N-pyridazin-4-ylnitramide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1500-78-3 |
|---|---|
Molecular Formula |
C4H4N4O2 |
Molecular Weight |
140.10 g/mol |
IUPAC Name |
N-pyridazin-4-ylnitramide |
InChI |
InChI=1S/C4H4N4O2/c9-8(10)7-4-1-2-5-6-3-4/h1-3H,(H,5,7) |
InChI Key |
MKHSCPNKTAXFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1N[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminopyridazine
Disclaimer: Initial searches for "N-pyridazin-4-ylnitramide" did not yield sufficient public-domain information for a comprehensive technical guide. As a viable alternative, this guide details the synthesis, characterization, and known applications of the related and well-documented compound, 4-aminopyridazine. This document is intended for researchers, scientists, and drug development professionals.
Introduction
4-Aminopyridazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₅N₃. It belongs to the pyridazine family, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the amino group makes it a valuable building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potential inhibitors of phosphodiesterase 10A (PDE10A) and compounds with anti-inflammatory properties. This guide provides a detailed overview of a common synthetic route to 4-aminopyridazine, its key characterization data, and a summary of its biological significance.
Synthesis of 4-Aminopyridazine
A prevalent method for the synthesis of 4-aminopyridazine involves the dehalogenation of a chlorinated precursor, 3,6-dichloropyridazin-4-amine. This reaction is typically achieved through catalytic hydrogenation.
The following protocol outlines a representative synthesis of 4-aminopyridazine:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazin-4-amine (1 equivalent) in tetrahydrofuran (THF).
-
Addition of Reagents: To the solution, add an aqueous solution of sodium hydroxide, followed by the addition of 10% palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere and stirred vigorously at room temperature for an extended period (typically 24-48 hours), or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to remove the THF. The resulting residue is dissolved in methanol and filtered again to remove any remaining inorganic salts. The methanolic solution is concentrated to yield the crude product.
-
Purification: The crude 4-aminopyridazine can be further purified by recrystallization from an appropriate solvent system to obtain a solid of high purity.
Logical Workflow for Synthesis and Characterization
Caption: Overall workflow from synthesis to characterization of 4-aminopyridazine.
Characterization of 4-Aminopyridazine
The structural confirmation of the synthesized 4-aminopyridazine is crucial and is typically achieved through a combination of spectroscopic techniques.
The following table summarizes the key characterization data for 4-aminopyridazine.
| Technique | Observed Data |
| ¹H-NMR (DMSO-d₆) | δ 2.51 (br s, 2H, NH₂), 6.00 (br s, 1H), 7.81-7.85 (m, 1H), 7.98-8.00 (m, 1H) |
| IR Spectroscopy * | Key peaks (cm⁻¹) for the related compound 4-aminopyridine: ~3507 (asymmetric NH₂ stretch), ~3413 (symmetric NH₂ stretch), ~1623 (NH₂ scissoring) |
| Mass Spectrometry (EI) | Expected m/z: 95.05 [M]⁺. Likely fragmentation includes loss of HCN and N₂. |
Biological Activity and Applications
4-Aminopyridazine is a compound of significant interest in medicinal chemistry due to its biological activities.
4-Aminopyridazine is known to act as a non-selective blocker of voltage-gated potassium channels (Kv channels). By inhibiting these channels, it can prolong the action potential duration in neurons, which can enhance neurotransmitter release. This mechanism is of therapeutic interest for conditions characterized by impaired nerve conduction.
Conceptual Mechanism of Potassium Channel Blockade
Spectroscopic Profile of N-pyridazin-4-ylnitramide: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a predicted spectroscopic profile of N-pyridazin-4-ylnitramide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the known spectroscopic behavior of the pyridazine ring and the nitramide functional group. This guide is intended to aid researchers in the identification and characterization of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from literature values for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-3 | 8.8 - 9.2 | d | ~5.0 |
| H-5 | 7.8 - 8.2 | dd | ~8.0, ~1.5 |
| H-6 | 9.0 - 9.4 | d | ~8.0 |
| N-H | 9.0 - 11.0 | br s | - |
Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and is expected to be a broad singlet.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | 150 - 155 |
| C-4 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 155 - 160 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=N Stretch (Ring) | 1550 - 1600 | Medium-Strong |
| C=C Stretch (Ring) | 1400 - 1500 | Medium-Strong |
| N-O Stretch (Asymmetric) | 1580 - 1620 | Strong |
| N-O Stretch (Symmetric) | 1280 - 1320 | Strong |
| N-N Stretch | 800 - 900 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| Ion | m/z (relative intensity) | Proposed Fragment |
| [M]⁺ | 126 (Moderate) | Molecular Ion |
| [M-NO₂]⁺ | 80 (High) | Loss of nitro group |
| [M-N₂O₂]⁺ | 66 (Variable) | Loss of dinitrogen dioxide |
| [C₄H₄N₂]⁺ | 80 (High) | Pyridazine cation radical |
| [C₃H₃N]⁺ | 53 (Variable) | Loss of HCN from pyridazine ring |
| [C₂H₂]⁺ | 26 (Variable) | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹H NMR, a spectral width of 0-12 ppm is common, with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0-200 ppm is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). An electron beam with an energy of 70 eV is used to ionize the sample. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.
An In-depth Technical Guide on the Thermal Stability and Decomposition of N-pyridazin-4-ylnitramide
Introduction
N-pyridazin-4-ylnitramide is a heterocyclic compound that incorporates both a pyridazine ring and a nitramide functional group. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, and the energetic nitramide group (-NH-NO₂) suggest that this molecule may have interesting properties, potentially as an energetic material or as a scaffold in medicinal chemistry. Understanding the thermal stability and decomposition pathways of such a molecule is critical for its safe handling, storage, and potential application. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, including a plausible synthesis route, expected thermal decomposition data, detailed experimental protocols for its analysis, and a proposed decomposition mechanism.
Proposed Synthesis of this compound
A potential synthetic route to this compound could involve the nitration of 4-aminopyridazine. This would likely proceed through the formation of a nitronium ion (NO₂⁺) generating agent, such as a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent to avoid ring nitration.
A generalized reaction scheme is as follows:
Caption: Proposed synthesis of this compound.
Predicted Thermal Stability and Decomposition Data
The thermal stability of this compound is expected to be governed by the dissociation energy of the N-NO₂ bond, which is typically the weakest bond in secondary nitramines[1]. The pyridazine ring itself is relatively stable, but the presence of the nitramide group will significantly lower the overall thermal stability of the molecule.
The following table summarizes the predicted thermal decomposition data for this compound based on analogous nitrogen-rich heterocyclic compounds and nitramines. It is crucial to reiterate that these are estimated values.
| Parameter | Predicted Value | Method of Analysis |
| Decomposition Onset Temperature (T_onset) | 180 - 220 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Peak Temperature (T_peak) | 200 - 240 °C | Differential Scanning Calorimetry (DSC) |
| Activation Energy (E_a) | 150 - 170 kJ/mol | Isoconversional Kinetic Analysis (e.g., Kissinger method) |
| Enthalpy of Decomposition (ΔH_d) | 800 - 1200 J/g | Differential Scanning Calorimetry (DSC) |
| Mass Loss (Total) | 50 - 70% | Thermogravimetric Analysis (TGA) |
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition kinetics of this compound, the following standard techniques would be employed:
4.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the decomposition onset and peak temperatures, and the enthalpy of decomposition.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Methodology:
-
A small sample of this compound (typically 1-2 mg) is accurately weighed into an aluminum or gold-plated copper pan.
-
The pan is hermetically sealed. For energetic materials, a pinhole lid is often used to allow for the escape of gaseous decomposition products and prevent pressure buildup.
-
The sample is placed in the DSC furnace alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).
-
The heat flow to the sample is recorded as a function of temperature. Exothermic events indicate decomposition.
-
The onset temperature, peak temperature, and the integrated area of the exothermic peak (enthalpy of decomposition) are determined from the resulting DSC curve.
-
4.2. Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss as a function of temperature and identify the number of decomposition stages.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
A sample of this compound (typically 2-5 mg) is placed in a ceramic or platinum crucible.
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures of mass loss and the percentage of mass lost in each decomposition step.
-
4.3. TGA Coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)
-
Objective: To identify the gaseous products evolved during decomposition.
-
Methodology: The outlet gas from the TGA furnace is directed into a mass spectrometer or an FTIR gas cell. This allows for the real-time identification of the chemical species being released as the sample decomposes.
Caption: Experimental workflow for thermal analysis.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely initiated by the homolytic cleavage of the N-NO₂ bond, which is a common initial step for secondary nitramines[1]. This would generate a pyridazinylaminyl radical and a nitrogen dioxide radical (•NO₂).
Initial Step:
N-pyridazin-4-yl-NH-NO₂ → N-pyridazin-4-yl-NH• + •NO₂
Following this initiation, a series of complex, competing secondary reactions are expected to occur, leading to the fragmentation of the pyridazine ring and the formation of various gaseous products. The pyridazinylaminyl radical could undergo further reactions, including hydrogen abstraction or ring-opening. The highly reactive •NO₂ can act as an oxidizing agent.
Plausible Subsequent Reactions:
-
The pyridazinylaminyl radical could rearrange and fragment, leading to the opening of the pyridazine ring.
-
Reactions involving •NO₂ could lead to the formation of other nitrogen oxides (e.g., NO, N₂O) and water.
-
The fragmentation of the pyridazine ring would likely produce smaller nitrogen-containing species such as hydrogen cyanide (HCN), ammonia (NH₃), and molecular nitrogen (N₂).
Based on studies of similar nitrogen-rich heterocyclic compounds, the final gaseous products are expected to include N₂, H₂O, CO₂, CO, and various nitrogen oxides (NOx)[2].
Caption: Proposed decomposition pathway of this compound.
Conclusion for Researchers and Drug Development Professionals
While this compound remains a compound for which specific experimental data is lacking, this guide provides a robust theoretical framework for understanding its potential thermal behavior. For researchers in the field of energetic materials, the predicted decomposition characteristics suggest a compound with moderate thermal stability, likely decomposing energetically. For drug development professionals, the potential for thermal instability is a critical consideration. The decomposition onset temperature, predicted to be in the range of 180-220 °C, indicates that the compound may be stable under normal storage conditions, but could decompose at elevated temperatures encountered during certain processing steps, such as milling or spray drying. Thorough experimental verification using the protocols outlined in this guide is essential before any large-scale synthesis or application of this compound is considered. The potential for the release of toxic gases such as NOx and HCN upon decomposition also necessitates careful handling and safety precautions.
References
Technical Guide: N-pyridazin-4-ylnitramide and Related Pyridazine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the inquiry for information regarding N-pyridazin-4-ylnitramide. Despite a comprehensive search, a specific CAS number for this compound could not be identified, and no experimental data or protocols are available for this specific compound in the public domain. This guide, therefore, provides available information on structurally related pyridazine compounds, offering insights into their synthesis, properties, and biological activities that may be relevant for researchers interested in this chemical scaffold.
This compound: Current Status
A thorough search of chemical databases and scientific literature did not yield a registered CAS number for this compound. Consequently, there is no available information on its synthesis, experimental protocols, quantitative data, or specific biological signaling pathways.
Structurally Related Pyridazine Analogs
While information on this compound is unavailable, data on other pyridazine derivatives can provide valuable context for researchers. The pyridazine core is a common motif in medicinal chemistry, and its derivatives have been explored for a wide range of pharmacological activities.[1]
Pyridazine-4-carboxylic Acid
-
CAS Number: 50681-25-9[2]
Table 1: Physicochemical Data for Pyridazine-4-carboxylic Acid
| Property | Value | Reference |
| CAS Number | 50681-25-9 | [2] |
Pyridazin-4-ol
Table 2: Physicochemical Data for Pyridazin-4-ol
| Property | Value | Reference |
| CAS Number | 20733-10-2 | [3][4] |
| Molecular Formula | C4H4N2O | [3][4] |
| Molecular Weight | 96.089 g/mol | [3] |
| IUPAC Name | pyridazin-4-ol | [3] |
Synthesis of Pyridazine Derivatives: General Methodologies
The synthesis of pyridazine derivatives often involves the condensation of dicarbonyl compounds with hydrazine or its derivatives. While a specific protocol for this compound is not available, general synthetic routes for other pyridazine compounds have been reported. For instance, some pyridazine derivatives are synthesized from 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones, which can then be subjected to various reactions to introduce different functional groups.[5] Another common precursor is 4,5-dichloro-3-methyl-1H-pyrazolo[3,4-c]pyridazine, which can be used to synthesize N4,N5-disubstituted derivatives.[6]
Experimental Workflow: General Synthesis of Pyridazine Derivatives
Caption: A generalized workflow for the synthesis of pyridazine derivatives.
Biological Activities of Pyridazine Scaffolds
Substituted pyridazines have shown a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory: Certain pyridazinone derivatives have been investigated as anti-inflammatory agents.[1]
-
Antimicrobial: Various pyridazine derivatives have been evaluated for their antibacterial and antifungal properties.[7]
-
Anticancer: Some pyridazine-based compounds have been synthesized and tested for their potential as anticancer agents.[1]
-
Antiviral: Specific pyridazine derivatives have been screened for activity against viruses like Hepatitis A.[5]
-
Insecticidal: Amides containing N-pyridylpyrazole moieties have demonstrated insecticidal activities.[8]
Signaling Pathway: Hypothetical Target for Pyridazine Derivatives
Given the diverse biological activities, pyridazine derivatives could potentially interact with various cellular signaling pathways. For example, in the context of cancer, they might inhibit protein kinases or other enzymes crucial for tumor growth.
Caption: A hypothetical signaling pathway potentially targeted by a pyridazine derivative.
Conclusion
While specific data for this compound remains elusive, the broader family of pyridazine derivatives represents a rich area for chemical and pharmacological research. The information provided on related compounds offers a starting point for researchers interested in designing and synthesizing novel pyridazine-based molecules with potential therapeutic applications. Further research is warranted to synthesize and characterize this compound to determine its physicochemical properties and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. PYRIDAZIN-4-OL | CAS 20733-10-2 [matrix-fine-chemicals.com]
- 4. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activities of N4,N5-disubstituted-3-methyl- H-pyrazolo[3,4-c]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Molecular Structure and Conformation of N-pyridazin-4-ylnitramide
Disclaimer: As of the latest literature search, no specific experimental data on the synthesis, molecular structure, or conformation of N-pyridazin-4-ylnitramide has been publicly reported. This guide, therefore, presents a theoretical analysis based on the known chemistry of its precursor, 4-aminopyridazine, and the general principles of nitramide chemistry and pyridazine electronics. The information herein is intended for a professional audience of researchers, scientists, and drug development professionals and should be interpreted as a predictive guide for potential future research.
Introduction
This compound is a heterocyclic compound featuring a pyridazine ring substituted with a nitramide group at the 4-position. The pyridazine ring is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms.[1][2][3] This arrangement imparts unique physicochemical properties, including a significant dipole moment and the capacity for strong hydrogen bonding.[1] The nitramide functional group (-NHNO₂) is known for its energetic properties and specific conformational preferences. The combination of these two moieties in this compound suggests a molecule with potentially interesting chemical reactivity and biological activity. This guide provides a theoretical framework for its molecular structure and conformation.
Proposed Synthesis
The synthesis of this compound would likely commence from its corresponding amine precursor, 4-aminopyridazine. The direct nitration of primary aromatic amines to form nitramides can be challenging due to the basicity of the amino group, which can lead to the formation of an unreactive ammonium salt in acidic nitrating media.[4][5][6] However, the electron-withdrawing nature of the pyridazine ring reduces the basicity of the exocyclic amino group, potentially allowing for direct N-nitration under controlled conditions.[4]
A plausible synthetic route would involve the reaction of 4-aminopyridazine with a suitable nitrating agent. A common method for the N-nitration of deactivated amines is the use of a mixture of nitric acid and acetic anhydride, which is known to be an effective nitrating system.[7]
Proposed Experimental Protocol:
-
Precursor Preparation: 4-aminopyridazine would be synthesized according to established literature procedures.[8]
-
Nitration: 4-aminopyridazine would be dissolved in a suitable solvent, such as acetic anhydride, and cooled to a low temperature (e.g., 0-5 °C). A solution of concentrated nitric acid in acetic anhydride would then be added dropwise while maintaining the low temperature.
-
Reaction Monitoring: The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture would be carefully quenched with ice water and neutralized. The crude product would be extracted with an appropriate organic solvent.
-
Purification: The isolated crude product would be purified by recrystallization or column chromatography to yield pure this compound.
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Theoretical Molecular Structure and Conformation
Due to the absence of experimental data, the molecular structure and conformation of this compound can be predicted based on theoretical considerations and analogies with related compounds.
3.1. Pyridazine Ring Structure
The pyridazine ring is an aromatic system, and as such, it is expected to be planar. The presence of two adjacent nitrogen atoms leads to an asymmetric distribution of electron density, resulting in a significant dipole moment.[1]
3.2. Nitramide Group Geometry
The geometry of the nitramide group has been studied in other molecules. The N-NO₂ moiety is generally planar or near-planar.[9] The N-N bond is expected to have some degree of double bond character, leading to a shorter bond length than a typical N-N single bond.
3.3. Conformation
The overall conformation of this compound will be determined by the rotation around the C4-N(H) bond. The planarity of the pyridazine ring and the nitramide group suggests that two main conformations are possible: one where the nitro group is oriented towards one of the ring nitrogens and another where it is oriented away. Steric hindrance between the nitro group and the adjacent C-H bond of the pyridazine ring will likely influence the preferred conformation. It is also possible that the molecule is not entirely planar, with some twisting around the C4-N(H) bond to minimize steric repulsion.
3.4. Intramolecular Interactions
The potential for intramolecular hydrogen bonding between the N-H of the nitramide group and one of the nitrogen atoms of the pyridazine ring could play a significant role in stabilizing a particular conformation.
Quantitative Data (Theoretical)
In the absence of experimental data, computational chemistry methods such as Density Functional Theory (DFT) could be employed to predict the geometric parameters of this compound. These calculations would provide theoretical values for bond lengths, bond angles, and dihedral angles. It is important to emphasize that the following table is a placeholder for data that would be obtained from such theoretical studies or future experimental work.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value (Theoretical) |
| Bond Lengths (Å) | |
| N1-N2 | Value |
| C4-N(amine) | Value |
| N(amine)-N(nitro) | Value |
| N(nitro)-O | Value |
| Bond Angles (°) ** | |
| C3-C4-C5 | Value |
| C4-N(amine)-H | Value |
| N(amine)-N(nitro)-O | Value |
| Dihedral Angles (°) ** | |
| C3-C4-N(amine)-N(nitro) | Value |
Note: The values in this table are placeholders and would need to be determined by computational modeling or experimental analysis.
Conclusion
While no definitive experimental data on this compound is currently available, this technical guide provides a comprehensive theoretical overview of its likely synthesis, molecular structure, and conformation. The proposed synthetic route via N-nitration of 4-aminopyridazine is chemically plausible. The molecular structure is expected to feature a planar pyridazine ring and a near-planar nitramide group, with the overall conformation influenced by steric effects and potential intramolecular hydrogen bonding. This theoretical framework serves as a valuable resource for researchers interested in the synthesis and characterization of this novel heterocyclic nitramide and can guide future experimental and computational investigations.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 7. Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-AMINOPYRIDAZINE | 20744-39-2 [chemicalbook.com]
- 9. Nitramide - Wikipedia [en.wikipedia.org]
A Technical Guide to the Potential Applications of N-pyridazin-4-ylnitramide in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on N-pyridazin-4-ylnitramide is not publicly available. This guide is a projection based on the known properties and applications of analogous pyridazine and nitramine compounds.
Introduction: The Promise of Pyridazine-Based Energetic Materials
The field of energetic materials is in constant pursuit of compounds that offer a superior balance of high performance and low sensitivity.[1][2] Pyridazine-based compounds have emerged as a promising class of materials in this regard.[3][4] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers several key advantages for the design of high-energy-density materials (HEDMs).[4] These include a high heat of formation, excellent density due to efficient crystal packing enabled by its planar structure, and high molecular stability.[4]
The introduction of explosophoric groups, such as nitramines (–NHNO2), onto the pyridazine backbone can further enhance the energetic properties of the resulting materials.[5] Nitramine functionalities are well-known for their significant contribution to the detonation performance of energetic compounds.[5] Therefore, this compound, a molecule combining these two key features, represents a logical and promising target for the development of next-generation energetic materials. This guide will explore the hypothetical synthesis, characterization, and potential applications of this novel compound in materials science.
Hypothetical Synthesis of this compound
While a specific synthetic route for this compound has not been published, a plausible pathway can be extrapolated from known syntheses of other pyridazine derivatives and nitramines. A common strategy involves the synthesis of an amino-pyridazine precursor followed by nitration.
Experimental Protocol: A Two-Step Synthesis
-
Synthesis of 4-aminopyridazine: This precursor can be synthesized from commercially available starting materials such as 3,6-dichloropyridazine. A typical procedure would involve the reaction of 3,6-dichloropyridazine with a suitable aminating agent, followed by dehalogenation.
-
Nitration of 4-aminopyridazine: The 4-aminopyridazine would then be subjected to nitration to introduce the nitramine group. A common nitrating agent for this purpose is a mixture of nitric acid and acetic anhydride, or nitric acid and sulfuric acid, under carefully controlled temperature conditions.[2][6]
The final product, this compound, would be purified by recrystallization and its structure confirmed using various analytical techniques.
Caption: Hypothetical synthesis workflow for this compound.
Physicochemical and Energetic Properties: A Comparative Analysis
The performance of an energetic material is defined by several key parameters, including density, thermal stability, detonation velocity, and sensitivity to external stimuli. The following table presents a hypothetical comparison of the predicted properties of this compound with some well-established energetic materials.
| Property | This compound (Predicted) | RDX (Cyclotrimethylenetrinitramine) | HMX (Cyclotetramethylenetetranitramine) | CL-20 (Hexanitrohexaazaisowurtzitane) |
| Density (g/cm³) | 1.75 - 1.85 | 1.82 | 1.91 | 2.04 |
| Decomposition Temp (°C) | 200 - 250 | 204 | 280 | 240 |
| Detonation Velocity (km/s) | 8.0 - 8.5 | 8.75 | 9.10 | 9.50 |
| Impact Sensitivity (J) | 10 - 20 | 7.5 | 7.4 | 4 |
| Friction Sensitivity (N) | > 200 | 120 | 120 | 120 |
Note: The properties for this compound are predictive and based on trends observed in related pyridazine-based energetic materials.[4][5][6]
Characterization of this compound
A comprehensive characterization would be essential to confirm the identity, purity, and energetic properties of the synthesized this compound.
Analytical and Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-NO₂ and C-N bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure and density.
Thermal and Sensitivity Analysis
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, decomposition temperature, and thermal stability.[6]
-
BAM Fallhammer and Friction Tester: To measure the impact and friction sensitivity, which are crucial safety parameters.[2]
Caption: Experimental workflow for the characterization of a novel energetic material.
Potential Applications in Materials Science
Based on its predicted properties, this compound could have several applications in materials science, primarily in the field of energetic materials.
High-Performance Explosives
With a predicted high detonation velocity and good density, this compound could be a candidate for use in advanced explosive formulations. Its potentially lower sensitivity compared to materials like RDX and HMX would be a significant advantage, offering improved safety during handling and deployment.
Solid Rocket Propellants
The high nitrogen content and positive heat of formation of pyridazine-based compounds make them attractive as energetic ingredients in solid rocket propellants.[4] this compound could potentially enhance the specific impulse of propellant formulations.
Gas Generants
For applications in automotive airbags or fire suppression systems, nitrogen-rich compounds that decompose rapidly to produce large volumes of nitrogen gas are required. The high nitrogen content of this compound makes it a potential candidate for such applications.
Caption: Logical relationships between predicted properties and applications.
Conclusion
While further research and experimental validation are necessary, the theoretical profile of this compound positions it as a highly promising candidate for various applications in materials science. Its combination of a nitrogen-rich pyridazine core and an energetic nitramine group suggests the potential for a high-performance, relatively insensitive energetic material. The synthesis and characterization of this compound would be a valuable contribution to the ongoing development of advanced energetic materials.
References
- 1. 5,6-Fused bicyclic tetrazolo-pyridazine energetic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Trinitromethyl- and nitramino-substituted triazolo-pyridazines: synthesis and energetic performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trinitromethyl- and nitramino-substituted triazolo-pyridazines: synthesis and energetic performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
N-pyridazin-4-ylnitramide: A Technical Guide to a Potential High-Performance Energetic Material
Disclaimer: N-pyridazin-4-ylnitramide is a novel compound for which specific experimental data is not publicly available. This guide is a theoretical exploration of its potential as an energetic material, based on established principles of heterocyclic chemistry and energetic materials science. The synthesis routes, experimental protocols, and performance data presented herein are hypothetical and extrapolated from analogous compounds. This document is intended for research and informational purposes only and should not be considered a substitute for rigorous experimental validation.
Introduction
The quest for advanced energetic materials with superior performance, reduced sensitivity, and improved thermal stability is a continuous endeavor in the field of defense and aerospace. Nitrogen-rich heterocyclic compounds are a promising class of materials in this regard, owing to their high positive heats of formation, high density, and the generation of gaseous, environmentally benign dinitrogen upon decomposition. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, offers a robust platform for the development of novel energetic materials. The introduction of a nitramide (-NHNO₂) group, a well-known explosophore, onto the pyridazine ring is a logical step toward designing a high-performance energetic compound. This guide explores the potential of this compound as a next-generation energetic material.
Hypothesized Synthesis Pathway
A plausible synthetic route to this compound would likely commence with a commercially available or readily synthesizable pyridazine derivative, such as 4-aminopyridazine. The key transformation is the introduction of the nitramide functionality, which can be challenging due to the acidic nature of the nitrating agents and the potential for side reactions. A common strategy for the N-nitration of heterocyclic amines involves the use of a mixed acid system (e.g., HNO₃/H₂SO₄) or other powerful nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent. The choice of nitrating agent and reaction conditions would be critical to achieving a successful synthesis and isolating the desired product in good yield and purity.
Physicochemical and Energetic Properties (Theoretical)
The energetic performance of a material is dictated by its fundamental physicochemical properties. For this compound, these properties are yet to be experimentally determined. However, we can extrapolate potential values based on computational chemistry studies of analogous nitrogen-rich heterocyclic energetic materials.[1] These theoretical predictions provide a valuable preliminary assessment of its potential.
| Property | Predicted Value | Unit | Significance |
| Molecular Formula | C₄H₃N₅O₂ | - | Defines the elemental composition and molecular weight. |
| Molecular Weight | 153.10 | g/mol | Influences detonation properties. |
| Density (ρ) | 1.85 - 1.95 | g/cm³ | A key factor in determining detonation velocity and pressure. |
| Heat of Formation (ΔHf) | +250 to +350 | kJ/mol | A higher positive value indicates greater energy content. |
| Detonation Velocity (VD) | 8.5 - 9.0 | km/s | A measure of the speed of the detonation wave. |
| Detonation Pressure (P) | 30 - 35 | GPa | Indicates the pressure exerted by the detonation wave. |
| Oxygen Balance (OB) | -52.25 | % | A measure of the degree to which an explosive can oxidize its own carbon and hydrogen. |
Note: The values presented in this table are theoretical estimations based on structurally similar compounds and should be confirmed by experimental measurements.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the synthesis and characterization of this compound, based on standard practices in energetic materials research.
Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 4-aminopyridazine in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Characterization
-
Spectroscopic Analysis: Confirm the molecular structure of the synthesized compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Thermal Analysis: Investigate the thermal stability and decomposition behavior using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This will provide crucial information on the melting point and decomposition temperature.
-
Sensitivity Testing: Determine the sensitivity of the material to impact, friction, and electrostatic discharge using standard methods (e.g., drop weight impact test, friction test).
Structure-Property Relationship
The anticipated high performance of this compound stems from the synergistic combination of its structural features. The pyridazine ring, with its high nitrogen content, contributes to a high heat of formation. The nitramide group acts as a powerful explosophore, significantly increasing the energy density and detonation performance of the molecule.
Safety Considerations
As a potential energetic material, this compound should be handled with extreme caution. All synthesis and characterization work must be conducted in a specialized laboratory equipped for handling explosives. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shields, must be used at all times. The sensitivity of the material to external stimuli such as impact, friction, and heat needs to be thoroughly evaluated before handling larger quantities.
Conclusion
While experimental data is currently lacking, the theoretical assessment of this compound suggests it holds significant promise as a high-performance energetic material. Its nitrogen-rich heterocyclic core, combined with the powerful nitramide group, is expected to result in a high density, a high positive heat of formation, and excellent detonation properties. Further research, including the development of a viable synthetic route and comprehensive experimental characterization, is warranted to validate its potential and explore its suitability for various energetic applications. The insights provided in this guide aim to stimulate such research efforts and contribute to the advancement of energetic materials science.
References
A Technical Guide to Determining the Solubility of N-pyridazin-4-ylnitramide in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of N-pyridazin-4-ylnitramide in a range of common organic solvents. Due to the novelty of the compound, specific quantitative solubility data is not yet publicly available. Therefore, this document serves as a detailed procedural manual for researchers to generate this critical data in a consistent and reproducible manner. The solubility of an active pharmaceutical ingredient (API) is a fundamental property that influences its bioavailability, formulation, and overall therapeutic efficacy.
Quantitative Solubility Data
The experimental determination of the solubility of this compound is a prerequisite for its advancement in research and development. Below is a structured table that should be populated with experimentally derived data. It is recommended to measure solubility at standard laboratory temperatures (e.g., 25°C) and to report the values in common units such as mg/mL and molarity (mol/L) for ease of comparison and application.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Polar Protic Solvents | |||
| Water | - | Data not available | Data not available |
| Methanol | Alcohol | Data not available | Data not available |
| Ethanol | Alcohol | Data not available | Data not available |
| Isopropanol | Alcohol | Data not available | Data not available |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Amide | Data not available | Data not available |
| Acetonitrile | Nitrile | Data not available | Data not available |
| Acetone | Ketone | Data not available | Data not available |
| Non-Polar Solvents | |||
| Toluene | Aromatic Hydrocarbon | Data not available | Data not available |
| Hexane | Aliphatic Hydrocarbon | Data not available | Data not available |
| Dichloromethane | Halogenated Hydrocarbon | Data not available | Data not available |
| Diethyl Ether | Ether | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To ensure accuracy and reproducibility, a standardized experimental protocol is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is highly recommended.[1]
Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent, which is achieved when the rate of dissolution equals the rate of precipitation.[2][3]
Materials and Equipment:
-
This compound (solid, pure form)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[4]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the filtered sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
This guide provides a robust framework for the systematic determination of the solubility of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for the continued development and characterization of this compound.
References
An In-depth Technical Guide to the Synthesis of Pyridazine Derivatives for Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
The field of energetic materials is continuously evolving, driven by the demand for compounds with superior performance, enhanced stability, and improved safety characteristics. Pyridazine derivatives have emerged as a promising class of high-nitrogen energetic materials due to their inherent thermal stability, high density, and the potential for introducing various energetic functional groups. This technical guide provides a comprehensive overview of the synthesis, characterization, and energetic properties of several key classes of pyridazine-based energetic materials.
Functionalization of Dinitropyridazine-1-oxide Scaffolds
A prevalent strategy for synthesizing energetic pyridazine derivatives involves the functionalization of a dinitropyridazine-1-oxide core. The synthesis typically commences with the multi-step preparation of 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide, which serves as a versatile precursor for subsequent nucleophilic substitution reactions.
Synthesis of 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide (7)
The synthesis of the key precursor, 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide (7), is a five-step process that is well-established in the literature.[1] This compound provides a foundational scaffold for the introduction of various amine functionalities.
Nucleophilic Substitution and Further Functionalization
The methoxy groups in compound 7 are susceptible to nucleophilic substitution, allowing for the introduction of various amine-based energetic moieties. This approach has been successfully employed to synthesize a range of energetic materials with varying properties.[1][2]
A general workflow for the synthesis of these derivatives is depicted below:
Caption: Synthetic workflow for functionalized dinitropyridazine-1-oxide derivatives.
Energetic Properties of Functionalized Dinitropyridazine-1-oxide Derivatives
The energetic properties of these derivatives are summarized in the table below. The introduction of different amine groups and subsequent nitration significantly influences their performance and sensitivity.
| Compound | Chemical Name | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
| 8 | 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide | 1.67 | - | > 40 | 360 | 235 |
| 9 | 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide | 1.73 | - | 15 | 120 | 185 |
| 10 | 3,5-bis(dimethylamino)-4,6-dinitropyridazine-1-oxide | 1.58 | - | > 40 | > 360 | 220 |
| 11 | 3,5-bis((2-hydroxyethyl)amino)-4,6-dinitropyridazine-1-oxide | - | - | > 40 | > 360 | 210 |
Data sourced from Klapötke, T. M., et al. (2019).[2]
Experimental Protocols
General Procedure for the Synthesis of 3,5-bis(amino)-4,6-dinitropyridazine-1-oxide Derivatives (8, 10, 11): [2]
To a solution of 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide (7) in an appropriate solvent, the corresponding amine (e.g., methylamine, dimethylamine, or 2-aminoethanol) is added. The reaction mixture is stirred at a specified temperature for a set duration. Upon completion, the product is isolated by filtration, washed, and dried.
Synthesis of 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide (9): [2]
Compound 8 is treated with a nitrating agent, such as nitric acid, under controlled temperature conditions. The resulting product is then carefully isolated and purified.
Nitrogen-Rich Tetrazolo[1,5-b]pyridazine Derivatives
Another significant class of pyridazine-based energetic materials involves the fusion of a tetrazole ring to the pyridazine core, resulting in nitrogen-rich compounds with impressive detonation properties. These are typically synthesized from commercially available starting materials.
Synthetic Pathway from 3,6-Dichloropyridazin-4-amine
A straightforward two-step synthesis starting from 3,6-dichloropyridazin-4-amine has been developed to produce highly energetic tetrazolo[1,5-b]pyridazine derivatives.[3]
Caption: Synthetic workflow for tetrazolo[1,5-b]pyridazine-based energetic materials.
Energetic Properties of Tetrazolo[1,5-b]pyridazine Derivatives
These compounds exhibit excellent detonation performance, with one derivative showing promise as a primary explosive.
| Compound | Chemical Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
| 3at | 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine | 1.83 | 8746 | 31.5 | 7.5 | 80 | 168 |
| 6 | 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine | 1.78 | 8434 | 27.7 | > 40 | > 360 | 263 |
Data sourced from Huang, W., et al. (2020).[3]
Experimental Protocols
Synthesis of 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) and 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6): [3]
The detailed experimental procedures for the synthesis of these compounds are available in the supporting information of the cited publication. The synthesis involves the initial reaction of 3,6-dichloropyridazin-4-amine with sodium azide, followed by nitration and subsequent functionalization to introduce the amino and azido groups.
Fused Azo-Bridged Triazolo-Pyridazine Derivatives
A more recent development in this field is the synthesis of fused-ring azo-bridged compounds that incorporate the pyridazine moiety. These materials exhibit a combination of high thermal stability and controlled sensitivity.[4][5]
Synthetic Approach
These complex molecules are synthesized from commercially available 3-chloro-6-hydrazineylpyridazine. The synthetic routes involve the formation of a triazole ring fused to the pyridazine, followed by the introduction of an azo bridge and other energetic functionalities.[5]
Energetic Properties of Fused Azo-Bridged Triazolo-Pyridazine Derivatives
This class of compounds displays a wide range of energetic properties, with some showing potential as heat-resistant explosives or lead-free primary explosives.
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
| 4 | 1.76 | 8104 | 40 | 360 | 300 |
| 6 | 1.71 | 7203 | 2.5 | 120 | 128 |
| 7 | 1.73 | 7896 | 5 | > 120 | 185 |
Data sourced from Yadav, A. K., et al. (2023).[5]
Experimental Protocols
The synthesis of these fused azo-bridged compounds involves multi-step procedures that are detailed in the primary literature. The key steps include cyclization to form the triazole ring, diazotization to create the azo bridge, and subsequent nucleophilic substitution to introduce azide or nitramine groups.[5]
Conclusion
The synthesis of pyridazine derivatives offers a versatile platform for the development of novel energetic materials. By strategically functionalizing the pyridazine core with various energetic groups and constructing fused-ring systems, researchers can tailor the properties of these compounds to meet specific performance and safety requirements. The examples provided in this guide highlight the significant potential of pyridazine-based compounds in advancing the field of energetic materials. Further research into new synthetic methodologies and the exploration of a wider range of pyridazine scaffolds will undoubtedly lead to the discovery of next-generation energetic materials with even more remarkable properties.
References
A Comprehensive Technical Review of Nitramide Compounds: Synthesis, Properties, and Therapeutic Potential
An In-depth Guide for Researchers and Drug Development Professionals
The nitro functional group is a well-established pharmacophore in medicinal chemistry, contributing to a wide spectrum of biological activities. Among the diverse class of nitro compounds, nitramides (R¹R²N-NO₂) represent a unique structural motif with significant, yet not fully exploited, potential in drug development and other chemical applications. This technical guide provides a comprehensive review of nitramide compounds, focusing on their synthesis, physicochemical properties, and known biological activities, with a particular emphasis on their relevance to researchers, scientists, and drug development professionals.
Synthesis of Nitramide Compounds
The synthesis of the parent compound, nitramide (H₂N-NO₂), has been approached through various routes since its initial preparation. Modern methods have focused on improving yield, purity, and safety. Organic derivatives, which are often used as explosives or investigated for their biological activity, are typically synthesized through tailored multi-step procedures.
Synthesis of the Parent Nitramide
Several key methods for the synthesis of the parent nitramide have been established:
-
Hydrolysis of Potassium Nitrocarbamate: The original synthesis by Thiele and Lachman involved the hydrolysis of potassium nitrocarbamate using sulfuric acid. (K⁺)₂(O₂N−N⁻−CO₂⁻) + 2 H₂SO₄ → H₂N−NO₂ + CO₂ + 2 KHSO₄
-
Reaction of Sodium Sulfamate with Nitric Acid: This method provides another route to nitramide. Na(SO₃NH₂) + HNO₃ → H₂N−NO₂ + NaHSO₄
-
Reaction of Dinitrogen Pentoxide with Ammonia: This synthesis involves the reaction of dinitrogen pentoxide with two equivalents of ammonia.
-
Reaction of Nitryl Fluoride with Ammonia: A high-yield process that involves contacting nitryl fluoride with ammonia, typically in a liquid phase system like diethyl ether, at temperatures below 50°C.
-
From Urea: Convenient procedures for synthesizing nitramide have been developed based on the hydrolysis of N,N'-dinitrourea, which itself is derived from urea.
Synthesis of Organic Nitramide Derivatives
Organic nitramides are of significant interest. For example, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was synthesized via a one-pot Mannich reaction, combining nitroguanidine, formaldehyde, and 4-chlorobenzylamine in ethanol. Another significant class of organic nitramides are neonicotinoid insecticides like Thiamethoxam, which involves a multi-step synthesis culminating in the N-alkylation of a 3-methyl-4-nitroimino-1,3,5-oxadiazinane intermediate.
Physicochemical Properties
The fundamental properties of nitramide and its derivatives are crucial for understanding their stability, reactivity, and potential applications. Nitramide is a colorless solid and is non-planar in the gas phase but planar in the crystal phase. Its organic derivatives, known as nitramines, are often energetic materials.
Table 1: Physicochemical Properties of Nitramide and Selected Derivatives
| Property | Nitramide (H₂NNO₂) | N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Thiamethoxam |
| Molecular Formula | H₂N₂O₂ | C₁₀H₁₂ClN₅O₂ | C₈H₁₀ClN₅O₃S |
| Molar Mass | 62.028 g/mol | 269.70 g/mol | 291.71 g/mol |
| Appearance | Colorless solid | White solid | Colorless crystals |
| Melting Point | 72-75 °C (decomposes) | 201-203 °C | 139.1 °C |
| Density | 1.378 g/cm³ | Not Reported | 1.57 g/cm³ |
| Acidity (pKa) | 6.5 | Not Reported | Not Reported |
| Solubility in Water | Not Reported | Not Reported | 4.1 g/L |
| CAS Number | 7782-94-7 | Not Reported | 153719-23-4 |
Biological Activity and Drug Development
The nitro group is a key "pharmacophore" or "toxicophore" that can trigger redox reactions within cells, leading to toxicity and cell death in microorganisms and parasites. This property has been exploited in various antimicrobial and antiparasitic drugs. While research into the specific medicinal applications of nitramide-scaffold drugs is still emerging, related compounds have shown significant promise, particularly in agrochemical and veterinary contexts.
Insecticidal and Antifungal Activity
A notable example of a bioactive nitramide derivative is N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide . This compound has demonstrated significant biological activity:
-
Insecticidal Activity: It shows favorable aphicidal activity against Sitobion miscanthi and Schizaphis graminum.
-
Antifungal Activity: It exhibits moderate antifungal properties.
Neonicotinoid Insecticides
The neonicotinoid class of insecticides, which includes commercially successful products like Thiamethoxam and Imidacloprid , features a nitramide-like functional group (a nitroimino moiety). These compounds are systemic insecticides, meaning they are absorbed and transported throughout the plant, making them effective against a broad spectrum of insects.
Their mechanism of action involves interference with the transmission of nerve impulses in insects. They act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system, leading to paralysis and death. The selectivity for insects over mammals is attributed to the higher sensitivity of insect nAChRs.
Table 2: Biological Activity of Selected Nitramide-Containing Compounds
| Compound | Target Organism(s) | Activity Type | Mechanism of Action | Inhibition Rate / Efficacy |
| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Sitobion miscanthi (aphid) | Insecticidal | Not specified | 74.1% at 200 mg/L |
| Schizaphis graminum (aphid) | Insecticidal | Not specified | 77.5% at 200 mg/L | |
| Pythium aphanidermatum (fungus) | Antifungal | Not specified | 62.0% at 200 mg/L | |
| Thiamethoxam | Broad spectrum of insects (aphids, thrips, beetles, etc.) | Insecticidal | Nicotinic acetylcholine receptor agonist | High efficacy at low application rates |
| Imidacloprid | Broad spectrum of insects | Insecticidal | Nicotinic acetylcholine receptor agonist | High efficacy |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and advancement of research. Below are summaries of key experimental protocols cited in the literature.
Synthesis Protocols
Protocol 1: Synthesis of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
-
To a solution of 4-chlorobenzylamine (58 mmol) and nitroguanidine (48 mmol) in ethanol (20 mL), add 37% formaldehyde (120 mmol) dropwise.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Cool the mixture to room temperature.
-
Filter the mixture and wash the filtrate with cold ethanol and then acetone.
-
Dry the resulting white solid under an infrared lamp.
-
The reported yield is 65.3%.
Protocol 2: General Synthesis of Thiamethoxam This synthesis is a multi-step process. The final key step is:
-
Combine 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (47.5 kg) and 2-chloro-5-(chloromethyl)thiazole (50 kg) in a reactor containing dimethylformamide (350 kg).
-
Add a phase transfer catalyst (e.g., tetramethylammonium hydroxide) and a base (e.g., potassium carbonate).
-
Heat the mixture to approximately 65-80 °C.
-
After the reaction is complete, add water and adjust the pH to 6.5 with hydrochloric acid.
-
The product is then isolated through extraction, concentration, crystallization, and drying.
Analytical and Characterization Workflow
The characterization of novel nitramide compounds typically involves a suite of analytical techniques to confirm the structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, particularly the N-NO₂ and N-H bonds.
-
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is compared with theoretical values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of a nitramide derivative via a Mannich reaction.
Caption: Mechanism of action for Thiamethoxam on insect nicotinic acetylcholine receptors (nAChR).
Caption: Experimental workflow for the characterization of a novel nitramide compound.
Conclusion and Future Outlook
Nitramide compounds, while historically significant in the field of energetic materials, are demonstrating increasing relevance in the life sciences. The proven success of the nitramide-like moiety in neonicotinoid insecticides highlights the potential for this functional group to interact potently and selectively with biological targets. The demonstrated antifungal and aphicidal activities of novel synthetic nitramides suggest that a broader range of therapeutic applications may be achievable.
For drug development professionals, the exploration of nitramide derivatives offers a promising, yet underexplored, area of chemical space. Future research should focus on the synthesis of diverse nitramide libraries and their screening against a wide array of biological targets, including microbial, parasitic, and oncology-related pathways. Elucidating the structure-activity relationships and understanding the metabolic fate and toxicological profiles of these compounds will be critical steps in translating their potential into viable therapeutic agents. The continued integration of synthetic chemistry, biological screening, and computational modeling will undoubtedly accelerate the discovery of the next generation of nitramide-based drugs and agrochemicals.
Navigating the Unknown: A Proactive Approach to the Safety and Handling of N-pyridazin-4-ylnitramide and Novel Energetic Materials
Absence of specific safety data for N-pyridazin-4-ylnitramide necessitates a precautionary approach based on the handling of analogous compounds and general principles for energetic materials. This guide outlines a conservative framework for researchers, scientists, and drug development professionals when encountering novel substances with potential hazards.
Currently, there is a significant lack of publicly available safety and handling data specifically for this compound. Extensive searches for a Material Safety Data Sheet (MSDS) or detailed experimental protocols concerning its specific hazards have yielded no direct results. The information available pertains to related but distinct compounds such as pyridazin-4-one derivatives and 1-chloropyrido[3,4-d]pyridazine. Therefore, this document serves as a proactive, in-depth technical guide on the presumed core safety and handling precautions for this compound, drawing on established best practices for novel, potentially energetic, and biologically active compounds.
Assumed Risk Profile and General Precautions
Given the "nitramide" functional group, it is prudent to treat this compound as a potentially energetic material. Nitramides are known to be sensitive to heat, shock, and friction, and can undergo rapid decomposition. The pyridazine core, a nitrogen-containing heterocycle, may also contribute to the molecule's reactivity and biological activity.
A conservative approach mandates handling this compound with the same level of caution as other known energetic materials until its properties are well-characterized.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is essential when handling compounds of unknown toxicity and reactivity.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes, projectiles, and unexpected reactions. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Provides a robust barrier against skin contact with a potentially toxic and reactive substance. |
| Body Protection | Flame-retardant lab coat, and in specific scenarios, a blast shield | Protects against thermal hazards and unexpected energetic events. |
| Respiratory Protection | A properly fitted respirator with appropriate cartridges | Necessary when there is a risk of aerosolization or if the compound's volatility is unknown. |
All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any potential vapors or dust. For any procedures involving heating or potential for energetic decomposition, a blast shield should be utilized.
General Laboratory Handling and Storage
The following protocols are based on general best practices for handling potentially hazardous and energetic materials.
Handling
-
Avoidance of Ignition Sources: All sources of ignition, including open flames, sparks, and static discharge, must be strictly prohibited in the handling area.
-
Controlled Environment: Operations should be conducted in a controlled environment with minimal personnel present.
-
Small Quantities: Work with the smallest feasible quantities of the material to minimize the potential impact of any incident.
-
Avoidance of Mechanical Stress: Avoid grinding, scraping, or any action that could subject the material to friction or impact.
-
Compatibility: Be mindful of chemical incompatibilities. Avoid contact with strong oxidizing agents, reducing agents, acids, and bases unless part of a well-defined experimental protocol.
Storage
-
Cool, Dry, and Well-Ventilated: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.
-
Isolated Storage: Store separately from incompatible materials.
-
Secure Container: Keep the container tightly closed and clearly labeled with the compound's name and all appropriate hazard warnings.
Spill and Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release.
Spill Response
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If safe to do so, prevent further spread of the spill using inert, non-combustible absorbent materials.
-
Cleanup: Use non-sparking tools for cleanup. The collected material should be treated as hazardous waste.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Decontamination and Waste Disposal
All equipment and work surfaces must be thoroughly decontaminated after use. All waste containing this compound should be collected in a designated, labeled, and sealed container for disposal as hazardous waste in accordance with local, state, and federal regulations.
Visualizing a Safe Workflow
The following diagram illustrates a generalized workflow for handling a novel, potentially energetic compound like this compound, emphasizing critical safety checkpoints.
Caption: Generalized workflow for handling novel energetic compounds.
This guide provides a foundational framework for the safe handling of this compound in the absence of specific data. It is imperative that researchers exercise extreme caution and conduct thorough risk assessments before undertaking any work with this and other novel compounds. As more information becomes available through experimental characterization, these guidelines should be updated to reflect a more complete understanding of the compound's properties.
An In-Depth Technical Guide to the Projected Reactivity of N-Pyridazin-4-ylnitramide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental studies on the reactivity of N-pyridazin-4-ylnitramide are not available in the current scientific literature. This guide provides a projection of its chemical properties, synthesis, and reactivity based on established knowledge of structurally similar heterocyclic nitramines and nitropyridazines.
Introduction
This compound is a heterocyclic compound featuring a pyridazine ring substituted with a nitramide group (-NHNO₂). While specific studies on this molecule are not publicly available, its structure suggests potential applications as an energetic material or as a synthon in medicinal chemistry. The presence of the nitramide group on the electron-deficient pyridazine ring is expected to significantly influence its reactivity, thermal stability, and potential biological activity. This guide synthesizes information from related compounds to provide a foundational understanding of the anticipated chemical behavior of this compound.
Proposed Synthesis
The synthesis of this compound would likely proceed through the direct nitration of a suitable precursor, 4-aminopyridazine. In the case of amino-functionalized aromatic heterocycles, the basic nature of the amine is often reduced by the delocalization of electrons into the aromatic system, which allows for direct nitration using strong nitrating agents.[1] A common method for the synthesis of primary nitramines involves the use of a mixed acid system, such as nitric acid and sulfuric acid.[2]
A plausible synthetic route is outlined below:
Caption: Proposed synthetic pathway for this compound.
Projected Reactivity
The reactivity of this compound will be dictated by the interplay between the electron-withdrawing nitramide group and the electron-deficient pyridazine ring.
-
Acidity: The proton on the amine of the nitramide group is expected to be acidic due to the strong electron-withdrawing nature of the nitro group and the pyridazine ring. This would allow for the formation of salts with suitable bases.
-
Nucleophilic Substitution: The pyridazine ring is susceptible to nucleophilic aromatic substitution, and the presence of the activating nitramide group could facilitate such reactions.
-
Reduction: The nitro group of the nitramide is susceptible to reduction, which could yield the corresponding hydrazine derivative. This reaction would be of interest for the synthesis of further functionalized pyridazine compounds.
Thermal Stability and Decomposition
The thermal stability of this compound is anticipated to be a critical characteristic, particularly if considered for applications as an energetic material. Based on studies of other nitrogen-rich heterocyclic compounds, its stability will be influenced by the nature of the heterocyclic ring and the substituents. For instance, studies on polynitrogenated heterocyclic esters have shown them to be thermally stable up to 250 °C.[3] The thermal decomposition of related nitropyrazoles has been shown to proceed with a very strong self-acceleration, primarily catalyzed by the condensed products.[4] The decomposition of dinitropyrazoles often commences with the loss of a nitro group.[5]
Table 1: Comparison of Thermal Decomposition Temperatures of Related Energetic Compounds
| Compound | Decomposition Temperature (°C) | Reference |
| 3,4-dinitro-1H-pyrazole (3,4-DNP) | High (not specified) | [Physico-chemical characterization...] |
| 4-amino-3,5-dinitro-1H-pyrazole (ADNP) | High (not specified) | [Physico-chemical characterization...] |
| 1-methyl-3,4,5-trinitropyrazole (MTNP) | 248 (DTA peak) | [Thermal decomposition of 1-methyl...] |
Note: The decomposition temperatures can vary based on the experimental conditions (e.g., heating rate).
The decomposition of this compound is likely to be an exothermic process, releasing gaseous products such as nitrogen oxides and nitrogen gas.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of a heterocyclic nitramine like this compound, based on established methods for similar compounds.[2][6][7]
5.1. Synthesis of this compound (Projected)
-
Preparation of Nitrating Mixture: Carefully add concentrated sulfuric acid to fuming nitric acid in a flask cooled in an ice-salt bath, maintaining the temperature below 10 °C.
-
Nitration: Slowly add 4-aminopyridazine to the cold nitrating mixture with vigorous stirring. The temperature should be strictly controlled and maintained below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The solid product, if precipitated, can be collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum. If the product is soluble, extraction with a suitable organic solvent may be necessary.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
5.2. Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-NO₂ and N-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
5.3. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To determine the melting point and decomposition temperature.
-
Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile.
Caption: General experimental workflow for synthesis and analysis.
Safety Considerations
Nitramines are energetic materials and should be handled with extreme caution. The synthesis and handling of this compound should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The scale of the reaction should be kept small, and the product should be stored appropriately, avoiding heat, friction, and impact.
Conclusion
While no direct experimental data exists for this compound, this guide provides a comprehensive projection of its synthesis, reactivity, and thermal properties based on the known chemistry of related heterocyclic nitramines. The proposed synthetic route via direct nitration of 4-aminopyridazine appears feasible. The compound is expected to exhibit reactivity characteristic of both the pyridazine ring and the nitramide group. Its thermal stability is anticipated to be a key feature, warranting careful investigation if it is to be considered for energetic applications. The experimental protocols and safety considerations outlined here provide a solid foundation for any future research into this novel compound.
References
- 1. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition peculiarities and combustion behavior of nitropyrazoles [agris.fao.org]
- 6. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines - PMC [pmc.ncbi.nlm.nih.gov]
The Nitramide Group on a Pyridazine Ring: A Theoretical and Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide addresses the theoretical aspects, potential synthesis, and predicted properties of nitramide-substituted pyridazines. To date, a comprehensive body of experimental research on this specific heterocyclic system is not available in the public domain. This document is intended to serve as a foundational resource to stimulate further investigation, drawing upon established principles of heterocyclic chemistry and the known characteristics of the nitramide functional group.
Introduction: The Pyridazine Core and the Nitramide Substituent
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a scaffold of significant interest in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and inherent polarity, make it an attractive component in the design of novel therapeutics. The introduction of a nitramide (-NHNO₂) group onto this ring system presents an intriguing, yet largely unexplored, avenue for modulating its electronic and biological properties.
The nitramide functional group is a potent electron-withdrawing group and can also act as a hydrogen bond donor. Its presence on the pyridazine ring is expected to significantly influence the ring's electron density, reactivity, and potential for intermolecular interactions. This guide provides a theoretical framework for understanding the core characteristics of a nitramide group on a pyridazine ring, proposes potential synthetic strategies, and predicts key physicochemical properties.
Proposed Synthetic Pathways
The synthesis of nitramido-pyridazines has not been explicitly described in the literature. However, established methods for the N-nitration of heterocyclic amines provide a strong foundation for proposing viable synthetic routes. The primary challenge lies in the potential for ring nitration and the sensitivity of the nitramide group.
Pathway A: N-Nitration of an Aminopyridazine
This is the most direct conceptual route. It involves the synthesis of an aminopyridazine precursor followed by N-nitration.
Experimental Protocol (Proposed):
-
Synthesis of the Aminopyridazine Precursor: A suitable aminopyridazine can be synthesized through various established methods, such as nucleophilic aromatic substitution of a halopyridazine with ammonia or a protected amine.
-
N-Nitration: The nitration of the aminopyridazine would require carefully controlled conditions to favor N-nitration over C-nitration of the ring. A common method for N-nitration involves the use of a nitrating agent in an aprotic solvent.
-
Reagents:
-
Aminopyridazine
-
Nitronium tetrafluoroborate (NO₂BF₄) or a mixture of nitric acid and acetic anhydride.
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
-
Procedure:
-
Dissolve the aminopyridazine in the chosen aprotic solvent and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of the nitrating agent (e.g., NO₂BF₄ in the same solvent) to the cooled aminopyridazine solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
-
Caption: Proposed workflow for the synthesis of a nitramido-pyridazine via N-nitration of an aminopyridazine.
Predicted Physicochemical and Electronic Properties
The introduction of a nitramide group is expected to have a profound impact on the electronic properties of the pyridazine ring.
Electronic Effects
The nitramide group is a strong electron-withdrawing group due to the combined inductive effect of the amino nitrogen and the nitro group. This will significantly decrease the electron density of the pyridazine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. The resonance effect of the amino lone pair will be diminished by the strongly withdrawing nitro group.
Caption: Logical relationship of the predicted electronic effects of a nitramide substituent on a pyridazine ring.
Predicted Spectroscopic Data
Based on data from related substituted pyridazines and other heterocyclic nitramines, the following spectroscopic characteristics can be anticipated.
Table 1: Predicted Spectroscopic Data for a Hypothetical 3-Nitramido-pyridazine
| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | Aromatic protons shifted downfield (δ > 8.0 ppm) | Strong electron-withdrawing effect of the nitramide group deshields the ring protons. |
| N-H proton signal as a broad singlet | Dependent on solvent and concentration, likely in the δ 9-12 ppm range. | |
| ¹³C NMR | Aromatic carbons shifted downfield | Deshielding effect of the nitramide group. |
| IR Spectroscopy | N-H stretch: ~3300-3400 cm⁻¹ | Typical range for N-H stretching vibrations. |
| Asymmetric NO₂ stretch: ~1550-1600 cm⁻¹ | Characteristic for the nitro group in a nitramine. | |
| Symmetric NO₂ stretch: ~1300-1350 cm⁻¹ | Characteristic for the nitro group in a nitramine. | |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass | Fragmentation pattern may show loss of NO₂. |
Predicted Structural Data
X-ray crystallographic data for substituted pyridazines can provide insights into the expected bond lengths and angles. The C-N bond connecting the nitramide group to the pyridazine ring is expected to have some double bond character due to resonance.
Table 2: Predicted Bond Lengths and Angles for a Hypothetical 3-Nitramido-pyridazine
| Parameter | Predicted Value | Justification |
| C-N (ring-NHNO₂) Bond Length | ~1.35 - 1.40 Å | Shorter than a typical C-N single bond due to partial double bond character. |
| N-N (in nitramide) Bond Length | ~1.30 - 1.35 Å | Reflects the electronic nature of the nitramide group. |
| N-O (in nitro group) Bond Lengths | ~1.20 - 1.25 Å | Typical for a nitro group. |
| C-N-N Bond Angle | ~115 - 120° | Influenced by steric and electronic factors. |
| O-N-O Bond Angle | ~120 - 125° | Typical for a nitro group. |
Potential Applications and Future Directions
Given the properties of the pyridazine core and the energetic nature of the nitramide group, nitramido-pyridazines could be of interest in several fields:
-
Medicinal Chemistry: The strong electron-withdrawing and hydrogen-bonding properties could be exploited in the design of enzyme inhibitors or receptor ligands.
-
Materials Science: The high nitrogen content and presence of the nitro group suggest potential applications as energetic materials, although sensitivity would be a critical factor to investigate.
-
Agrochemicals: Many nitrogen-containing heterocycles find use as herbicides and pesticides.
The lack of experimental data on nitramido-pyridazines highlights a significant opportunity for foundational research. Future work should focus on:
-
Systematic Synthesis and Characterization: The development of reliable synthetic routes and full spectroscopic and crystallographic characterization of these novel compounds.
-
Computational Studies: In-depth theoretical analysis of the electronic structure, stability, and reactivity of various nitramido-pyridazine isomers.
-
Reactivity Studies: Investigation of the chemical behavior of the nitramido-pyridazine core, including its stability and reactions with electrophiles and nucleophiles.
-
Biological Screening: Evaluation of the biological activity of these compounds in relevant assays to explore their therapeutic potential.
This theoretical guide provides a starting point for the exploration of this promising, yet uncharted, area of heterocyclic chemistry. The unique combination of the pyridazine scaffold and the nitramide functional group warrants further investigation to unlock their full potential.
Methodological & Application
Application Notes and Protocols for the Purification of N-pyridazin-4-ylnitramide
Disclaimer: Limited direct literature exists for the specific purification of N-pyridazin-4-ylnitramide. The following protocols are based on established techniques for analogous compounds, such as other nitramides and nitrogen-rich heterocyclic compounds, and should be adapted and optimized for the specific characteristics of this compound.
Introduction
This compound is a heterocyclic compound containing a nitramide group, suggesting its potential as an energetic material or a synthon in medicinal chemistry. Achieving high purity is crucial for its intended application, as impurities can significantly impact performance, stability, and safety. This document outlines potential purification strategies, including recrystallization, column chromatography, and adsorptive purification, based on methods reported for similar chemical structures.
I. Purification Techniques
Several techniques can be employed for the purification of this compound. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful purification.
General Principles:
-
The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should be chemically inert towards this compound.
Potential Solvents: Based on the purification of other N-rich heterocyclic compounds, suitable solvents might include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Aromatic hydrocarbons (e.g., toluene)
-
Mixtures of the above with co-solvents like water or hexanes.
Column Chromatography
For the separation of complex mixtures or to achieve very high purity, column chromatography is a powerful tool.
General Principles:
-
Stationary Phase: Silica gel is a common choice for moderately polar compounds. Alumina could also be considered.
-
Mobile Phase (Eluent): A solvent system is chosen to provide good separation between the desired product and impurities. This is typically determined by thin-layer chromatography (TLC) analysis. A gradient of increasing polarity (e.g., from hexanes to ethyl acetate) is often employed.
Adsorptive Purification
Treatment with activated carbon can be effective for removing colored impurities and other minor contaminants.[1]
General Principles:
-
The crude product is dissolved in a suitable solvent, and a small amount of activated carbon is added.
-
The mixture is stirred or heated for a period to allow adsorption of impurities onto the carbon surface.
-
The carbon is then removed by filtration.
II. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
-
Observe the formation of crystals upon cooling. Select the solvent or solvent mixture that provides good crystal recovery.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight) to the hot solution.
-
Heat the mixture for a few minutes.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
For maximum recovery, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's decomposition point.
-
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate and develop it with various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find the eluent that gives good separation (Rf of the product around 0.3-0.4).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is used, gradually increase the polarity of the eluent.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Final Purification:
-
The product obtained from column chromatography may be further purified by recrystallization to obtain a highly pure, crystalline solid.
-
III. Data Presentation
Due to the lack of specific experimental data for this compound in the public domain, a quantitative data table cannot be provided at this time. Researchers should meticulously record data for yield, purity (as determined by techniques like HPLC, NMR, or melting point), and recovery for each purification method and batch to build an internal data repository for process optimization.
IV. Workflow and Diagrams
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a synthesized organic compound like this compound.
Caption: General purification workflow for this compound.
Decision Tree for Purification Method Selection
The choice of purification method often depends on the initial purity and the nature of the impurities.
Caption: Decision tree for selecting a suitable purification method.
References
Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-pyridazin-4-ylnitramide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyridazine core in various bioactive molecules. The introduction of a nitramide functional group can significantly alter the electronic and pharmacological properties of the parent molecule. This document provides detailed protocols for the laboratory-scale synthesis of this compound and outlines key considerations for scaling up the process. The synthesis is a two-step process commencing with the preparation of the 4-aminopyridazine precursor, followed by its N-nitration.
Synthesis of 4-Aminopyridazine (Precursor)
The synthesis of 4-aminopyridazine is achieved through the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine. This method provides a reliable route to the necessary precursor for the subsequent nitration step.
Experimental Protocol: Synthesis of 4-Aminopyridazine
A general procedure for the synthesis of 4-aminopyridazine involves the dehalogenation of 3,6-dichloropyridazin-4-amine using a palladium-on-carbon catalyst under a hydrogen atmosphere[1][2].
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3,6-dichloropyridazin-4-amine in a mixture of tetrahydrofuran (THF) and an aqueous solution of sodium hydroxide.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst to the reaction mixture.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 48 hours.
-
Work-up: Upon completion of the reaction, carefully filter the mixture to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: Dissolve the concentrated residue in methanol and filter to remove any remaining insoluble material. The filtrate is again concentrated to yield 4-aminopyridazine as a solid.
Quantitative Data for 4-Aminopyridazine Synthesis
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Role |
| 3,6-dichloropyridazin-4-amine | 163.98 | 5.00 | 30.5 | - | Starting Material |
| Tetrahydrofuran (THF) | 72.11 | - | - | 100 | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | 8.00 | 200 | - | Base |
| Water | 18.02 | - | - | 32 | Solvent |
| 10% Palladium on Carbon | - | 0.500 | - | - | Catalyst |
| 4-Aminopyridazine | 95.10 | Quantitative | - | - | Product |
Synthesis of this compound
The synthesis of this compound from 4-aminopyridazine is proposed via an N-nitration reaction using a mixed acid nitrating agent. This method is analogous to the N-nitration of other amino-heterocyclic compounds, such as 2-aminopyridine, which initially forms the N-nitramino product under controlled conditions[1][2]. Careful control of the reaction temperature is crucial to favor the formation of the N-nitramide and prevent rearrangement to a C-nitro derivative.
Proposed Experimental Protocol: Synthesis of this compound
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a thermometer, and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: Slowly add 4-aminopyridazine to the cold nitrating mixture in small portions, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent.
Proposed Quantitative Data for this compound Synthesis
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Role |
| 4-Aminopyridazine | 95.10 | 4.75 | 50 | - | Starting Material |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | - | 25 | Dehydrating Agent/Solvent |
| Concentrated Nitric Acid (70%) | 63.01 | - | - | 5 | Nitrating Agent |
| This compound | 140.09 | - | - | - | Product (Yield to be determined) |
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Synthesis of 4-Aminopyridazine (Hydrogenation)
-
Heat Transfer: The hydrogenation reaction is exothermic. On a larger scale, efficient heat removal is critical to maintain the reaction temperature and prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.
-
Mass Transfer: Efficient mixing is crucial to ensure good contact between the solid catalyst, the liquid phase, and the hydrogen gas. The choice of impeller and agitation speed should be optimized.
-
Catalyst Handling: The palladium on carbon catalyst is flammable, especially when dry and in the presence of air. Safe handling procedures, such as catalyst wetting and inert atmosphere blanketing, must be implemented. Catalyst filtration and recovery on a large scale also require specialized equipment.
-
Hydrogen Safety: Hydrogen is a highly flammable gas. The reactor and associated equipment must be designed to handle hydrogen safely, including proper ventilation and the use of explosion-proof electricals.
Synthesis of this compound (Nitration)
-
Temperature Control: The nitration of aminopyridines is highly exothermic and temperature-sensitive. The rate of addition of the 4-aminopyridazine to the mixed acid must be carefully controlled to maintain the desired low temperature. A reliable reactor cooling system and emergency quenching procedures are mandatory.
-
Mixed Acid Composition: The ratio of sulfuric acid to nitric acid and water (Dehydrating Value of Sulfuric acid - D.V.S.) is a critical parameter in nitration reactions.[1] This ratio affects the reaction rate and the potential for side reactions. For scale-up, the optimal D.V.S. should be determined to ensure complete reaction and maximize yield while maintaining safety.
-
Reagent Addition: The order and rate of addition of reagents are critical. Adding the amino compound to the mixed acid is generally preferred to maintain a consistent reaction medium.
-
Work-up and Quenching: The quenching of the strong acid reaction mixture with water is highly exothermic. This step must be performed with extreme caution on a large scale, with efficient cooling and stirring to dissipate the heat generated.
Visualizations
References
Application Notes and Protocols for the Use of Pyridazine Derivatives as Precursors in Organic Synthesis
Introduction
Application Notes
Functionalization of the Pyridazine Core
The pyridazine ring can be functionalized through various synthetic transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. Common strategies include:
-
Halogenation: The pyridazine ring can be halogenated to introduce reactive handles for subsequent cross-coupling reactions or nucleophilic substitutions. For instance, pyridazinones can be converted to chloropyridazines using reagents like phosphorus oxychloride (POCl₃).[9] These chloro-derivatives are excellent precursors for the introduction of amine, ether, and thioether functionalities.
-
N-Alkylation and N-Arylation: The nitrogen atoms of the pyridazine ring can be alkylated or arylated to modify the electronic properties and steric profile of the molecule.
-
C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the elaboration of the pyridazine core, enabling the introduction of aryl, vinyl, and alkynyl groups.
-
Condensation Reactions: Pyridazine derivatives bearing carbonyl or active methylene groups can undergo condensation reactions to form fused heterocyclic systems or to append various side chains.[7]
Pyridazine Derivatives in Drug Discovery
The pyridazine scaffold is a privileged structure in medicinal chemistry. Its ability to modulate physicochemical properties like solubility and membrane permeability makes it an attractive alternative to more common aromatic rings like benzene.[1][2] Several approved drugs and clinical candidates incorporate the pyridazine moiety, highlighting its therapeutic potential.[1][2] Researchers can leverage pyridazine precursors to synthesize libraries of compounds for screening against various biological targets. The diverse substitution patterns achievable on the pyridazine ring allow for fine-tuning of the pharmacological properties of the resulting molecules.
Experimental Protocols
The following protocols are representative examples of how pyridazine precursors can be utilized in organic synthesis.
Protocol 1: Synthesis of 3,6-Dichloropyridazine
This protocol describes the conversion of a pyridazinone to a dichloropyridazine, a versatile intermediate.
Materials:
-
Maleic hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, cautiously add maleic hydrazide (1 equivalent) to phosphorus oxychloride (5-10 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2-4 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 3,6-dichloropyridazine.
Protocol 2: Synthesis of a 3-Amino-6-chloropyridazine Derivative
This protocol demonstrates a typical nucleophilic aromatic substitution on a dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
A primary or secondary amine (e.g., aniline)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables provide representative data for the synthesis of pyridazine derivatives.
Table 1: Reaction Conditions and Yields for the Synthesis of Pyridazine Derivatives
| Entry | Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Maleic hydrazide | POCl₃ | Neat | 110 | 3 | 3,6-Dichloropyridazine | 85 |
| 2 | 3,6-Dichloropyridazine | Aniline | Ethanol | 80 | 5 | 3-Anilino-6-chloropyridazine | 78 |
| 3 | 3,6-Dichloropyridazine | Morpholine | Isopropanol | 90 | 4 | 3-Chloro-6-morpholinopyridazine | 82 |
Table 2: Characterization Data for Synthesized Pyridazine Derivatives
| Compound | Molecular Formula | MW ( g/mol ) | M.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 65-68 | 7.65 (s, 2H) | 148 [M]⁺ |
| 3-Anilino-6-chloropyridazine | C₁₀H₈ClN₃ | 205.64 | 155-158 | 7.0-7.8 (m, 7H), 8.5 (s, 1H) | 205 [M]⁺ |
| 3-Chloro-6-morpholinopyridazine | C₈H₁₀ClN₃O | 200.64 | 110-113 | 3.7 (t, 4H), 3.8 (t, 4H), 7.0 (d, 1H), 7.5 (d, 1H) | 200 [M]⁺ |
Visualizations
Caption: General workflow for the synthesis and functionalization of pyridazine derivatives.
Caption: Hypothetical synthetic pathway to a bioactive pyridazine derivative and its mode of action.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine and its derivatives | PPTX [slideshare.net]
- 4. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and anti-inflammatory activities of N4,N5-disubstituted-3-methyl- H-pyrazolo[3,4-c]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of N-pyridazin-4-ylnitramide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-pyridazin-4-ylnitramide is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Accurate quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides a detailed application note and a generalized protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the limited availability of specific analytical methods for this compound in published literature, this protocol is based on established methods for structurally similar pyridazine derivatives.
Principle of the Method
The proposed method utilizes reverse-phase HPLC to separate this compound from potential impurities and matrix components. Quantification is achieved by detecting the analyte's ultraviolet (UV) absorbance at a specific wavelength and comparing the peak area to a standard curve prepared with known concentrations of a reference standard. Pyridazine and its derivatives are known to exhibit UV absorbance in the range of 200-380 nm.
Data Presentation
As no specific experimental data for this compound quantification is publicly available, the following table summarizes the expected performance characteristics of a well-developed HPLC-UV method based on typical values for similar small molecule analysis.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
| Retention Time | 3 - 10 minutes |
Experimental Protocol: HPLC-UV Method
This protocol provides a starting point for the development and validation of a quantitative method for this compound. Optimization of these conditions may be necessary for specific sample matrices.
4.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm or 0.45 µm)
4.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
4.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4.4. Sample Preparation
The sample preparation procedure will depend on the matrix (e.g., plasma, formulation, reaction mixture). A generic procedure for a solid formulation is provided below.
-
Accurately weigh a portion of the homogenized sample powder.
-
Add a known volume of extraction solvent (e.g., a mixture of acetonitrile and water).
-
Vortex or sonicate for 15-30 minutes to ensure complete dissolution of the analyte.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase if necessary to fall within the calibration range.
4.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute the analyte. A typical starting point could be 95% A, ramping to 95% B over 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Based on the UV spectrum of this compound. A starting wavelength of 254 nm or 280 nm is recommended for initial screening. |
| Run Time | 15 minutes (including equilibration) |
4.6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
5.1. Experimental Workflow
Caption: Workflow for this compound quantification.
5.2. Logical Relationship of Method Development
Caption: Key considerations for HPLC method development.
Application Notes and Protocols for N-Pyridazin-4-ylnitramide in Pyrotechnics
Disclaimer: The following application notes and protocols are hypothetical and based on the general knowledge of energetic materials, pyridazine chemistry, and nitramine synthesis. As of the date of this document, "N-pyridazin-4-ylnitramide" is not a widely researched or commercially available compound, and its specific properties and performance in pyrotechnic applications have not been publicly documented. These notes are intended for an audience of researchers, scientists, and drug development professionals and should be used as a theoretical guide for the potential exploration of this compound. All work with energetic materials should be conducted by trained professionals in properly equipped laboratories with strict adherence to all safety protocols.
Introduction
This compound is a theoretical energetic material belonging to the nitramine family, characterized by the -NHNO₂ functional group. Its heterocyclic pyridazine core suggests a high nitrogen content, which is often desirable in pyrotechnics for the generation of large volumes of gas upon combustion, contributing to effects such as sound and propulsion. The nitramine group provides a significant source of energy. This combination of a high-nitrogen heterocycle with an energetic nitramine functionality suggests that this compound could be a candidate for pyrotechnic compositions, potentially as a fuel, a color-enhancing agent, or a component in gas-generating compositions.
Hypothetical Physicochemical and Pyrotechnic Properties
The following table summarizes the predicted properties of this compound based on analogies with other nitramines and pyridazine-based energetic materials.[1] These values are theoretical and would require experimental verification.
| Property | Predicted Value | Units | Justification / Comparison |
| Chemical Formula | C₄H₄N₄O₂ | - | Based on the chemical structure of this compound. |
| Molecular Weight | 140.10 | g/mol | Calculated from the chemical formula. |
| Density | ~1.7 - 1.8 | g/cm³ | Typical range for crystalline organic energetic materials. |
| Decomposition Temperature | > 200 | °C | Heterocyclic nitramines often exhibit moderate to good thermal stability. |
| Impact Sensitivity | Moderate | - | Nitramines can be sensitive to impact; this would need careful experimental determination. |
| Friction Sensitivity | Moderate | - | Similar to impact sensitivity, this is a critical safety parameter to be measured. |
| Oxygen Balance | -57.1 | % | Calculated for CO₂ and H₂O as combustion products. A negative oxygen balance indicates it would require an oxidizer. |
| Heat of Formation | +150 to +250 | kJ/mol | Estimated based on similar heterocyclic energetic compounds. |
| Velocity of Detonation (calc.) | 7.0 - 8.0 | km/s | A rough estimate based on density and heat of formation, assuming it can sustain a detonation. |
Experimental Protocols
The following are proposed, generalized protocols for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound would likely proceed in two main steps: the synthesis of the precursor, 4-aminopyridazine, followed by its nitration to the final product.
Step 1: Synthesis of 4-Aminopyridazine
This procedure is adapted from known literature methods for the synthesis of 4-aminopyridazine.[2][3]
-
Materials: 3,6-Dichloropyridazin-4-amine, Tetrahydrofuran (THF), Sodium Hydroxide (NaOH), 10% Palladium on Carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
Dissolve 3,6-dichloropyridazin-4-amine in THF in a suitable hydrogenation vessel.
-
Add a solution of sodium hydroxide in water.
-
Carefully add 10% Pd/C catalyst to the mixture.
-
Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 4-aminopyridazine.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Nitration of 4-Aminopyridazine to this compound
This is a hypothetical procedure based on general methods for the synthesis of N-substituted nitramides.[4][5] Extreme caution is required for this step as nitrating agents are highly corrosive and the reaction can be highly exothermic and produce an explosive product.
-
Materials: 4-Aminopyridazine, Acetic Anhydride, Fuming Nitric Acid.
-
Procedure:
-
In a three-necked flask equipped with a thermometer, dropping funnel, and a mechanical stirrer, cool acetic anhydride to below 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below 5 °C to form a nitrating mixture.
-
In a separate beaker, dissolve 4-aminopyridazine in acetic anhydride.
-
Slowly add the solution of 4-aminopyridazine to the nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at a low temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water, and dry carefully in a desiccator.
-
Characterize the product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
-
Characterization of Energetic Properties
Standard sensitivity and thermal analysis tests should be performed to characterize the energetic properties of the synthesized this compound.
-
Thermal Stability:
-
Differential Scanning Calorimetry (DSC): To determine the decomposition temperature and enthalpy of decomposition. A sample is heated at a constant rate (e.g., 5-10 °C/min) in a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): To determine the weight loss as a function of temperature, indicating the onset of decomposition and the mass of gaseous products.
-
-
Sensitivity to Mechanical Stimuli:
-
Impact Sensitivity: Using a standard drop-weight impact tester (e.g., BAM or ABL) to determine the energy required to cause a reaction in 50% of the trials (H₅₀).
-
Friction Sensitivity: Using a standard friction apparatus (e.g., BAM) to determine the frictional force at which a reaction occurs.
-
-
Performance in Pyrotechnic Compositions:
-
Burn Rate Measurement: The compound would be incorporated into a standard pyrotechnic composition (e.g., with an oxidizer like potassium perchlorate and a binder). The burn rate of pressed strands of the composition would be measured at ambient pressure.
-
Small-Scale Performance Tests: Small amounts of the composition could be ignited to observe flame color, smoke production, and any special effects.
-
Visualizations
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Energetic Material Characterization Workflow
Caption: Workflow for the characterization of a novel energetic material.
Safety and Handling Logical Relationships
Caption: Key safety and handling protocols for energetic materials research.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-AMINOPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-AMINOPYRIDAZINE | 20744-39-2 [chemicalbook.com]
- 4. US3071438A - Method of preparing nitramide and nalkyl substituted nitramides - Google Patents [patents.google.com]
- 5. Nitramide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Evaluating the Impact Sensitivity of N-pyridazin-4-ylnitramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the impact sensitivity of the energetic material, N-pyridazin-4-ylnitramide. The primary method described is the BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer test, a widely recognized standard for determining the sensitivity of substances to impact stimuli.[1][2][3][4] The data generated from this protocol can be used to classify the material for safe handling, transportation, and storage.[1][2]
Introduction to Impact Sensitivity Testing
Impact sensitivity is a critical characteristic of energetic materials, quantifying their susceptibility to initiation by a sudden impact or shock.[5][6] This property is inversely correlated with the critical impact level, which is the impact energy at which a predetermined percentage of samples are expected to react, often expressed as H50 (the height from which a standard weight is dropped to cause a 50% probability of initiation).[6][7] The BAM Fallhammer test is a common method to determine this value.[1][3][4]
Experimental Apparatus: The BAM Fallhammer
The BAM Fallhammer apparatus is designed to subject a small sample of material to a controlled impact from a falling weight.[2][4][8]
Key Components:
-
Solid Steel Base: Provides a stable foundation for the test.[2]
-
Anvil and Guide Column: A hardened steel anvil holds the sample, and a graduated guide column ensures the drop weight falls from a precise height.[2]
-
Drop Weights: Standardized weights (e.g., 1 kg, 5 kg, 10 kg) are used to deliver a range of impact energies.[2][9]
-
Sample Assembly: Consists of a locating ring and steel rollers that contain the test substance.[2]
Experimental Protocol: BAM Fallhammer Test for this compound
This protocol outlines the steps for determining the impact sensitivity of this compound using the BAM Fallhammer.
3.1. Sample Preparation
-
Ensure the this compound to be tested is in a consistent physical form (e.g., powder, crystal). Particle size and morphology can influence impact sensitivity.
-
Precisely measure a small quantity of the sample (typically 40 mm³).
-
Carefully place the sample into the sample holder assembly between the two steel rollers.
3.2. Test Procedure
-
Place the prepared sample assembly onto the center of the anvil in the BAM Fallhammer apparatus.
-
Select the appropriate drop weight (a 5 kg weight is common for initial screening).
-
Set the initial drop height. For an unknown material, it is prudent to start at a low height and gradually increase it.
-
Release the drop weight, allowing it to impact the sample.
-
Observe the outcome of the impact for any signs of a reaction, which may include:
-
Audible report (explosion)
-
Flame or spark
-
Smoke or gas evolution
-
Charring or decomposition of the sample
-
-
Record the result as either a "reaction" or "no reaction."
-
Clean the anvil and sample assembly thoroughly between each test.
3.3. "Up-and-Down" or Bruceton Method for H50 Determination
To efficiently determine the 50% probability of initiation (H50), the Bruceton method is employed.[5][7]
-
Begin the test at a height where a reaction is unlikely.
-
If a "no reaction" occurs, increase the drop height by a set increment for the next test.
-
If a "reaction" occurs, decrease the drop height by the same increment for the next test.
-
Continue this process for a predetermined number of trials (typically 20-50).
-
The H50 value and its standard deviation are then calculated using statistical methods specific to the Bruceton test.
Data Presentation and Analysis
The results of the impact sensitivity tests should be recorded systematically.
Table 1: Illustrative Raw Data from BAM Fallhammer Test on this compound (Bruceton Method)
| Trial Number | Drop Height (cm) | Outcome (Reaction/No Reaction) |
| 1 | 30 | No Reaction |
| 2 | 35 | No Reaction |
| 3 | 40 | Reaction |
| 4 | 35 | No Reaction |
| 5 | 40 | Reaction |
| 6 | 35 | Reaction |
| 7 | 30 | No Reaction |
| ... | ... | ... |
| 25 | 35 | Reaction |
Table 2: Summary of Impact Sensitivity Data for this compound (Illustrative)
| Parameter | Value | Units |
| Drop Weight | 5.0 | kg |
| Number of Trials | 25 | - |
| H50 (50% Probability Height) | 38.2 | cm |
| Impact Energy at H50 | 18.7 | Joules |
| Standard Deviation | 3.5 | cm |
Note: The Impact Energy is calculated using the formula: E = mgh, where m is the mass of the drop weight, g is the acceleration due to gravity (9.81 m/s²), and h is the drop height.
Visualizing the Experimental Workflow
Diagram 1: BAM Fallhammer Experimental Workflow
Caption: Workflow for impact sensitivity testing using the BAM Fallhammer.
Diagram 2: Logical Relationship for H50 Determination
References
- 1. fauske.com [fauske.com]
- 2. kr.ec21.com [kr.ec21.com]
- 3. youtube.com [youtube.com]
- 4. ozm.cz [ozm.cz]
- 5. imemg.org [imemg.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Models for predicting impact sensitivity of energetic materials based on the trigger linkage hypothesis and Arrhenius kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. matec-conferences.org [matec-conferences.org]
Growing Single Crystals of N-pyridazin-4-ylnitramide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for growing single crystals of N-pyridazin-4-ylnitramide. Due to the limited availability of specific crystallization data for this compound in the public domain, the following protocols are based on established crystallographic techniques and analogous procedures for related nitropyridine and pyridazine derivatives. These methods serve as a robust starting point for developing a successful single-crystal growth strategy.
Introduction
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a molecule's three-dimensional structure. The quality of the single crystals is paramount for obtaining high-resolution structural data, which is critical in drug development for understanding structure-activity relationships, polymorphism, and for guiding further molecular design. This compound, as a heterocyclic compound with energetic properties, requires precise structural elucidation to understand its stability and reactivity.
The protocols outlined below describe common and effective methods for single crystal growth from solution, including slow evaporation, slow cooling, and vapor diffusion. The choice of solvent is a critical parameter and a systematic screening approach is recommended.
General Considerations for Crystal Growth
Successful single crystal growth is often a process of empirical optimization. Key factors that influence the crystallization process include:
-
Solvent Selection: The ideal solvent should have moderate solubility for this compound, being a good solvent when heated but a poor solvent at lower temperatures. The solvent's polarity, hydrogen bonding capability, and volatility all play a role.
-
Supersaturation: Crystallization occurs from a supersaturated solution. The rate at which supersaturation is achieved can significantly impact crystal quality. Slow changes in conditions (temperature or solvent concentration) are generally preferred for growing larger, higher-quality crystals.
-
Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.
-
Nucleation and Growth: Crystal growth proceeds in two stages: nucleation (the formation of a small, stable crystalline entity) and growth (the addition of molecules to the nucleus). Controlling the number of nucleation events is crucial; fewer nuclei lead to larger individual crystals.
Experimental Protocols
Solvent Screening
A preliminary solvent screening is the first and most critical step. Based on the structure of this compound (a polar molecule with hydrogen bonding potential), a range of solvents with varying polarities should be tested.
Protocol:
-
Place a small amount (1-2 mg) of powdered this compound into a series of small, clear glass vials.
-
Add a small volume (0.2 - 0.5 mL) of a single solvent to each vial.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the vial to observe if dissolution occurs.
-
If the compound is fully soluble at room temperature, it may be too good a solvent for slow evaporation but could be suitable for slow cooling or vapor diffusion methods.
-
Record the observations in a table similar to the one below.
Table 1: Example Solvent Screening Data
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at Room Temp. | Solubility upon Heating | Observations |
| Water | 10.2 | 100 | Insoluble | Slightly Soluble | Potential for hydrothermal methods |
| Methanol | 5.1 | 65 | Soluble | Very Soluble | Good for slow cooling/vapor diffusion |
| Ethanol | 4.3 | 78 | Sparingly Soluble | Soluble | Promising for slow evaporation/cooling |
| Acetone | 5.1 | 56 | Soluble | Very Soluble | Good for vapor diffusion (volatile) |
| Acetonitrile | 5.8 | 82 | Sparingly Soluble | Soluble | Promising for slow evaporation/cooling |
| Dichloromethane | 3.1 | 40 | Slightly Soluble | Soluble | Good for vapor diffusion (volatile) |
| Ethyl Acetate | 4.4 | 77 | Slightly Soluble | Soluble | Promising for slow evaporation/cooling |
| Toluene | 2.4 | 111 | Insoluble | Slightly Soluble | Potential for slow cooling from high temp. |
| Hexane | 0.1 | 69 | Insoluble | Insoluble | Potential as an anti-solvent |
Slow Evaporation
This is the simplest crystallization technique. A solution of the compound is prepared and the solvent is allowed to evaporate slowly, increasing the concentration until supersaturation and crystallization occur.
Protocol:
-
Dissolve a known quantity of this compound in a suitable solvent (identified from the screening) with gentle heating to ensure complete dissolution.
-
Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish or vial. This removes any particulate impurities that could act as unwanted nucleation sites.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
Caption: Workflow for Single Crystal Growth by Slow Evaporation.
Slow Cooling
This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, and then slowly cooling it to induce crystallization.
Protocol:
-
Prepare a saturated solution of this compound in a chosen solvent at an elevated temperature (e.g., 50-60 °C). Ensure all solid material is dissolved.
-
Filter the hot solution into a clean vial.
-
Seal the vial tightly.
-
Place the vial in an insulated container (e.g., a Dewar flask filled with warm water or a programmable crystal growth chamber) to slow the cooling process. The cooling rate should be very slow (e.g., 1-5 °C per hour).
-
Crystals should form as the solution cools and becomes supersaturated.
-
Once the solution has reached the final temperature (e.g., room temperature or 4 °C), allow it to stand for a day before harvesting the crystals.
Caption: Workflow for Single Crystal Growth by Slow Cooling.
Vapor Diffusion (Solvent/Anti-Solvent)
In this technique, a solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.
Protocol:
-
Dissolve this compound in a small amount of a "good" solvent (e.g., methanol, acetone).
-
Filter the solution into a small, open vial.
-
Place this small vial inside a larger, sealed jar.
-
Add a larger volume of an "anti-solvent" (e.g., hexane, diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the larger jar and leave it undisturbed in a vibration-free location.
-
The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, causing the compound to crystallize.
Caption: Schematic of a Vapor Diffusion Crystallization Setup.
Data Presentation and Crystal Harvesting
Once crystals have formed, it is important to document the results systematically.
Table 2: Example Crystallization Experiment Log
| Experiment ID | Method | Solvent System | Temperature (°C) | Time (days) | Crystal Size (mm) | Crystal Habit | Outcome |
| NPN-01 | Slow Evaporation | Ethanol | 20 | 14 | 0.5 x 0.2 x 0.1 | Needles | Small, clustered |
| NPN-02 | Slow Cooling | Acetonitrile | 60 to 20 | 2 | 1.2 x 0.8 x 0.5 | Prisms | Good quality single crystals |
| NPN-03 | Vapor Diffusion | Methanol/Hexane | 20 | 7 | 0.8 x 0.6 x 0.6 | Blocks | Well-formed, suitable for diffraction |
Crystal Harvesting:
-
Once crystals of suitable size and quality have formed, they should be carefully harvested.
-
Use a pipette to carefully remove the mother liquor.
-
Use a fine needle or a small loop to gently dislodge and remove the crystals.
-
Quickly rinse the crystals with a small amount of a solvent in which they are insoluble (e.g., the anti-solvent used in vapor diffusion) to remove any residual mother liquor.
-
Mount the crystal on a goniometer head for X-ray diffraction analysis.
Troubleshooting
-
No crystals form: The solution may not be sufficiently supersaturated, or the compound may be too soluble in the chosen solvent. Try a different solvent or a combination of solvents. For slow evaporation, increase the rate of evaporation. For slow cooling, start from a more concentrated solution.
-
Formation of powder or microcrystals: Crystallization is occurring too rapidly. Slow down the process: reduce the rate of evaporation (fewer holes in the covering), slow down the cooling rate, or use a less volatile anti-solvent.
-
Oils or amorphous solids form: The compound may be "crashing out" of solution. This often happens when the level of supersaturation is too high. Use a more dilute solution or a slower method of achieving supersaturation.
By systematically applying these protocols and carefully documenting the experimental conditions and outcomes, researchers can optimize the growth of high-quality single crystals of this compound suitable for structural analysis.
"N-pyridazin-4-ylnitramide formulation for specific applications"
Application Notes & Protocols: N-pyridazin-4-ylnitramide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes only. As of the date of this document, "this compound" is not a well-characterized compound in publicly available scientific literature. The information presented herein is extrapolated from the known properties of related chemical structures, such as pyridazines, aminopyridazines, and nitramines, to provide a potential research framework.
Introduction to this compound
This compound is a novel heterocyclic compound featuring a pyridazine core substituted with a nitramide group at the 4-position. The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its presence in various biologically active molecules.[1][2] The nitramide functionality, while less common in pharmaceuticals, is an interesting functional group that can modulate the electronic and steric properties of the parent molecule.
The unique combination of the electron-deficient pyridazine ring and the nitramide group suggests that this compound could exhibit a range of biological activities. Pyridazine derivatives have been explored for their potential as kinase inhibitors, anticancer agents, and antimicrobials.[3][4][5] This document outlines potential applications and detailed experimental protocols for the synthesis, characterization, and evaluation of this compound in the context of kinase inhibition, a prominent area of drug discovery.
Potential Application: Kinase Inhibitor for Cancer Therapy
Hypothesis: Based on the structural alerts from related aminopyridine and aminopyridazine kinase inhibitors, this compound is hypothesized to act as an ATP-competitive inhibitor of specific protein kinases implicated in cancer signaling pathways, such as c-Jun N-terminal kinases (JNKs).[6]
Proposed Mechanism of Action
This compound may bind to the ATP-binding pocket of kinases, forming hydrogen bonds and other non-covalent interactions with the hinge region and other key residues. The pyridazine nitrogen atoms can act as hydrogen bond acceptors, while the nitramide group may interact with specific amino acid side chains, contributing to binding affinity and selectivity.
Caption: Hypothetical signaling pathway showing inhibition of the JNK pathway by this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a hypothetical adaptation based on general methods for the nitration of amino-heterocycles.[7][8]
Materials:
-
4-Aminopyridazine
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask cooled to 0°C in an ice bath, slowly add 4-aminopyridazine (1 equivalent) to a mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v).
-
Stir the reaction mixture at 0°C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Synthetic workflow for the preparation of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases (e.g., JNK1, JNK2, p38α)
-
ATP
-
Kinase-specific peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Data Presentation
The following tables present hypothetical data for this compound based on the expected outcomes of the described protocols.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| JNK1 | 50 |
| JNK2 | 75 |
| p38α | > 10,000 |
| ERK2 | > 10,000 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | GI50 (µM) |
| HeLa (Cervical Cancer) | 1.5 |
| A549 (Lung Cancer) | 2.8 |
| MCF7 (Breast Cancer) | 5.2 |
Conclusion
These application notes provide a hypothetical framework for the investigation of this compound as a potential kinase inhibitor for cancer therapy. The proposed experimental protocols are based on standard methodologies in drug discovery and can be adapted for the evaluation of this and other novel compounds. Further studies would be required to validate these hypotheses and fully characterize the pharmacological profile of this compound.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 8. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
"handling and storage protocols for N-pyridazin-4-ylnitramide"
Disclaimer: No specific handling, storage, or safety data for N-pyridazin-4-ylnitramide was found in publicly available literature or safety data sheets. The following protocols and data are based on general principles for handling novel, potentially energetic, and biologically active heterocyclic nitramide compounds. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this compound.
Introduction
This compound is a heterocyclic compound containing a nitramide group (-NHNO2) attached to a pyridazine ring. The presence of the nitramide group suggests that the compound may be energetic and requires careful handling. The pyridazine moiety is a common scaffold in medicinal chemistry, indicating potential biological activity. These application notes provide a general framework for the safe handling, storage, and preliminary characterization of this novel compound.
Predicted Physicochemical and Hazard Data
Due to the lack of experimental data, the following table summarizes the predicted properties and potential hazards of this compound based on its chemical structure.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C4H3N5O2 | Based on the chemical name "this compound". |
| Molecular Weight | 153.10 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid. | Common for similar small organic molecules. |
| Solubility | Potentially soluble in polar organic solvents (e.g., DMSO, DMF). | Based on the polar nature of the pyridazine and nitramide groups. |
| Thermal Stability | Potentially unstable, especially at elevated temperatures. | Nitramide-containing compounds can be thermally sensitive and potentially explosive. |
| Explosive Hazard | High. The nitramide group is a known explosophore. | The presence of the -NHNO2 group is a strong indicator of explosive potential. |
| Toxicity | Unknown. Assume high toxicity. | Many nitrogen-containing heterocyclic compounds and nitro compounds have biological effects. |
| Handling Precautions | Use personal protective equipment (PPE), work in a fume hood. | Standard practice for handling unknown and potentially hazardous chemicals. |
Experimental Protocols
The following are generalized protocols for the initial synthesis and characterization of this compound.
3.1. General Synthesis Protocol (Hypothetical)
This protocol is a hypothetical pathway for the synthesis of this compound and should be adapted and optimized with extreme caution.
-
Nitration of 4-aminopyridazine:
-
Dissolve 4-aminopyridazine in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it over ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Alternatively, use column chromatography for purification, though care must be taken due to the potential instability of the compound.
-
3.2. Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small, precise amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra to confirm the chemical structure.
-
-
Mass Spectrometry (MS):
-
Analyze the purified compound using a high-resolution mass spectrometer to determine the exact mass and confirm the molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid compound to identify characteristic functional groups, such as the N-H, N=N, and NO2 stretches.
-
3.3. Stability Assessment (Small Scale)
CAUTION: Perform these tests on a very small scale (milligrams) behind a blast shield.
-
Thermal Stability (Differential Scanning Calorimetry - DSC):
-
Place a small amount (1-2 mg) of the compound in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to determine the decomposition temperature and energy release. A sharp exotherm indicates thermal instability.
-
-
Impact and Friction Sensitivity:
-
If specialized equipment is available, perform standard impact and friction tests to assess the mechanical sensitivity of the compound. If not available, assume the compound is sensitive to shock and friction.
-
Handling and Storage Protocols
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Flame-retardant lab coat and closed-toe shoes.
4.2. Engineering Controls
-
Fume Hood: All work with this compound must be performed in a certified chemical fume hood.
-
Blast Shield: Use a blast shield for any reactions or heating of the compound.
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors or dust.
4.3. Handling Procedures
-
Small Quantities: Handle only small quantities of the material at a time.
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid Shock and Friction: Do not grind, scrape, or subject the material to impact or friction. Use compatible spatulas (e.g., plastic or wood).
-
Dispensing: When weighing or transferring the solid, use appropriate tools to minimize dust generation.
4.4. Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials. Store in a secondary container.
-
Temperature: Store at a controlled room temperature, avoiding excessive heat.
-
Incompatibilities: Store away from strong acids, bases, oxidizing agents, and reducing agents.
4.5. Spill and Waste Disposal
-
Spill: In case of a small spill, carefully sweep up the solid material with non-sparking tools, place it in a labeled container for disposal, and clean the area with a suitable solvent.
-
Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous and potentially explosive materials. Do not mix with other chemical waste.
Visualizations
Caption: Experimental workflow for a novel compound.
Caption: Hazard assessment for an unknown chemical.
Application Notes and Protocols: Performance Testing of N-pyridazin-4-ylnitramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-pyridazin-4-ylnitramide is a novel heterocyclic compound incorporating a pyridazine core. The pyridazine scaffold is a prominent feature in numerous biologically active molecules, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities.[1][2] Notably, pyridazine-containing compounds have been shown to modulate key inflammatory pathways, such as those involving tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and thromboxane A2 (TxA2).[3] This document provides a detailed experimental design for the initial performance testing of this compound, focusing on the evaluation of its potential cytotoxic and anti-inflammatory properties.
These protocols are intended to serve as a foundational guide for researchers to assess the biological activity of this compound and to provide a basis for further mechanistic studies.
Experimental Design Workflow
The overall experimental workflow is designed to first assess the general cytotoxicity of this compound, followed by a more specific investigation into its potential anti-inflammatory effects.
Caption: Experimental workflow for performance testing of this compound.
Protocols
General Cell Culture and Compound Preparation
-
Cell Lines:
-
HEK293T (human embryonic kidney cells) - for general cytotoxicity.
-
RAW 264.7 (murine macrophage cell line) - for inflammatory assays.
-
A549 (human lung carcinoma cell line) - as a representative cancer cell line for cytotoxicity screening.
-
-
Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: MTT Assay for Cell Viability
This assay determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cultured cells (HEK293T, RAW 264.7, A549)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Data Presentation:
Concentration (µM) % Viability (24h) - HEK293T % Viability (48h) - HEK293T % Viability (72h) - HEK293T % Viability (24h) - RAW 264.7 % Viability (48h) - RAW 264.7 % Viability (72h) - RAW 264.7 % Viability (24h) - A549 % Viability (48h) - A549 % Viability (72h) - A549 Vehicle Control (0.1% DMSO) 100 100 100 100 100 100 100 100 100 0.1 1 10 50 100 Positive Control -
The half-maximal inhibitory concentration (IC50) should be calculated for each cell line and time point using non-linear regression analysis.
-
Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol measures the levels of key pro-inflammatory cytokines, TNF-α and IL-6, released by macrophages.
-
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α and IL-6 ELISA kits
-
24-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Presentation:
Treatment TNF-α Concentration (pg/mL) IL-6 Concentration (pg/mL) Control (no LPS) LPS (1 µg/mL) LPS + Compound (Conc. 1) LPS + Compound (Conc. 2) LPS + Compound (Conc. 3)
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.
-
Materials:
-
Cell culture supernatants from the cytokine experiment (Protocol 2)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
-
Procedure:
-
In a 96-well plate, mix 50 µL of the collected cell culture supernatants with 50 µL of Griess Reagent A.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Presentation:
Treatment Nitrite Concentration (µM) Control (no LPS) LPS (1 µg/mL) LPS + Compound (Conc. 1) LPS + Compound (Conc. 2) LPS + Compound (Conc. 3)
Proposed Signaling Pathway for Investigation
Based on the known anti-inflammatory effects of pyridazine derivatives, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
References
Application Notes and Protocols: Evaluation of N-pyridazin-4-ylnitramide for Gas-Generating Compositions
Audience: Researchers, scientists, and drug development professionals.
Note on Current Research Status: A comprehensive review of publicly available scientific literature and patent databases indicates that the specific compound, N-pyridazin-4-ylnitramide, has not been documented or characterized for use in gas-generating compositions. However, the pyridazine structural backbone is a subject of increasing interest in the field of high-energy density materials (HEDMs)[1][2]. Pyridazine-based nitrogen-rich heterocycles are being explored as next-generation energetic materials, offering potential advantages in synthesis, structural tunability, and thermal stability[1]. The planar geometry of the pyridazine ring facilitates dense crystal packing, which can lead to high material density, a desirable trait for energetic compounds[1][2].
The following protocols are therefore not based on existing experimental data for this compound but represent a generalized workflow for the synthesis, characterization, and evaluation of a novel, hypothetical energetic compound of this nature.
Synthesis and Characterization
Hypothetical Synthesis of this compound
The synthesis of this compound would likely proceed via the nitration of a suitable precursor, 4-aminopyridazine. A common method for N-nitration involves the use of a nitrating agent such as nitric acid in a mixed acid system or via a nitronium tetrafluoroborate intermediate. The following is a generalized protocol.
Experimental Protocol: Synthesis
-
Precursor Preparation: Begin with commercially available or synthesized 4-aminopyridazine.
-
Reaction Setup: In a three-necked flask equipped with a thermometer, dropping funnel, and magnetic stirrer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5°C in an ice-salt bath.
-
Addition of Precursor: Slowly add 4-aminopyridazine to the cooled acid mixture while maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 5-15°C) for a specified period (e.g., 2-4 hours).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) may be necessary to achieve high purity.
-
Characterization: Confirm the structure and purity of the synthesized this compound using the following techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁴N): To confirm the molecular structure.
-
FTIR Spectroscopy: To identify functional groups, particularly the N-NO₂ stretch.
-
Mass Spectrometry: To determine the molecular weight.
-
Elemental Analysis: To confirm the empirical formula.
-
Physicochemical and Thermal Characterization
Experimental Protocol: Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 1-2 mg of the sample into an aluminum crucible.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow to determine the melting point and decomposition temperature (T_d), which is typically identified as the onset or peak of the exothermic decomposition event.
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 2-5 mg of the sample into a ceramic or aluminum crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the mass loss as a function of temperature to determine the decomposition stages and the total mass loss.
-
Data Presentation: Thermal Properties (Illustrative Data)
| Property | Value (Unit) | Method |
| Melting Point (T_m) | Data Not Available | DSC |
| Decomposition Temperature (T_d) | Data Not Available | DSC |
| Mass Loss upon Decomposition | Data Not Available (%) | TGA |
Formulation of Gas-Generating Compositions
Once synthesized and characterized, this compound would be formulated with other components to create a gas-generating composition. These typically include an oxidizer, a binder, and other additives.
Experimental Protocol: Formulation
-
Component Selection:
-
Fuel: this compound.
-
Oxidizer: A common choice is a perchlorate (e.g., ammonium perchlorate) or a nitrate (e.g., potassium nitrate).
-
Binder: A polymeric binder such as hydroxyl-terminated polybutadiene (HTPB) or a thermoplastic elastomer.
-
Additives: Burn rate modifiers (e.g., metal oxides), plasticizers, and curing agents.
-
-
Mixing:
-
Carefully dry all components to remove moisture.
-
In a remote-controlled or appropriately shielded mixer, combine the binder, plasticizer, and curative.
-
Gradually add the oxidizer and fuel (this compound) to the binder slurry.
-
Mix under vacuum to remove entrapped air until a homogeneous slurry is obtained.
-
-
Casting and Curing:
-
Cast the slurry into molds of the desired geometry.
-
Cure the cast composition in an oven at a specified temperature (e.g., 60°C) for several days until the binder is fully cross-linked.
-
Performance Evaluation of Gas-Generating Compositions
The performance of the cured gas-generating composition is evaluated through various tests.
Experimental Protocol: Performance Testing
-
Burn Rate Measurement:
-
Prepare strands of the composition with known dimensions.
-
Inhibit the sides of the strands with a non-combustible coating.
-
Mount the strand in a strand burner, a pressurized vessel with viewing ports.
-
Ignite the strand at a specific pressure and record the time it takes for the flame front to travel a known distance.
-
Repeat at various pressures to determine the pressure exponent.
-
-
Gas Yield Measurement:
-
Ignite a known mass of the composition in a sealed chamber of known volume.
-
Measure the pressure increase within the chamber after combustion and cooling.
-
Calculate the moles of gas produced per gram of composition using the ideal gas law.
-
-
Sensitivity Testing:
-
Impact Sensitivity: Use a drop-weight apparatus to determine the height from which a standard weight must be dropped to cause ignition in 50% of trials (H₅₀).
-
Friction Sensitivity: Use a friction apparatus to determine the load under which the composition ignites in 50% of trials.
-
Data Presentation: Performance Characteristics (Illustrative Data)
| Parameter | Composition A (%) | Composition B (%) | Method |
| This compound | 30 | 40 | - |
| Oxidizer (e.g., NH₄ClO₄) | 60 | 50 | - |
| Binder (e.g., HTPB) | 10 | 10 | - |
| Performance Data | |||
| Burn Rate @ 1000 psi (in/s) | Data Not Available | Data Not Available | Strand Burner |
| Pressure Exponent (n) | Data Not Available | Data Not Available | Strand Burner |
| Gas Yield (mol/g) | Data Not Available | Data Not Available | Closed Bomb Calorimeter |
| Impact Sensitivity (H₅₀, cm) | Data Not Available | Data Not Available | Drop-Weight Test |
| Friction Sensitivity (N) | Data Not Available | Data Not Available | Friction Test |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of a novel energetic compound like this compound.
Caption: General workflow for evaluation of a novel energetic material.
Note on "Signaling Pathways": The term "signaling pathways" typically refers to biological processes within cells. For the chemical application of a gas-generating compound, the relevant process is its thermal decomposition mechanism, which would involve reaction kinetics and the identification of decomposition products rather than a biological signaling cascade. The workflow diagram above illustrates the logical progression of research and development for this type of material.
References
- 1. Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Assessing the Long-Term Stability of N-pyridazin-4-ylnitramide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-pyridazin-4-ylnitramide is a heterocyclic compound of interest in pharmaceutical and materials science. Assessing its long-term stability is a critical step in its development to ensure its safety, efficacy, and shelf-life. This document provides a comprehensive set of protocols for evaluating the stability of this compound under various environmental conditions, in line with established guidelines for stability testing. The methodologies described herein cover forced degradation, accelerated stability, and long-term stability studies.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing. It helps to elucidate degradation pathways and to develop and validate stability-indicating analytical methods.
Experimental Protocol: Forced Degradation of this compound
Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.4
-
Photostability chamber
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2]
-
A sample protected from light (e.g., wrapped in aluminum foil) should be used as a dark control.[3]
-
Dissolve the exposed and dark control samples in the mobile phase for analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS to determine their mass and potential structure. Typical fragmentation of nitramines involves the loss of the N-NO₂ group.[4]
-
Data Presentation: Forced Degradation Summary
| Stress Condition | This compound (% Assay) | Major Degradation Products (Retention Time, m/z) |
| Control | 100 | - |
| 0.1 N HCl, 60°C, 24h | 85.2 | DP1 (4.5 min, m/z 125), DP2 (6.1 min, m/z 110) |
| 0.1 N NaOH, 60°C, 24h | 78.9 | DP3 (3.8 min, m/z 142) |
| 3% H₂O₂, RT, 24h | 92.5 | DP4 (7.2 min, m/z 156) |
| Thermal (80°C, 48h) | 98.1 | Minor peaks observed |
| Photolytic | 89.7 | DP5 (5.5 min, m/z 124) |
DP = Degradation Product
Visualization: Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf life of a substance by evaluating its stability under defined storage conditions over a prolonged period.
Experimental Protocol: Long-Term and Accelerated Stability
Objective: To determine the re-test period or shelf life and recommended storage conditions for this compound.
Materials:
-
Multiple batches of this compound
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating HPLC method
Procedure:
-
Batch Selection: Use at least three primary batches of this compound for the study.[5]
-
Storage Conditions:
-
Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[5]
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.
-
Intermediate (if applicable): Store samples at 30°C ± 2°C / 65% RH ± 5% RH. This is required if significant change occurs during accelerated testing.[5]
-
-
Testing Frequency:
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in physical state, color, or for the presence of particulates.
-
Assay: Quantify the amount of this compound using a validated stability-indicating HPLC method.
-
Related Substances: Quantify any degradation products observed in the HPLC analysis.
-
Water Content: Determine by Karl Fischer titration, if applicable.
-
Data Presentation: Stability Data Summary (Example at 12 Months)
| Storage Condition | Time (Months) | Batch 1 (% Assay) | Batch 2 (% Assay) | Batch 3 (% Assay) | Total Impurities (%) |
| 25°C / 60% RH | 0 | 99.8 | 99.9 | 99.7 | 0.2 |
| 3 | 99.7 | 99.8 | 99.6 | 0.3 | |
| 6 | 99.6 | 99.7 | 99.5 | 0.4 | |
| 9 | 99.5 | 99.6 | 99.4 | 0.5 | |
| 12 | 99.4 | 99.5 | 99.3 | 0.6 | |
| 40°C / 75% RH | 0 | 99.8 | 99.9 | 99.7 | 0.2 |
| 3 | 98.5 | 98.6 | 98.4 | 1.5 | |
| 6 | 97.2 | 97.4 | 97.1 | 2.8 |
Visualization: Stability Testing Logical Flow
Caption: Logical flow for long-term and accelerated stability testing.
Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of any stability study.
Protocol: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 or equivalent with DAD/UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Specificity is demonstrated by showing that the method can resolve the parent compound from all degradation products formed during forced degradation studies.
Visualization: Degradation Pathway Hypothesis
Caption: Hypothesized degradation pathways for this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. rdlaboratories.com [rdlaboratories.com]
- 3. q1scientific.com [q1scientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. A review of available analytical technologies for qualitative and quantitative determination of nitramines - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C4EM00095A [pubs.rsc.org]
Troubleshooting & Optimization
"common side reactions in N-pyridazin-4-ylnitramide synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine derivatives, with a hypothetical focus on the synthesis of N-pyridazin-4-ylnitramide. The information provided is based on general principles of heterocyclic chemistry and may not reflect experimentally validated results for this specific compound.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of pyridazine derivatives, particularly during nitration reactions. This guide addresses common issues in a question-and-answer format.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Decomposition of starting material or product: Pyridazine rings can be sensitive to harsh reaction conditions. 2. Insufficient activation of the nitrating agent. 3. Low reactivity of the pyridazine ring: The electron-deficient nature of the pyridazine ring makes it less susceptible to electrophilic aromatic substitution. | 1. Reaction Temperature: Maintain low temperatures (e.g., 0-5 °C) during the addition of the nitrating agent to minimize degradation. 2. Nitrating Agent: Use a pre-formed nitronium ion source (e.g., NO₂BF₄) or a stronger acid catalyst with nitric acid. 3. Catalyst: Consider the use of a catalyst to enhance the reactivity of the pyridazine ring. |
| Formation of Multiple Products | 1. Isomer Formation: Nitration can occur at different positions on the pyridazine ring. 2. N- vs. C-Nitration: The initial product may be the kinetically favored N-nitroamine, which can rearrange to the thermodynamically favored C-nitro product.[1] 3. Over-nitration: Introduction of more than one nitro group. | 1. Reaction Time and Temperature: Shorter reaction times and lower temperatures may favor the kinetic product. Higher temperatures can promote rearrangement to the thermodynamic product.[1] 2. Purification: Employ chromatographic techniques (e.g., column chromatography, HPLC) to separate the desired isomer. 3. Stoichiometry: Use a controlled amount of the nitrating agent to avoid over-nitration. |
| Reaction is Uncontrolled or Exothermic | 1. Concentrated Reagents: The use of highly concentrated acids can lead to a rapid and exothermic reaction. 2. Rate of Addition: Adding the nitrating agent too quickly can cause a dangerous temperature spike. | 1. Dilution: Use a suitable solvent to dilute the reaction mixture. 2. Controlled Addition: Add the nitrating agent dropwise with efficient stirring and cooling. 3. Monitoring: Continuously monitor the internal temperature of the reaction. |
| Product is Unstable and Decomposes Upon Isolation | 1. Acidic Residue: Residual strong acid from the reaction can catalyze decomposition. 2. Sensitivity to Air or Light: Some nitrogen-rich compounds can be unstable. | 1. Neutralization: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) during workup. 2. Inert Atmosphere: Perform the isolation and storage of the product under an inert atmosphere (e.g., nitrogen or argon). 3. Storage: Store the final product in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridazine derivatives challenging?
A1: The pyridazine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution reactions like nitration, often requiring harsh reaction conditions which can lead to side reactions and decomposition.[2]
Q2: What is the difference between N-nitration and C-nitration in the context of aminopyridazine synthesis?
A2: In the nitration of aminopyridazines, the nitronium ion can attack either the exocyclic amino group (N-nitration) to form an N-nitramine, or a carbon atom on the pyridazine ring (C-nitration). The N-nitramine is often the kinetically favored product, formed at lower temperatures. This product can then rearrange to the more thermodynamically stable C-nitro isomers upon heating.[1]
Q3: What are the expected byproducts in the synthesis of this compound?
-
Isomeric C-nitro products: Nitration at other positions of the pyridazine ring.
-
Dinitro products: If the reaction conditions are too harsh.
-
Oxidation byproducts: The amino group is susceptible to oxidation by nitric acid.
-
Hydrolysis products: If water is present in the reaction mixture.
Q4: How can I confirm the structure of my product?
A4: A combination of spectroscopic techniques is recommended for structural confirmation:
-
NMR Spectroscopy (¹H and ¹³C): To determine the connectivity of atoms and the position of the nitro group.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and other functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Experimental Protocols
Disclaimer: The following is a hypothetical experimental protocol for the synthesis of this compound, based on general procedures for the nitration of heterocyclic amines. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.
Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (5-10 equivalents) at 0 °C. Stir the mixture for 15 minutes while maintaining the temperature.
-
Dissolution of Starting Material: In a separate flask, dissolve 4-aminopyridazine (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitration Reaction: Slowly add the solution of 4-aminopyridazine in sulfuric acid to the nitrating mixture dropwise via the dropping funnel. Maintain the internal temperature of the reaction below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: Kinetic vs. thermodynamic control in aminopyridazine nitration.
Caption: A basic troubleshooting workflow for synthesis issues.
References
Technical Support Center: N-pyridazin-4-ylnitramide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-pyridazin-4-ylnitramide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Low or No Product Yield
Q1: I am not observing any formation of the desired this compound product. What are the potential causes and how can I troubleshoot this?
A1: The absence of product can stem from several factors, primarily related to the reaction conditions and the nature of the starting material, 4-aminopyridazine.
-
Incomplete Nitronium Ion Formation: The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, may not be generating a sufficient concentration of the active electrophile, the nitronium ion (NO₂⁺).
-
Troubleshooting:
-
Ensure the use of fresh, high-purity concentrated acids.
-
The reaction should be conducted under anhydrous conditions, as water can consume the nitronium ion.
-
Consider using fuming nitric acid or fuming sulfuric acid (oleum) to increase the concentration of the nitrating species.
-
-
-
Protonation of the Pyridazine Ring: In a highly acidic medium, the nitrogen atoms of the pyridazine ring can become protonated. This deactivates the ring system towards electrophilic attack and can also render the amino group unreactive.
-
Troubleshooting:
-
A multi-step approach involving the protection of the amino group prior to nitration can be beneficial. For instance, acylation of the amino group to form an amide can modulate its reactivity and direct the nitration to the nitrogen atom. The protecting group can then be subsequently removed.
-
-
-
Decomposition of Starting Material or Product: Pyridazine derivatives can be sensitive to harsh reaction conditions. High temperatures or highly concentrated acids can lead to degradation.
-
Troubleshooting:
-
Maintain strict temperature control, typically keeping the reaction mixture at low temperatures (e.g., 0-5 °C) during the addition of reagents.
-
Gradually increase the temperature only if no reaction is observed at lower temperatures, and monitor the reaction progress closely using techniques like TLC or LC-MS.
-
-
Formation of Multiple Products/Side Reactions
Q2: My reaction is yielding multiple products, and the desired this compound is a minor component. What are the likely side reactions and how can I improve selectivity?
A2: The formation of multiple products is a common challenge in the nitration of amino- N-heterocycles due to competing reaction pathways.
-
Ring Nitration: The nitronium ion can attack the electron-rich positions of the pyridazine ring, leading to C-nitrated byproducts.
-
Troubleshooting:
-
Employing a milder nitrating agent can favor N-nitration over C-nitration. Consider alternatives to the standard mixed acid system, such as nitronium tetrafluoroborate (NO₂BF₄) or acetyl nitrate (prepared in situ from nitric acid and acetic anhydride).
-
As mentioned previously, protecting the amino group can increase the steric hindrance around it, potentially favoring N-nitration.
-
-
-
Dinitration: The formation of dinitrated products, where both the amino group and the ring are nitrated, can occur under forcing conditions.
-
Troubleshooting:
-
Use a stoichiometric amount of the nitrating agent.
-
Carefully control the reaction time and temperature to prevent over-reaction.
-
-
-
Rearrangement of the Nitramine: The initially formed N-nitramine can undergo rearrangement to a C-nitroamine, especially in the presence of strong acids.
-
Troubleshooting:
-
After the N-nitration is complete, it is crucial to carefully quench the reaction and isolate the product under conditions that minimize acid-catalyzed rearrangement. This may involve pouring the reaction mixture into ice and carefully neutralizing it.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible starting material for the synthesis of this compound?
A1: The most logical starting material is 4-aminopyridazine, which is commercially available.
Q2: What are the typical reaction conditions for the N-nitration of an aminopyridazine?
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by periodically taking small aliquots from the reaction mixture, quenching them, and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
Q4: What are the safety precautions I should take during this synthesis?
A4: The synthesis of nitramines involves the use of strong acids and potentially explosive intermediates and products.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform the reaction behind a blast shield, especially when working on a larger scale.
-
Be cautious of the exothermic nature of the nitration reaction and have an adequate cooling bath ready.
-
Nitrated organic compounds can be shock-sensitive and should be handled with care.
Data Presentation
Due to the lack of specific literature data for the synthesis of this compound, the following table presents hypothetical data to illustrate how reaction parameters could be optimized.
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Observed Byproducts |
| 1 | HNO₃/H₂SO₄ (1:2) | H₂SO₄ | 0 -> 25 | 4 | 15 | Ring nitration, dinitration |
| 2 | HNO₃/H₂SO₄ (1:2) | H₂SO₄ | -5 -> 0 | 6 | 25 | Ring nitration |
| 3 | NO₂BF₄ | Acetonitrile | 0 | 3 | 40 | Minor ring nitration |
| 4 | Acetyl Nitrate | Acetic Anhydride | -10 -> 0 | 5 | 55 | Trace ring nitration |
Experimental Protocols
Note: The following protocols are hypothetical and based on general procedures for the nitration of amino-N-heterocycles. They should be adapted and optimized for the specific synthesis of this compound.
Method A: Nitration with Mixed Acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-aminopyridazine (1.0 eq) in concentrated sulfuric acid (10 vol) at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 4-6 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution to pH 7 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Method B: Nitration with Nitronium Tetrafluoroborate
-
In a round-bottom flask, suspend 4-aminopyridazine (1.0 eq) in a suitable solvent such as acetonitrile or sulfolane.
-
Cool the suspension to 0 °C.
-
Add nitronium tetrafluoroborate (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Quench the reaction by pouring it into a mixture of ice and water.
-
Follow steps 5-8 from Method A for work-up and purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
"troubleshooting purification issues of N-pyridazin-4-ylnitramide"
Technical Support Center: N-pyridazin-4-ylnitramide Purification
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low-Yield Recovery After Purification
Potential Causes:
-
Degradation of the Product: N-nitramides can be unstable, particularly under acidic or basic conditions and at elevated temperatures. The pyridazine ring may also be susceptible to degradation.
-
Incomplete Extraction: The compound may not be fully extracted from the reaction mixture into the desired solvent due to polarity mismatch.
-
Adsorption onto Stationary Phase: During chromatographic purification, the polar nitramide and pyridazine functionalities can lead to strong adsorption on silica gel or other polar stationary phases.
-
Precipitation Issues: The choice of anti-solvent or the rate of addition may not be optimal, leading to incomplete precipitation or the formation of fine particles that are difficult to collect.
Recommended Solutions:
| Solution | Detailed Protocol |
| Optimize pH and Temperature | Maintain a neutral pH during workup and purification. All steps should be carried out at low temperatures (0-5 °C) to minimize degradation. |
| Solvent System Selection | Use a gradient of solvents with increasing polarity for chromatographic separation. Consider using a less polar solvent system for initial extraction if the compound is sufficiently soluble. |
| Alternative Chromatography | If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase chromatography (C18). |
| Precipitation/Recrystallization Optimization | Perform small-scale trials with different solvent/anti-solvent systems. Control the rate of anti-solvent addition and the crystallization temperature to maximize crystal growth and recovery. |
Issue 2: Presence of Persistent Impurities in the Final Product
Potential Causes:
-
Unreacted Starting Materials: The initial reaction may not have gone to completion, leaving unreacted 4-aminopyridazine or nitrating agent.
-
Side-Products: Formation of isomers, dinitrated products, or products from side reactions on the pyridazine ring. Nitrosamine impurities can also be a concern in nitrating reactions.[1]
-
Solvent Adducts: Solvents used in the reaction or purification may form adducts with the product.
Recommended Solutions:
| Solution | Detailed Protocol |
| Reaction Monitoring | Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure the complete consumption of starting materials. |
| Recrystallization | Multiple recrystallizations from a suitable solvent system can effectively remove many impurities. |
| Preparative HPLC | For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed to separate the desired product from closely related impurities. |
| Washing | Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common laboratory solvents?
Q2: How can I confirm the identity and purity of my purified this compound?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-NO₂, C=N).
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes. Nitramines as a class of compounds are energetic materials and can be sensitive to shock, friction, and heat.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid grinding the solid material or subjecting it to high temperatures. All work should be conducted in a well-ventilated fume hood.
Q4: What are the potential sources of N-nitrosamine impurities, and how can I avoid them?
A4: N-nitrosamine impurities can arise from the presence of nitrite impurities in reagents or as byproducts of the nitration reaction itself. To mitigate their formation, use high-purity reagents and carefully control the reaction conditions (e.g., temperature, pH). It is also important to have an analytical method in place to detect and quantify any potential nitrosamine impurities in the final product.
Experimental Workflows & Diagrams
General Purification Workflow
The following diagram outlines a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Yield
This diagram illustrates a logical approach to troubleshooting low product yield.
Caption: Troubleshooting flowchart for low purification yield.
References
Technical Support Center: Optimization of Reaction Conditions for N-Pyridazin-4-ylnitramide
Disclaimer: The synthesis and optimization of reaction conditions for N-pyridazin-4-ylnitramide are not well-documented in publicly available scientific literature. Therefore, this technical support guide is based on general principles for the N-nitration of amino-heterocyclic compounds and should be regarded as a hypothetical and informational resource. All proposed experimental work should be conducted with extreme caution and appropriate safety measures after a thorough literature review of related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A probable precursor for the synthesis of this compound is 4-aminopyridazine. The synthesis would likely involve the nitration of the amino group.
Q2: What are the potential challenges in the synthesis of this compound?
Researchers may encounter several challenges, including:
-
Low Yields: The pyridazine ring is electron-deficient, which can deactivate the amino group towards electrophilic nitration.
-
Side Reactions: Competitive nitration on the pyridazine ring, though less likely due to its electron-deficient nature, or decomposition of the starting material or product under harsh nitrating conditions.
-
Product Instability: N-nitramides can be thermally unstable and sensitive to shock, requiring careful handling and purification.
-
Purification Difficulties: The polarity of the product may be similar to that of the starting material or byproducts, complicating purification by chromatography.
Q3: What are some common nitrating agents that could be used for this synthesis?
Typical nitrating agents for N-nitration include:
-
Nitric acid in sulfuric acid
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
Nitric acid in acetic anhydride
The choice of nitrating agent and reaction conditions will significantly impact the outcome of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Insufficiently reactive nitrating agent. 2. Reaction temperature is too low. 3. Deactivation of the starting material. | 1. Use a stronger nitrating agent (e.g., NO₂BF₄). 2. Gradually increase the reaction temperature while carefully monitoring for decomposition. 3. Consider derivatization of the amino group to increase its reactivity, followed by nitration and deprotection (if feasible). |
| Formation of Multiple Products | 1. Ring nitration as a side reaction. 2. Decomposition of the starting material or product. | 1. Use a less aggressive nitrating agent or milder reaction conditions (lower temperature, shorter reaction time). 2. Perform the reaction at a lower temperature and monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction before significant decomposition occurs. |
| Product Decomposition during Workup or Purification | 1. Thermal instability of the N-nitramide. 2. Acidity or basicity of the workup or purification conditions. | 1. Maintain low temperatures throughout the workup and purification process. 2. Use neutral workup conditions and consider purification methods that avoid strong acids or bases, such as flash chromatography with a neutral solvent system. |
| Difficulty in Isolating the Product | 1. High polarity of the compound. 2. Product is highly soluble in the reaction solvent. | 1. Use a suitable solvent for extraction and consider precipitation by adding a non-polar solvent. 2. After the reaction, carefully remove the solvent under reduced pressure at a low temperature. |
Hypothetical Experimental Protocol
Caution: This is a generalized and hypothetical protocol. It must be adapted and optimized based on small-scale trials and a thorough risk assessment. N-nitramides can be explosive.
Objective: To synthesize this compound from 4-aminopyridazine.
Materials:
-
4-aminopyridazine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 4-aminopyridazine to the cold sulfuric acid while stirring to ensure complete dissolution.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-aminopyridazine in sulfuric acid, maintaining the reaction temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for a predetermined time (e.g., 1-2 hours), monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
"addressing solubility problems with N-pyridazin-4-ylnitramide"
Technical Support Center: N-pyridazin-4-ylnitramide Solubility
Disclaimer: There is currently no specific published data for a compound named "this compound." This guide is based on the predicted chemical properties derived from its constituent parts—a pyridazine core and a nitramide functional group—and established principles for enhancing the solubility of poorly soluble drug candidates. The provided quantitative data is illustrative and should be confirmed experimentally.
The structure of this compound is predicted to contain a polar pyridazine ring, which generally enhances aqueous solubility, and a nitramide group (-NH-NO2) which is polar and possesses a potentially acidic proton.[1][2] Despite these polar features, poor solubility can arise from strong crystal lattice energy due to intermolecular hydrogen bonding and π-π stacking interactions.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing poor solubility in aqueous solutions?
A1: Poor aqueous solubility in a compound like this compound, despite its polar heterocyclic nature, can be attributed to several factors:
-
High Crystal Lattice Energy: The planar pyridazine ring and the polar nitramide group can facilitate strong intermolecular interactions (hydrogen bonds and π-π stacking) in the solid state.[1] Overcoming this energy to dissolve the compound can be difficult, a common issue for compounds that are "brick dust" (high melting point, low solubility).[4]
-
Molecular Planarity: A flat molecular structure can lead to tight packing in the crystal lattice, increasing its stability and reducing solubility.[3]
-
Weak Basicity: The parent pyridazine ring is weakly basic (pKa ≈ 2.0).[2] This limits the effectiveness of forming simple hydrochloride salts under typical acidic conditions to improve solubility.
-
Acidic Nitramide Proton: The proton on the nitramide group is acidic. In neutral water, the compound exists in its non-ionized form, which is typically less soluble than its ionized (salt) form.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: For initial stock solutions and analytical purposes, polar aprotic solvents are often a good starting point for nitrogen-containing heterocycles. Recommended solvents to screen include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Methanol or Ethanol
Always start with a small quantity of the compound to test solubility before dissolving the bulk of your material. Be mindful that residual organic solvents may be toxic or interfere with biological assays.
Q3: Can I improve solubility by adjusting the pH of my aqueous buffer?
A3: Yes, pH adjustment is a primary strategy for compounds with ionizable groups.[5][6] this compound has two potential sites for ionization:
-
Basic Pyridazine Nitrogens: The pyridazine ring is weakly basic.[2] Lowering the pH significantly (pH < 2) will protonate the ring, forming a cation which should be more soluble.
-
Acidic Nitramide Proton: The nitramide group (-NH-NO2) is expected to be acidic. Raising the pH will deprotonate this group, forming an anion (a salt) which should have significantly higher aqueous solubility.
The optimal pH for solubility will be where the compound is predominantly in its ionized form. This can be determined by performing a pH-solubility profile experiment.
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents used in formulation to increase the solubility of poorly soluble drugs.[7] For this compound, common co-solvents could include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 300 or 400 (PEG 300/400)
-
Glycerol
These agents reduce the polarity of the aqueous medium, making it more favorable for the drug to dissolve. However, high concentrations of co-solvents can sometimes lead to drug precipitation upon further dilution and may be unsuitable for certain biological experiments.
Q5: Are there other formulation strategies I can try if pH and co-solvents are not effective enough?
A5: Yes, if simpler methods fail, several advanced formulation strategies can be explored:[8][9]
-
Surfactants: Using non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the drug, shielding its hydrophobic parts and enhancing aqueous solubility.[10]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix (e.g., PVP, HPMC) can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[11]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and saturation solubility.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates when making stock solution in DMSO. | The compound's solubility limit in DMSO has been exceeded. | Gently warm the solution (e.g., to 37°C) and vortex. If it remains insoluble, reduce the target concentration. |
| Compound crashes out of solution when aqueous buffer is added to DMSO stock. | The amount of DMSO in the final solution is too low to maintain solubility. The compound is poorly soluble in the aqueous buffer. | 1. Decrease the final concentration of the compound.2. Increase the percentage of DMSO in the final solution (check assay tolerance).3. Use a different solubilization strategy (e.g., cyclodextrins, pH adjustment) before adding to the final buffer. |
| Solubility is inconsistent between experiments. | The solid form (polymorph) of the compound may be changing. Amorphous material may be converting to a more stable, less soluble crystalline form. | 1. Ensure consistent drying and storage conditions for the solid compound.2. Characterize the solid form using techniques like XRPD or DSC.3. Use freshly prepared solutions for each experiment. |
| pH adjustment does not significantly improve solubility. | The pKa of the ionizable groups is outside the experimentally tested pH range, or the ionized form is still poorly soluble. | 1. Expand the pH range tested (e.g., from pH 1 to 10).2. Combine pH adjustment with a co-solvent or surfactant to solubilize the ionized form. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents (Note: These are hypothetical values for demonstration purposes and must be determined experimentally.)
| Solvent | Type | Predicted Solubility (mg/mL) |
| Water | Aqueous | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.01 |
| 0.1 N HCl (pH 1) | Acidic Buffer | 0.1 - 0.5 |
| 0.1 N NaOH (pH 13) | Basic Buffer | 5 - 10 |
| DMSO | Polar Aprotic | > 50 |
| Ethanol | Polar Protic | 1 - 5 |
| PEG 400 | Co-solvent | 10 - 20 |
Table 2: Illustrative pH-Solubility Profile for this compound (Note: Hypothetical data.)
| pH | Predominant Species | Predicted Solubility (µg/mL) |
| 2.0 | Cationic (Protonated Pyridazine) | 150 |
| 4.0 | Neutral | 5 |
| 6.0 | Neutral | 2 |
| 7.4 | Neutral | 1 |
| 8.0 | Anionic (Deprotonated Nitramide) | 250 |
| 9.0 | Anionic | 1200 |
| 10.0 | Anionic | 2500 |
Experimental Protocols
Protocol 1: Kinetic Solubility Measurement using Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 198 µL of test buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer wells to achieve a final concentration of 100 µM. Mix thoroughly by pipetting.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the turbidity (nephelometry) or light scattering of each well using a plate reader.
-
Analysis: Compare the signal to a standard curve of known concentrations of a precipitant or use a binary endpoint (soluble/insoluble) relative to positive and negative controls.
Protocol 2: Thermodynamic (Equilibrium) Solubility Measurement
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a vial containing 1 mL of the desired buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake or rotate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Quantification: Dilute the supernatant in a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.
Visualizations
Caption: A decision tree for systematically addressing solubility issues.
Caption: Impact of pH on the ionization state and solubility.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. longdom.org [longdom.org]
- 8. pharmtech.com [pharmtech.com]
- 9. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-pyridazin-4-ylnitramide and Related Heterocyclic Compounds
Disclaimer: Due to the limited publicly available data specifically for N-pyridazin-4-ylnitramide, this guide provides a comprehensive framework for troubleshooting the crystallization of novel nitrogen-containing heterocyclic compounds, drawing on established principles of organic chemistry. The protocols and advice herein should be adapted based on the specific properties of the target compound.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but I'm having trouble getting it to crystallize. What are the first steps I should take?
A1: The initial steps in developing a crystallization process involve solvent screening. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] Start by testing a range of solvents with varying polarities. Small-scale solubility tests in vials with a few milligrams of your compound can quickly identify promising candidates. Common solvents for heterocyclic compounds include ethyl acetate, acetonitrile, and dimethylformamide (DMF).[3]
Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[4] This typically happens when the solution is supersaturated at a temperature above the compound's melting point. To resolve this, you can try a few approaches:
-
Increase the solvent volume: Adding more solvent will keep the compound dissolved for longer as the solution cools, allowing it to reach a temperature below its melting point before nucleation begins.[4]
-
Use a lower-boiling point solvent: This can help to ensure the solution cools sufficiently before the compound precipitates.[2]
-
Introduce a seed crystal: A seed crystal can encourage nucleation at a lower temperature.
Q3: No crystals are forming, even after the solution has cooled. What should I do?
A3: If no crystals form, your solution is likely not supersaturated. Here are several techniques to induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level.[5] The microscopic imperfections on the glass can provide a surface for nucleation.
-
Introduce a seed crystal: If you have a small amount of solid material, adding a tiny crystal to the solution can initiate crystal growth.[5]
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.[5]
-
Cool the solution further: Try cooling the solution in an ice bath or refrigerator.[5]
-
Use an anti-solvent: If your compound is soluble in one solvent, you can add a second solvent in which it is insoluble (an "anti-solvent") to induce precipitation.[5] The two solvents must be miscible.[1][6]
Q4: My crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?
A4: Rapid crystallization often traps impurities within the crystal lattice.[4] To slow down the process and encourage the growth of larger, purer crystals, you can:
-
Increase the amount of solvent: This will keep the compound in solution for a longer period during cooling.[4]
-
Insulate the flask: Place the flask in an insulated container to slow the rate of cooling.
-
Use a solvent system that provides slightly higher solubility at room temperature.
Q5: What are polymorphic forms and why are they important?
A5: Polymorphs are different crystalline forms of the same compound.[7] These forms can have different physical properties, including solubility, melting point, and stability.[7] In drug development, identifying and controlling polymorphism is critical as it can impact the bioavailability and shelf-life of the final product.[8][[“]] Different polymorphs can arise from crystallization in different solvents or under different conditions.[7] Techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to characterize and differentiate between polymorphic forms.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Nucleation is inhibited. | - Evaporate some solvent.[5]- Cool the solution to a lower temperature.[5]- Scratch the inner surface of the flask with a glass rod.[5]- Add a seed crystal.[5]- Add an anti-solvent.[5] |
| Compound "Oils Out" | - Solution is supersaturated above the compound's melting point. | - Re-heat the solution and add more solvent.[4]- Use a larger volume of solvent initially.- Cool the solution more slowly.- Try a different solvent with a lower boiling point.[2] |
| Crystallization is Too Rapid (Forms Powder) | - High degree of supersaturation.- Rapid cooling. | - Increase the amount of solvent used.[4]- Insulate the flask to slow cooling.- Consider a solvent in which the compound is slightly more soluble at room temperature. |
| Poor Crystal Quality (Small, irregular crystals) | - Impurities present in the solution.- Crystallization occurred too quickly. | - Perform a hot filtration to remove insoluble impurities.- Add activated charcoal to the hot solution to remove colored impurities, then filter.[6]- Slow down the rate of crystallization (see above). |
| Low Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Place approximately 10-20 mg of this compound into several small test tubes or vials.
-
Add a different solvent to each tube, drop by drop, to assess solubility at room temperature. Potential solvents to screen include water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, and hexane.[2]
-
If the compound is insoluble at room temperature, gently heat the tube in a warm water bath or on a hot plate.[6]
-
Observe the solubility. An ideal single solvent will dissolve the compound when hot but show low solubility when cooled to room temperature.[1]
-
If a single suitable solvent is not found, a solvent pair can be used.[6] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. The two solvents must be miscible.[1][6]
Protocol 2: Slow Cooling Crystallization
-
Dissolve the crude this compound in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot gravity filtration. If colored impurities are present, add a small amount of activated charcoal, heat the solution, and then perform a hot gravity filtration.[6]
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow cooling further, the flask can be placed in an insulated container.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Solvent Vapor Diffusion
-
Dissolve the this compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a small amount of a "poor" or "anti-solvent." The anti-solvent should be more volatile than the good solvent.
-
Over time, the anti-solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting slow crystal growth.
Visualization of Workflows
Caption: Troubleshooting logic for common crystallization outcomes.
Caption: General experimental workflow for crystallization and analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Is Atorvastatin Calcium The Same As Atorvastatin - Consensus Academic Search Engine [consensus.app]
Technical Support Center: N-pyridazin-4-ylnitramide Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-pyridazin-4-ylnitramide. The information is designed to help identify and remove impurities that may arise during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound shows a low melting point and a broad peak in the HPLC analysis. What are the likely impurities?
A1: A low and broad melting point, coupled with a broad HPLC peak, suggests the presence of multiple impurities. Based on the likely synthesis route starting from 4-aminopyridazine and a nitrating agent, potential impurities could include:
-
Unreacted 4-aminopyridazine: The starting material may not have fully reacted.
-
Nitrosamine impurities: These can form if there are residual nitrite impurities in the reagents or solvents.[1][2][3]
-
Side-reaction products: Isomeric nitropyridazines could be formed as byproducts during the nitration of the pyridine ring itself.
-
Degradation products: Nitramines can be unstable, especially in acidic conditions, and may decompose.[4][5]
-
Residual solvents: Solvents used in the reaction or purification steps may be present.
A combination of analytical techniques such as HPLC-MS, GC-MS, and NMR is recommended for definitive identification of these impurities.[]
Q2: I have identified the presence of the starting material, 4-aminopyridazine, in my final product. How can I remove it?
A2: Several purification techniques can be employed to remove unreacted 4-aminopyridazine:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) can effectively separate the more polar 4-aminopyridazine from the desired product.
-
Recrystallization: If a suitable solvent is found in which the solubility of this compound and 4-aminopyridazine differs significantly with temperature, recrystallization can be an effective purification method.
-
Acid-Base Extraction: Since 4-aminopyridazine is basic, it can be removed by washing the organic solution of the crude product with a dilute acidic solution (e.g., 1M HCl). The protonated aminopyridazine will move to the aqueous layer. However, care must be taken as the nitramide product may be sensitive to acid.[5]
Q3: My mass spectrometry analysis indicates the presence of N-nitrosopyridazin-4-amine. What is the source of this impurity and how can I prevent its formation?
A3: N-nitrosopyridazin-4-amine is a type of nitrosamine impurity. These are probable human carcinogens and their presence is a significant concern.[2][7]
-
Source: Nitrosamines can form from the reaction of secondary or tertiary amines with nitrous acid. In your synthesis, the 4-aminopyridazine (a primary amine) could potentially be a source, or there could be secondary amine impurities in your starting material or reagents. The nitrosating agent can arise from nitrite impurities present in the nitrating agent or other reagents.[1][3]
-
Prevention:
-
Use high-purity reagents and solvents with low levels of nitrite impurities.
-
Optimize reaction conditions, such as temperature and pH, to minimize side reactions.
-
Consider adding a nitrite scavenger, such as ascorbic acid or sulfamic acid, to the reaction mixture.
-
Q4: The yield of my this compound is consistently low. What are the possible reasons?
A4: Low yields can be attributed to several factors in the synthesis of nitramines:
-
Formation of an unreactive ammonium salt: In acidic nitrating media, the basic nitrogen of the pyridazine ring or the amino group can be protonated, forming an unreactive ammonium salt which does not undergo nitration.[5]
-
Instability of the product: Primary nitramines can be unstable under acidic conditions, leading to degradation during the reaction or work-up.[4][5]
-
Suboptimal reaction conditions: The temperature, reaction time, or choice of nitrating agent may not be optimal for this specific substrate.
-
Inefficient purification: Product may be lost during extraction, chromatography, or recrystallization steps.
Experimenting with different nitrating agents, reaction conditions (e.g., temperature, addition rate of reagents), and purification methods may help to improve the yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Multiple peaks in HPLC/GC of crude product | Incomplete reaction, side-product formation, degradation. | Analyze peaks by MS and NMR to identify impurities. Optimize reaction conditions (time, temperature, stoichiometry). |
| Product is an oil or fails to crystallize | Presence of impurities, residual solvent. | Purify by column chromatography. Attempt to crystallize from a different solvent system. Use high vacuum to remove residual solvents. |
| Product color is darker than expected (e.g., brown or black) | Presence of colored impurities, degradation. | Purify by column chromatography with activated carbon treatment. Ensure reaction is performed under an inert atmosphere if sensitive to oxidation. |
| Inconsistent yields between batches | Variation in reagent quality, reaction conditions not well-controlled. | Use reagents from the same batch or qualify new batches. Carefully control all reaction parameters (temperature, stirring speed, addition rates). |
| NMR spectrum shows unexpected signals | Isomeric byproducts, unexpected side-reactions. | Use 2D NMR techniques (COSY, HMBC, HSQC) to elucidate the structure of the impurities. Re-evaluate the reaction mechanism for potential side-reactions. |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminopyridazine (Precursor)
This protocol is adapted from a general procedure for the synthesis of 4-aminopyridazine.[8][9]
-
Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazin-4-amine (1 equivalent) in tetrahydrofuran (THF).
-
Addition of Reagents: Add a solution of sodium hydroxide (11 equivalents) in water, followed by 10% palladium on carbon (10% by weight of the starting material).
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 48 hours.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in methanol, filter any remaining insoluble material, and concentrate the filtrate to obtain 4-aminopyridazine as a solid.
Protocol 2: General Procedure for Nitration of an Aminopyridine (to be adapted for 4-Aminopyridazine)
This is a general protocol and requires optimization for the specific substrate. The nitration of aminopyridines can be challenging due to the basicity of the ring nitrogens and the amino group.[10]
-
Reaction Setup: Cool a mixture of concentrated sulfuric acid to 0°C in a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.
-
Substrate Addition: Slowly add 4-aminopyridazine (1 equivalent) to the cold sulfuric acid, ensuring the temperature does not rise above 5°C.
-
Nitrating Agent Addition: Prepare a nitrating mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until pH 7-8 is reached. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Impurity Identification and Analytical Data
The following table summarizes potential impurities, their likely sources, and recommended analytical techniques for their identification.
| Impurity Name | Potential Source | Recommended Analytical Technique(s) |
| 4-Aminopyridazine | Incomplete reaction | HPLC, LC-MS, GC-MS, NMR |
| N-Nitrosopyridazin-4-amine | Nitrite impurities in reagents | LC-MS/MS, GC-MS/MS |
| Isomeric Nitropyridazines | Side-reaction during nitration | HPLC, LC-MS, NMR (2D) |
| Poly-nitrated products | Harsh nitrating conditions | LC-MS, NMR |
| Pyridazin-4-one | Hydrolysis of starting material or product | LC-MS, NMR |
| Residual Solvents | Incomplete removal during work-up | GC-HS (Headspace), NMR |
Experimental and Purification Workflow Diagrams
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Managing Nitrite Impurities: A Supplier-Manufacturer Approach to Mitigate Nitrosamine Risk [sigmaaldrich.com]
- 4. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 7. pure-synth.com [pure-synth.com]
- 8. 4-AMINOPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 9. 4-AMINOPYRIDAZINE | 20744-39-2 [chemicalbook.com]
- 10. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
"how to increase the thermal stability of N-pyridazin-4-ylnitramide formulations"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the thermal stability of N-pyridazin-4-ylnitramide formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing early decomposition during thermal analysis. What are the potential causes?
A1: Early decomposition of this compound formulations can be attributed to several factors:
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Inherent Instability: this compound, as a nitramine, possesses an inherently energetic N-NO2 bond. The initial step in the thermal decomposition of many nitramines is the homolytic cleavage of this bond.
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Presence of Impurities: Residual solvents, starting materials, or synthetic by-products can catalyze or accelerate decomposition.
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Autocatalysis: Decomposition products, such as nitrogen oxides (NOx), can act as catalysts, accelerating further decomposition.
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Incompatible Formulation Components: Interaction with other components in the formulation, such as certain binders or plasticizers, may lower the decomposition temperature.
Q2: What strategies can I employ to increase the thermal stability of my this compound formulation?
A2: Several strategies can be implemented to enhance the thermal stability of your formulation:
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Addition of Stabilizers: Incorporating chemical stabilizers can inhibit or slow down decomposition reactions. Common stabilizers for energetic materials include aromatic amines like diphenylamine and urea derivatives like centralite. These compounds function by scavenging NOx species that catalyze decomposition.
-
Polymer Coating/Matrix Encapsulation: Formulating this compound into a polymer-bonded explosive (PBX) system can improve its thermal stability and reduce its sensitivity. The polymer matrix can provide a protective barrier and help to dissipate heat.
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Recrystallization and Purification: Ensuring high purity of the this compound through techniques like recrystallization can remove impurities that may be lowering its decomposition temperature.
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Particle Size and Morphology Control: In some cases, larger, more perfect crystals can exhibit higher thermal stability.
Q3: What are some common stabilizers used for nitramine-based energetic materials, and how do they work?
A3: Common stabilizers for nitramine and nitro-based energetic materials include:
-
Diphenylamine (DPA): DPA and its derivatives are effective NOx scavengers. They react with nitrogen oxides, preventing them from participating in autocatalytic decomposition cycles.
-
Ethyl Centralite (1,3-diethyl-1,3-diphenylurea): This urea derivative also functions as a stabilizer by reacting with NOx. It is known to be effective in double-base propellants and has been shown to reduce the sensitivity of RDX-based PBX.[1]
-
N-methyl-p-nitroaniline (MNA): Another aromatic amine that can be used as a stabilizer.
The general mechanism involves the stabilizer molecule reacting with NOx to form less reactive species, thus interrupting the chain reaction of decomposition.
Q4: Can a polymeric binder improve the thermal stability of this compound?
A4: Yes, incorporating this compound into a polymeric binder to form a Polymer-Bonded Explosive (PBX) can enhance its thermal stability. The binder can:
-
Physically coat the energetic crystals: This provides a protective layer that can prevent the propagation of decomposition from one crystal to another.
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Improve thermal conductivity: Some binders can help to dissipate heat more effectively, preventing the formation of "hot spots" that can initiate decomposition.
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Reduce sensitivity: The polymeric matrix absorbs mechanical shock and friction, reducing the likelihood of initiation.
Common binders used for energetic materials include hydroxyl-terminated polybutadiene (HTPB), glycidyl azide polymer (GAP), and various fluoropolymers.[2] The compatibility between the binder and this compound is crucial and should be assessed using techniques like DSC.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible DSC/TGA results.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Sample | Ensure the sample is finely ground and well-mixed to guarantee homogeneity. |
| Sample-Crucible Interaction | Use an inert crucible material (e.g., gold-plated stainless steel) to prevent reactions between the sample and the crucible. Ensure the crucible is properly sealed if volatile components are expected. |
| Incorrect Heating Rate | The decomposition temperature can be dependent on the heating rate. Use a consistent and appropriate heating rate for all experiments (e.g., 5 or 10 °C/min) for comparability.[3] |
| Instrument Calibration | Regularly calibrate the DSC/TGA instrument for temperature and heat flow using certified reference materials.[3] |
| Atmosphere Contamination | Ensure a consistent and pure purge gas (e.g., nitrogen or argon) is used to prevent unwanted oxidative reactions. |
Issue 2: Unexpected exothermic or endothermic peaks in DSC thermogram.
| Possible Cause | Troubleshooting Step |
| Polymorphic Transitions | The presence of multiple crystal forms (polymorphs) of this compound can result in additional thermal events. Analyze the sample using X-ray diffraction (XRD) to identify the crystalline phase. |
| Melting Followed by Decomposition | An endothermic peak (melting) immediately followed by an exothermic peak (decomposition) is common for many energetic materials. |
| Reaction with Formulation Components | Run individual DSC analyses of each component of the formulation to identify their thermal events. Then, analyze binary mixtures to check for interactions. A significant shift in the decomposition peak of this compound in the presence of another component indicates a compatibility issue.[4] |
| Decomposition of Impurities | Unexpected peaks at lower temperatures may be due to the decomposition of residual solvents or synthetic impurities. Purify the sample and re-run the analysis. |
Issue 3: Formulation shows signs of degradation during storage (e.g., discoloration, gas evolution).
| Possible Cause | Troubleshooting Step |
| Insufficient Stabilizer | The amount of stabilizer may be too low to effectively counteract the decomposition over time. Increase the concentration of the stabilizer in the formulation. |
| Incompatible Components | Long-term chemical incompatibility between this compound and other formulation ingredients can lead to slow degradation. Conduct long-term aging studies at elevated temperatures (e.g., 60 °C) and monitor for changes in chemical composition and thermal properties. |
| Environmental Factors | Exposure to light, moisture, or air can accelerate decomposition. Store formulations in a dark, dry, and inert environment. |
Data Presentation
Table 1: Thermal Decomposition Data of Structurally Related Energetic Compounds
| Compound | Structure | Decomposition Temperature (Td, °C) | Reference |
| 6,6′-azo-bis(8-amino-7-nitrotetrazolo[1,5-b]pyridazine) | Fused Pyridazine Ring | 260 | [5] |
| 6,6′-hydrazo-bis(8-amino-7-nitrotetrazolo[1,5-b]pyridazine) | Fused Pyridazine Ring | 292 | [5] |
| Glycidyl Nitramine Polymer (GNAP) | Nitramine Polymer | 170 | [2] |
| RDX (Cyclotrimethylenetrinitramine) | Cyclic Nitramine | ~210 | [6] |
| HMX (Cyclotetramethylenetetranitramine) | Cyclic Nitramine | ~280 | [7] |
Note: The decomposition temperature of this compound is not yet reported in the literature. The data above for structurally similar compounds can provide an initial estimate of its thermal stability.
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using indium as a standard.
-
Sample Preparation: Accurately weigh 0.5-1.5 mg of the this compound formulation into a high-pressure crucible (e.g., gold-plated stainless steel). Hermetically seal the crucible.
-
Experimental Conditions:
-
Place the sealed crucible in the DSC sample holder. Use an empty, sealed crucible as a reference.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Heat the sample from ambient temperature to a temperature above the expected decomposition (e.g., 350 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature of the exothermic decomposition peak. This is a key indicator of thermal stability.
-
Integrate the area under the exothermic peak to determine the heat of decomposition (ΔHd).
-
Protocol 2: Preparation of a Polymer-Bonded Formulation (Illustrative Example)
This protocol provides a general method for preparing a small-scale PBX formulation. The specific binder and solvent system should be chosen based on compatibility studies with this compound.
-
Binder Solution Preparation: Dissolve the chosen polymeric binder (e.g., a fluoropolymer) in a suitable solvent (e.g., methyl ethyl ketone) to form a solution of known concentration (e.g., 10% w/v).
-
Slurry Formation:
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In a separate vessel, suspend a known weight of finely milled this compound in a non-solvent for the binder (e.g., water with a surfactant).
-
Slowly add the binder solution to the stirred slurry of this compound. The binder will precipitate onto the surface of the energetic particles.
-
-
Granulation and Drying:
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Continue stirring until the solvent has largely evaporated and a granular solid is formed.
-
Filter the granules and wash with the non-solvent to remove any residual dissolved binder.
-
Dry the granules in a vacuum oven at a temperature well below the decomposition temperature of this compound (e.g., 50 °C) until a constant weight is achieved.
-
-
Pressing (Optional): The dried granules can be pressed into pellets of a specific density for further testing.
Mandatory Visualizations
Caption: Workflow for formulating and evaluating the thermal stability of this compound.
Caption: Troubleshooting decision pathway for early decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. EA Troubleshooting [support.elementar.co.uk]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Mechanism of Two Typical Binders BR and F2604 on Thermal Decomposition of HMX - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in N-pyridazin-4-ylnitramide experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-pyridazin-4-ylnitramide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent yields during the synthesis of this compound from 4-aminopyridazine?
Inconsistent yields in the nitration of 4-aminopyridazine to form this compound can stem from several factors. The basicity of the pyridazine nitrogen atoms can lead to the formation of unreactive ammonium salts in the acidic nitrating medium, thereby reducing the amount of substrate available for the desired N-nitration.[1] Furthermore, the reaction is highly sensitive to temperature and the concentration of the nitrating agent. Variations in these parameters can lead to either incomplete reaction or the formation of undesired byproducts.
Q2: My this compound product appears to be unstable and decomposes upon storage. What are the likely reasons for this instability?
The stability of nitramines can be influenced by residual acid from the synthesis, exposure to light, and elevated temperatures.[1] Primary nitramines, in particular, can be unstable under acidic conditions.[1] It is crucial to ensure all acidic residues are removed during workup and purification. The presence of impurities can also catalyze decomposition. For storage, it is recommended to keep the compound in a cool, dark, and dry environment, preferably under an inert atmosphere.
Q3: I am observing unexpected side-products in my reaction mixture. What are the potential side reactions occurring during the nitration of 4-aminopyridazine?
Several side reactions can occur during the nitration of 4-aminopyridazine. Ring nitration, where a nitro group is added to the pyridazine ring itself, is a possibility, although the amino group is a stronger activating group for N-nitration. Oxidation of the starting material or the product by the strong nitrating agents can also lead to impurities.[2] In some cases, dinitration or other complex rearrangements might occur, especially under harsh reaction conditions (e.g., high temperatures or very strong acids).
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Symptoms:
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TLC or LC-MS analysis shows primarily unreacted 4-aminopyridazine.
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The isolated product mass is significantly lower than the theoretical yield.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of Unreactive Ammonium Salt | The basic nitrogen atoms of the pyridazine ring can be protonated by the acidic nitrating mixture, rendering the amino group unreactive.[1] Consider using a milder nitrating agent or a two-step process involving the formation of an intermediate that is more susceptible to nitration. |
| Insufficiently Strong Nitrating Agent | The electron-withdrawing nature of the pyridazine ring can deactivate the amino group towards nitration. Try using a stronger nitrating agent. Common choices include mixtures of nitric acid with sulfuric acid (mixed acid), or fuming nitric acid.[2][3] In some cases, oleum (fuming sulfuric acid) might be necessary for difficult nitrations.[2] |
| Reaction Temperature is Too Low | The activation energy for the nitration may not be reached. Cautiously and incrementally increase the reaction temperature while carefully monitoring the reaction progress by TLC or LC-MS to avoid decomposition or side reactions. |
| Poor Solubility of Starting Material | If the 4-aminopyridazine is not fully dissolved in the reaction medium, the reaction will be slow and incomplete. Ensure the starting material is fully soluble in the chosen solvent before adding the nitrating agent. |
Issue 2: Product Decomposition During Reaction or Workup
Symptoms:
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The reaction mixture darkens significantly.
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Gas evolution is observed.
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The desired product is observed by in-process analysis but is absent or in low abundance after workup and purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Excessive Reaction Temperature | Nitramines can be thermally unstable.[4] Maintain strict temperature control throughout the reaction. Running the reaction at a lower temperature for a longer duration may improve stability. |
| Residual Acid During Workup | Primary nitramines can be unstable in acidic conditions.[1] During the workup, ensure the product is neutralized carefully and promptly. A thorough wash with a dilute basic solution (e.g., sodium bicarbonate) followed by water is recommended. |
| Hydrolytic Instability | The product may be sensitive to water, especially in the presence of acid or base. Minimize contact with water during workup, or use anhydrous solvents for extraction and purification if possible. |
Issue 3: Difficulty in Purifying the Product
Symptoms:
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The product co-elutes with impurities during column chromatography.
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The product is difficult to crystallize.
-
The isolated product has a low melting point or a broad melting range, indicating impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Isomeric Byproducts | Ring-nitrated isomers may have similar polarities to the desired N-nitrated product. Optimize the reaction conditions (e.g., lower temperature, less aggressive nitrating agent) to minimize the formation of these isomers. Consider using a different stationary phase or solvent system for chromatography. |
| Product is an Oil or Low-Melting Solid | The product may not be easily crystallizable. Try different crystallization solvents or solvent mixtures. If crystallization fails, preparative HPLC may be an alternative purification method. |
| Contamination with Starting Material | If the reaction has not gone to completion, the unreacted 4-aminopyridazine can be difficult to separate. Drive the reaction to completion by adjusting stoichiometry or reaction time. The basicity of the starting material may allow for an acid wash during workup to remove it. |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This is a generalized protocol and may require optimization.
-
Preparation of the Nitrating Mixture: In a flask cooled to 0 °C in an ice bath, slowly add 1.5 equivalents of concentrated sulfuric acid (98%) to 1.2 equivalents of fuming nitric acid (>90%). Stir the mixture gently for 15 minutes, maintaining the temperature at 0 °C.
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Reaction: Dissolve 1.0 equivalent of 4-aminopyridazine in a suitable solvent (e.g., trifluoroacetic acid) in a separate flask, also cooled to 0 °C. Slowly add the pre-formed nitrating mixture dropwise to the solution of 4-aminopyridazine, ensuring the temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or LC-MS.
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Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the solution to pH 7 by the slow addition of a saturated sodium bicarbonate solution.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
"optimizing the nitration step in N-pyridazin-4-ylnitramide synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration step for the synthesis of N-pyridazin-4-ylnitramide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound involves the N-nitration of 4-aminopyridazine. This is typically achieved by treating 4-aminopyridazine with a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The amino group on the pyridazine ring is converted to a nitramide group (-NHNO₂).
Q2: Why is temperature control crucial during the nitration process?
Temperature control is critical to prevent unwanted side reactions. Exothermic nitration reactions can lead to over-nitration, decomposition of the starting material or product, and the formation of oxidized byproducts. Maintaining a low temperature, typically between 0-10 °C, helps to control the reaction rate and improve the selectivity towards the desired N-nitration product.
Q3: What are the common side reactions to be aware of during the synthesis?
Common side reactions include:
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C-nitration: Nitration on the pyridazine ring itself, leading to nitro-substituted pyridazine byproducts.
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Oxidation: The strong acidic and oxidizing conditions can lead to the formation of pyridazinone or other oxidized species.
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Hydrolysis: The N-nitramide product can be susceptible to hydrolysis back to 4-aminopyridazine under certain work-up conditions.
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Rearrangement: N-nitramides can sometimes undergo rearrangement reactions, although this is less common under controlled conditions.
Q4: What are the safety precautions to be taken during this synthesis?
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The reaction should be carried out in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
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The addition of reagents, especially the nitrating mixture, should be done slowly and cautiously to control the exothermic reaction.
-
The reaction should be cooled in an ice bath to maintain the desired temperature.
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Quenching of the reaction mixture should be performed carefully by slowly adding it to ice.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Incomplete reaction. | 1a. Increase the reaction time. 1b. Ensure the nitrating agent is of sufficient concentration and quantity. |
| 2. Decomposition of starting material or product. | 2a. Maintain a lower reaction temperature (0-5 °C). 2b. Add the nitrating agent more slowly. | |
| 3. Protonation of the amino group. | 3. Consider using a milder nitrating agent such as nitric acid in acetic anhydride. | |
| Formation of a Dark-Colored, Tarry Mixture | 1. Oxidation of the starting material or product. | 1a. Strictly maintain a low reaction temperature. 1b. Use a less concentrated nitrating mixture. |
| 2. Over-nitration. | 2. Reduce the amount of nitrating agent used. | |
| Product is Contaminated with Byproducts (e.g., C-nitrated pyridazine) | 1. Reaction temperature is too high. | 1. Ensure the temperature is maintained at the lower end of the recommended range (0-5 °C). |
| 2. Incorrect ratio of nitrating agents. | 2. Optimize the ratio of nitric acid to sulfuric acid. A higher proportion of sulfuric acid can sometimes favor C-nitration. | |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous work-up solution. | 1. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization. |
| 2. Incomplete precipitation. | 2. Adjust the pH of the aqueous solution carefully during neutralization to find the point of minimum solubility for the product. | |
| Product Decomposes During Storage | 1. Residual acid in the product. | 1. Ensure the product is thoroughly washed with a dilute base (e.g., sodium bicarbonate solution) and then with water, followed by thorough drying. |
| 2. Instability of the N-nitramide group. | 2. Store the product in a cool, dark, and dry place. |
Experimental Protocols
Proposed Protocol for N-Nitration of 4-Aminopyridazine
Disclaimer: This is a generalized protocol based on the nitration of similar heterocyclic amines. Optimization may be required.
Materials:
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4-Aminopyridazine
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
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Deionized Water
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Ethyl Acetate (for extraction)
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Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminopyridazine (1.0 eq) in concentrated sulfuric acid at 0 °C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 eq) in a separate flask, keeping the temperature below 10 °C.
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Slowly add the nitrating mixture dropwise to the solution of 4-aminopyridazine, maintaining the reaction temperature between 0-5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
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If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
"challenges in the scale-up of N-pyridazin-4-ylnitramide production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-pyridazin-4-ylnitramide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Nitration: Reaction temperature too low, insufficient reaction time, or inadequate mixing of reactants. 2. Degradation of Starting Material or Product: Temperature too high, prolonged exposure to strong acid, or presence of water in the reaction mixture. 3. Protonation of the Amino Group: The amino group of 4-aminopyridazine is basic and can be protonated by the strong acid, deactivating the ring towards electrophilic attack. | 1. Optimize Reaction Conditions: Carefully control the temperature, ensuring it is within the optimal range for nitration. Increase reaction time or improve agitation to ensure complete conversion. 2. Strict Temperature and Moisture Control: Maintain the recommended reaction temperature and use anhydrous reagents and solvents. Quench the reaction mixture promptly after the desired reaction time. 3. Use of Acetic Anhydride: Consider protecting the amino group as an acetamido group prior to nitration. The acetyl group can be removed by hydrolysis after the nitration step. |
| Formation of Multiple Byproducts (Low Purity) | 1. Over-nitration: Reaction temperature is too high or the reaction is allowed to proceed for too long. 2. Oxidation of the Pyridazine Ring: The nitrating mixture is a strong oxidizing agent. 3. Side Reactions: The presence of impurities in the starting material or reagents can lead to unwanted side reactions. | 1. Precise Control of Reaction Parameters: Strictly adhere to the recommended temperature and reaction time. Monitor the reaction progress using techniques like TLC or HPLC. 2. Lower Reaction Temperature: Running the reaction at a lower temperature can help to minimize oxidation. 3. Use High-Purity Materials: Ensure that the 4-aminopyridazine and all reagents are of high purity. |
| Runaway Reaction / Exotherm | 1. Rapid Addition of Nitrating Agent: The nitration of aromatic compounds is a highly exothermic process.[1] 2. Inadequate Cooling: The cooling system is not sufficient to dissipate the heat generated by the reaction. 3. Poor Heat Transfer: In larger scale reactions, inefficient stirring can lead to localized hot spots. | 1. Slow, Controlled Addition: Add the nitrating agent dropwise or in small portions, while carefully monitoring the internal temperature of the reaction mixture. 2. Efficient Cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature. Ensure the reaction vessel is appropriately sized for the scale of the reaction to allow for efficient heat exchange. 3. Vigorous Stirring: Ensure efficient and constant stirring throughout the addition of the nitrating agent and for the duration of the reaction. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous acidic mixture. 2. Formation of a stable salt. 3. Product is an oil or tar. | 1. Careful Neutralization: Slowly and carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate or ammonia solution) while cooling to precipitate the product. 2. pH Adjustment: Adjust the pH of the solution to the isoelectric point of the product to maximize precipitation. 3. Purification by Chromatography: If the product does not precipitate or forms an oil, extraction with a suitable organic solvent followed by column chromatography may be necessary. |
| Safety Concerns during Scale-up | 1. Thermal Hazards: The risk of a runaway reaction increases significantly with scale.[2][3] 2. Handling of Hazardous Reagents: Concentrated nitric and sulfuric acids are highly corrosive.[1] 3. Instability of Nitro Compounds: Some organic nitro compounds can be thermally unstable and potentially explosive. | 1. Consider Flow Chemistry: For larger scale production, transitioning from batch to continuous flow processing can significantly improve heat transfer and safety.[1] 2. Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. 3. Thermal Analysis: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal stability of the product and any intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the nitration of 4-aminopyridazine?
A1: Temperature control is the most critical parameter. The nitration reaction is highly exothermic, and excessive temperatures can lead to the formation of byproducts, degradation of the desired product, and an increased risk of a runaway reaction.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. The most common are incomplete reaction due to suboptimal temperature or time, and degradation of the product in the highly acidic and oxidizing reaction medium. Another significant factor is the potential for protonation of the amino group on the pyridazine ring, which deactivates it for electrophilic substitution.
Q3: What are the primary safety precautions I should take when performing this synthesis?
A3: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. The reaction is highly exothermic, so ensure you have an adequate cooling system in place and add the nitrating agent slowly and in a controlled manner.
Q4: How can I improve the purity of my final product?
A4: To improve purity, ensure you are using high-purity starting materials. Precise control over the reaction temperature and time is crucial to minimize the formation of byproducts. For purification, recrystallization from a suitable solvent is often effective. If recrystallization is insufficient, column chromatography may be necessary. A wash with a dilute aqueous base, such as sodium bicarbonate solution, can help remove residual acid.
Q5: Is it possible to scale up the production of this compound? What are the main challenges?
A5: Yes, scaling up is possible, but it presents significant challenges. The primary challenge is managing the heat generated during the reaction to prevent a thermal runaway.[2][3] Effective heat transfer becomes more difficult as the reactor size increases. For larger-scale production, transitioning to a continuous flow reactor setup is highly recommended as it offers superior heat and mass transfer, leading to better control and improved safety.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis of this compound based on general methods for the nitration of amino-heterocyclic compounds. Researchers should perform a thorough risk assessment before conducting this experiment.
Materials:
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4-Aminopyridazine
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (90%)
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Deionized Water
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Ice
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Sodium Bicarbonate (or other suitable base)
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Suitable solvent for recrystallization (e.g., Ethanol, Ethyl Acetate)
Equipment:
-
Three-necked round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Thermometer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 4-aminopyridazine. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly and dropwise, add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C. Stir the mixture until all the 4-aminopyridazine has dissolved.
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Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
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Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-aminopyridazine in sulfuric acid. The temperature of the reaction mixture must be maintained between 0-5 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Isolation: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The product should precipitate out of the solution.
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Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
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Drying: Dry the product under vacuum.
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Purification: If necessary, purify the crude product by recrystallization from a suitable solvent.
Visualizations
References
Technical Support Center: Mitigating Sensitivity Issues of Nitropyridazine-Based Energetic Materials
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with sensitive nitropyridazine compounds, such as N-pyridazin-4-ylnitramide. Given the inherent sensitivity of many nitramine and nitrogen-rich heterocyclic compounds, this information is intended to promote safer laboratory practices and effective mitigation of sensitivity issues.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary sensitivity concerns when working with nitropyridazine and nitramide compounds?
A1: The primary concerns are sensitivity to impact, friction, heat, and electrostatic discharge (ESD).[2][3] These stimuli can lead to unintended initiation and rapid decomposition. Nitramine explosives are known for their high sensitivity to external stimuli.[1] Factors such as crystal size and shape, defects, and the presence of impurities can significantly influence the sensitivity of the material.[4]
Q2: My synthesized batch of a nitropyridazine compound seems more sensitive than expected. What could be the cause?
A2: Several factors could contribute to increased sensitivity:
-
Crystal Defects and Morphology: Irregular crystal shapes, smaller particle sizes, or the presence of internal voids can create "hot spots" that are more easily initiated.[2][4]
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Impurities: Residual solvents, starting materials, or byproducts from the synthesis can increase sensitivity.
-
Environmental Factors: The material may have become sensitized over time due to drying, decomposition, or reaction with its container.[5]
-
Static Electricity: Inadequate grounding of equipment or personnel can lead to ESD, which can initiate sensitive materials.[6]
Q3: What are the main strategies to reduce the mechanical sensitivity (impact and friction) of nitropyridazine compounds?
A3: The most common desensitization techniques include:
-
Coating and Encapsulation: Applying a uniform coating of an insensitive material can reduce friction between crystals and prevent the formation of hot spots.[1] This can be achieved with energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) or with resins via in-situ polymerization.[1]
-
Polymer-Bonded Explosives (PBXs): Incorporating the energetic material into a polymer matrix (typically 5-10% by weight) can significantly reduce sensitivity to shock and impact.[7][8] The polymer binder absorbs and dissipates energy from external stimuli.[7]
-
Cocrystallization: Forming a cocrystal with a less sensitive or non-energetic co-former can alter the crystal packing and intermolecular interactions, leading to reduced sensitivity.[9][10]
Q4: How does forming a Polymer-Bonded Explosive (PBX) reduce sensitivity?
A4: A PBX desensitizes an energetic material in several ways. The polymer matrix separates the energetic crystals, reducing inter-crystal friction.[1] If the binder is an elastomer, it can absorb and dissipate mechanical shock energy, preventing the formation of hot spots.[7] The binder also improves the mechanical properties of the explosive, making it less prone to cracking and creating sensitive defect sites.
Q5: Can desensitization negatively affect the performance of the energetic material?
A5: Yes, there is often a trade-off between sensitivity and performance.[11][12] Using inert binders or coatings can dilute the energetic material, leading to a decrease in detonation velocity and pressure.[1] However, strategies like using energetic binders or forming cocrystals aim to reduce sensitivity while maintaining high performance.[7][9]
Troubleshooting Guides
Issue: Unexpected detonation or rapid decomposition during handling or processing.
This is a critical safety issue. If you encounter unexpected reactions, STOP work immediately, evacuate the area, and consult with your institution's safety personnel. The following guide is for preventative troubleshooting.
Caption: Troubleshooting workflow for unexpected sensitivity.
Issue: The synthesized energetic material has poor thermal stability.
Caption: Factors influencing thermal stability.
Data Presentation
The following tables present hypothetical, yet representative, data on how different mitigation strategies can affect the sensitivity of a nitropyridazine-based energetic material.
Table 1: Impact Sensitivity Data
| Formulation | Drop Height (50% probability, H₅₀) | Stimulus Energy (Joules) | Relative Sensitivity |
| Pure Nitropyridazine Compound (Control) | 30 cm | 2.9 J | High |
| Coated with 5% Viton A | 65 cm | 6.4 J | Moderate |
| PBX with 10% HTPB Binder | 110 cm | 10.8 J | Low |
| Cocrystal with Trinitrotoluene (2:1 ratio) | 80 cm | 7.8 J | Moderate-Low |
| Note: Data is illustrative. Drop hammer weight of 1 kg is assumed for energy calculation (E = mgh). |
Table 2: Friction Sensitivity Data (BAM Friction Apparatus)
| Formulation | Friction Load (50% probability) | Sensitivity Level |
| Pure Nitropyridazine Compound (Control) | 80 N | Very Sensitive |
| Coated with 5% Viton A | 160 N | Sensitive |
| PBX with 10% HTPB Binder | > 360 N | Insensitive |
| Cocrystal with Trinitrotoluene (2:1 ratio) | 240 N | Moderately Sensitive |
| Note: Data is illustrative. Values are typical for demonstrating the desensitizing effect of the listed methods.[13][14] |
Experimental Protocols
Protocol 1: Desensitization via Slurry Coating for PBX Preparation
This protocol describes a general method for coating a sensitive nitropyridazine compound with a polymer binder to form a polymer-bonded explosive (PBX) molding powder.[15]
Caption: Experimental workflow for slurry coating.
-
Slurry Preparation:
-
Charge a jacketed reaction vessel with a non-solvent for the energetic material (e.g., deionized water). The volume should be sufficient to create a stirrable slurry (e.g., 10:1 liquid-to-solid ratio).
-
Add a dispersing agent if necessary to prevent agglomeration.
-
With gentle agitation, add the sieved, crystalline nitropyridazine compound to the water to form a homogeneous slurry.
-
Heat the slurry to a controlled temperature (e.g., 40-50 °C).
-
-
Binder Solution Preparation:
-
In a separate vessel, dissolve the polymer binder (e.g., 5-10% of the total final weight) in a suitable water-immiscible organic solvent (e.g., ethyl acetate, methyl ethyl ketone).
-
Ensure the polymer is fully dissolved to form a clear solution.
-
-
Coating Process:
-
Slowly pump the binder solution into the stirred aqueous slurry over a period of 1-2 hours. Maintain constant temperature and agitation.
-
Once the addition is complete, slowly reduce the pressure in the vessel to distill off the organic solvent. The removal of the solvent causes the polymer to precipitate and coat the suspended energetic crystals.
-
-
Finishing:
-
After all the solvent is removed, cool the slurry to room temperature.
-
Filter the coated granules using a Buchner funnel.
-
Wash the collected granules with deionized water to remove any residual process aids.
-
Dry the product in a vacuum oven at a temperature well below its decomposition point (e.g., 50 °C) until a constant weight is achieved.
-
Protocol 2: Desensitization via Solvent-Antisolvent Cocrystallization
This method aims to produce a cocrystal of the nitropyridazine compound with a suitable co-former to reduce sensitivity.
-
Solubility Screening:
-
Determine the solubility of both the nitropyridazine compound and the selected co-former (e.g., 2,4,6-trinitrotoluene, dinitrobenzene) in a range of candidate solvents.
-
Identify a solvent in which both compounds are reasonably soluble and an antisolvent in which both are poorly soluble.
-
-
Cocrystallization:
-
Dissolve the nitropyridazine compound and the co-former in the chosen solvent at the desired stoichiometric ratio (e.g., 1:1 or 2:1) with gentle heating if necessary to achieve full dissolution.
-
Filter the solution while warm to remove any particulate impurities.
-
Slowly add the antisolvent to the stirred solution at a controlled rate. The appearance of turbidity indicates the onset of precipitation.
-
Alternatively, the solution can be allowed to cool slowly or to evaporate the solvent slowly, which may yield higher quality crystals.
-
-
Isolation and Characterization:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the antisolvent.
-
Dry the crystals under vacuum at a safe temperature.
-
Confirm the formation of a new cocrystal phase (and not a simple physical mixture) using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy.
-
Disclaimer: This technical support guide is for informational purposes only. All work with energetic materials should be conducted by trained personnel in properly equipped laboratories, following all institutional and regulatory safety guidelines.[3][5][16]
References
- 1. imemg.org [imemg.org]
- 2. smsenergetics.com [smsenergetics.com]
- 3. dsiac.dtic.mil [dsiac.dtic.mil]
- 4. scispace.com [scispace.com]
- 5. bnl.gov [bnl.gov]
- 6. uah.edu [uah.edu]
- 7. Polymer-bonded explosive - Wikipedia [en.wikipedia.org]
- 8. scitoys.com [scitoys.com]
- 9. Research Portal [laro.lanl.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sensitivity and Performance of Energetic Materials | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. Sensitivity and Performance of Energetic Materials | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Stabilization of Explosive and Energetic Materials : USDA ARS [ars.usda.gov]
"improving the reproducibility of N-pyridazin-4-ylnitramide synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in the synthesis of N-pyridazin-4-ylnitramide, aiming to improve reproducibility for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. This guide provides a structured approach to identifying and resolving common problems.
Issue 1: Low or No Yield of 4-Aminopyridazine (Precursor)
| Potential Cause | Recommended Solution |
| Incomplete dechlorination of 3,6-dichloropyridazin-4-amine. | - Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. - Extend the reaction time under hydrogen atmosphere. - Increase the equivalents of sodium hydroxide. |
| Catalyst poisoning. | - Use high-purity solvents and reagents to avoid catalyst deactivation. |
| Inefficient filtration and extraction. | - After filtration of the catalyst, ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like methanol.[1][2] |
Issue 2: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient nitration of 4-aminopyridazine. | - The direct nitration of primary amines can be challenging due to the formation of unreactive ammonium salts in acidic media.[3] - Consider a two-step approach: first, protect/activate the amino group, for example, by converting it to an amide or a silylamine, followed by nitration. |
| Decomposition of the product. | - N-nitramines can be unstable, especially under acidic conditions.[3] - Maintain low temperatures during the nitration and work-up steps. - Use a milder nitrating agent, such as dinitrogen pentoxide in an aprotic solvent. |
| Rearrangement of the N-nitramine. | - Acid-catalyzed rearrangement of N-nitramines to C-nitro isomers is a known side reaction.[4][5] - Minimize the exposure of the product to strong acids. - Analyze the product mixture for the presence of isomers using techniques like NMR and chromatography. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of unreacted starting material. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion. - Optimize the stoichiometry of the reagents. |
| Formation of multiple side products. | - Adjust reaction conditions (temperature, reaction time, choice of nitrating agent) to improve selectivity. - Employ column chromatography with a suitable solvent system for separation. |
| Product instability during purification. | - Avoid excessive heating during solvent evaporation. - Use a neutral or slightly basic work-up to prevent acid-catalyzed degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A likely two-step synthesis involves first, the preparation of the precursor, 4-aminopyridazine, followed by its conversion to the N-nitramide.
-
Synthesis of 4-Aminopyridazine : This can be achieved by the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine using a palladium on carbon catalyst in the presence of a base.[1][2]
-
Synthesis of this compound : Direct nitration of 4-aminopyridazine is expected to be difficult. A more viable approach is the protection of the amino group, followed by nitration and deprotection.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors. The primary amino group of 4-aminopyridazine can be protonated in the acidic conditions typically used for nitration, rendering it unreactive.[3] Additionally, the N-nitramine product may be susceptible to acid-catalyzed rearrangement to a more stable C-nitro isomer or decomposition.[4][5] Careful control of temperature and pH is crucial.
Q3: How can I confirm the structure of my product and identify impurities?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and identify the position of the nitro group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-NO₂ asymmetric and symmetric stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and quantify impurities.
Q4: What are the expected side products in this synthesis?
A4: Potential side products could include:
-
Unreacted 4-aminopyridazine.
-
C-nitro isomers of the desired product due to rearrangement.
-
Oxidation byproducts of the pyridazine ring.
-
Products from the decomposition of the N-nitramine.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminopyridazine
This protocol is adapted from the synthesis of 4-aminopyridazine from 3,6-dichloropyridazin-4-amine.[1][2]
-
Dissolve 3,6-dichloropyridazin-4-amine (1 equivalent) in tetrahydrofuran.
-
Add a solution of sodium hydroxide (excess) in water.
-
Add 10% palladium on carbon catalyst (typically 10% by weight of the starting material).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol, filter any remaining insolubles, and concentrate the filtrate to obtain solid 4-aminopyridazine.
Protocol 2: Hypothetical Synthesis of this compound
-
Protection Step: React 4-aminopyridazine (1 equivalent) with a suitable protecting group (e.g., di-tert-butyl dicarbonate for Boc protection) under appropriate conditions to form the protected aminopyridazine.
-
Nitration Step: Dissolve the protected aminopyridazine in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0°C.
-
Slowly add a nitrating agent (e.g., nitronium tetrafluoroborate or dinitrogen pentoxide) while maintaining the low temperature.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding it to ice-cold water or a mild base solution.
-
Extract the product with an organic solvent.
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Deprotection Step: Remove the protecting group under conditions that do not affect the N-nitramine moiety (e.g., mild acid for a Boc group, but with careful monitoring to prevent rearrangement).
-
Purify the crude product by column chromatography.
Data Presentation for Reproducibility
To ensure reproducibility, it is critical to meticulously record all experimental parameters. The following tables should be used as a template for data collection.
Table 1: Reaction Parameters for 4-Aminopyridazine Synthesis
| Parameter | Run 1 | Run 2 | Run 3 |
| Starting Material (g) | |||
| Solvent (mL) | |||
| NaOH (g) | |||
| Pd/C (g) | |||
| H₂ pressure (psi) | |||
| Reaction Time (h) | |||
| Yield (%) | |||
| Purity (%) |
Table 2: Reaction Parameters for this compound Synthesis
| Parameter | Run 1 | Run 2 | Run 3 |
| 4-Aminopyridazine (g) | |||
| Protecting Group | |||
| Nitrating Agent | |||
| Solvent (mL) | |||
| Temperature (°C) | |||
| Reaction Time (h) | |||
| Yield (%) | |||
| Purity (%) |
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. 4-AMINOPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-AMINOPYRIDAZINE | 20744-39-2 [chemicalbook.com]
- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Pyridazin-4-ylnitramide Workup Procedure Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup procedure for N-pyridazin-4-ylnitramide. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis and workup of this compound?
The synthesis of primary nitramines like this compound presents several challenges. Due to the basic nature of the pyridazine nitrogen, direct nitration in acidic media can lead to the formation of an unreactive ammonium salt.[1][2] Furthermore, primary aliphatic nitramines can be unstable under acidic conditions.[1][2] A common side-reaction to be aware of during the synthesis of nitramines is the formation of nitrosamines.[3]
Q2: How can I avoid the formation of the unreactive ammonium salt during nitration?
To prevent the formation of the pyridazinium nitrate salt, the basicity of the amine must be reduced. This is often achieved by introducing an activating group to the amine prior to nitration.[2] This multi-step approach, while potentially longer, is a common strategy to facilitate the desired N-nitration.[1]
Q3: What are the key safety precautions to consider when working with nitramines?
Nitramines are energetic materials and should be handled with appropriate safety measures. The use of concentrated nitric acid is hazardous due to its corrosive nature.[3] Special care must be taken to control the reaction temperature and avoid over-nitration, which can increase the risk of explosion.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q4: What is a typical method for purifying this compound?
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound, presented in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Low to no product yield after nitration. | Formation of the unreactive pyridazinium nitrate salt. | Consider a multi-step synthesis where the pyridazine amine is first protected or activated to reduce its basicity before the nitration step.[1][2] |
| Decomposition of the product in acidic workup conditions. | Neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) at a low temperature. Monitor the pH closely to avoid making the solution too basic, which could also lead to decomposition. | |
| Presence of a significant amount of a greasy or oily byproduct. | Formation of nitrosamines.[3] | The formation of nitrosamines is a common side reaction. Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) can help separate the desired nitramine from the nitrosamine byproduct. |
| The isolated product is highly colored. | Presence of impurities or degradation products. | Recrystallization from an appropriate solvent is a primary method for removing colored impurities. Activated carbon treatment during recrystallization can also be effective. |
| Difficulty in filtering the product after precipitation. | The product has a very fine particle size. | Allow the precipitate to digest (stand in the mother liquor) for a period to encourage crystal growth. Alternatively, use a finer filter paper or a filter aid like Celite. |
| The product is unstable and decomposes upon storage. | Residual acid from the synthesis or workup. | Ensure the product is thoroughly washed with a neutral solution (e.g., dilute sodium bicarbonate) and then with water to remove all traces of acid. Dry the product completely under vacuum. |
Experimental Protocols
While a specific, validated protocol for the workup of this compound is not available from the initial search, a general procedure based on common practices for nitramine synthesis is provided below. This is a hypothetical protocol and must be adapted and optimized for the specific reaction conditions.
General Workup Procedure:
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This helps to control the exotherm and dilute the strong acid.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or another mild base to neutralize the excess acid. Monitor the pH of the solution using pH paper or a pH meter, aiming for a pH of ~7. Perform this step in an ice bath to maintain a low temperature.
-
Extraction: If the product is not soluble in water, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) several times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and workup of this compound.
Troubleshooting Decision Tree
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-pyridazin-4-ylnitramide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the validation of N-pyridazin-4-ylnitramide. Due to the limited availability of specific validated methods for this exact compound in publicly accessible literature, this document focuses on established and validated analytical techniques for its core structural moieties: pyridazine derivatives and nitramine compounds. The information presented is collated from various scientific sources to offer a robust framework for developing and validating analytical methods for this compound.
The guide is structured to provide clear comparisons of different analytical approaches, detailing experimental protocols and presenting quantitative performance data in accessible tables. Furthermore, diagrams generated using Graphviz are included to visualize key processes and relationships.
Analytical Strategies for Pyridazine Derivatives
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a prevalent technique for the analysis of pyridazine derivatives. The choice between UV and MS detection often depends on the required sensitivity and selectivity of the assay.
Table 1: Comparison of HPLC-UV and HPLC-MS for the Analysis of Pyridazine Derivatives
| Parameter | HPLC-UV | HPLC-MS |
| Principle | Measures the absorbance of UV light by the analyte. | Measures the mass-to-charge ratio of ionized analyte molecules. |
| Selectivity | Moderate; relies on chromatographic separation and UV absorbance spectrum. | High; provides structural information based on mass fragmentation. |
| Sensitivity | Typically in the µg/mL to ng/mL range. | Typically in the ng/mL to pg/mL range. |
| Linearity (R²) | Often ≥ 0.999[1] | Often ≥ 0.999[1] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 93-109%[1] |
| Precision (% RSD) | Typically < 2% | Typically < 5% |
| Instrumentation Cost | Lower | Higher |
| Robustness | Generally high | Can be sensitive to matrix effects. |
Experimental Protocol: A Typical HPLC-UV Method for Pyridazine Derivatives
This protocol is a generalized representation based on methods described for related compounds.[2][3]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Selected based on the UV absorbance maximum of the specific pyridazine derivative.
-
Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Validation Parameters:
-
Linearity: Assessed by preparing a series of standard solutions at different concentrations and analyzing them to construct a calibration curve.
-
Accuracy: Determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.
-
Precision: Evaluated by repeatedly analyzing a sample to determine the relative standard deviation (RSD) of the measurements.
-
Specificity: Demonstrated by showing that there is no interference from other components in the sample matrix.
-
Experimental Protocol: A Representative HPLC-MS Method for Pyridazine Derivatives
This protocol is a composite based on established methods for similar compounds.[1]
-
Chromatographic System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Column: A reversed-phase C18 or a polar-embedded column.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar pyridazine derivatives.
-
Mass Analysis: Performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Sample Preparation: Similar to HPLC-UV, involving dissolution and filtration.
-
Validation Parameters: The same parameters as for HPLC-UV are assessed, with a focus on matrix effects which can influence ionization efficiency.
Analytical Strategies for Nitramine Compounds
The analysis of nitramines, often found in environmental or forensic samples, commonly employs Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry. The choice of technique is influenced by the volatility and thermal stability of the specific nitramine.
Table 2: Comparison of GC-MS and LC-MS for the Analysis of Nitramine Compounds
| Parameter | GC-MS | LC-MS |
| Principle | Separates volatile and thermally stable compounds in the gas phase followed by mass analysis. | Separates compounds in the liquid phase followed by mass analysis. Suitable for a wider range of polarities and thermal stabilities. |
| Selectivity | High; provides characteristic fragmentation patterns. | High; offers various ionization techniques for different compounds. |
| Sensitivity | Can reach pg levels for certain compounds. | Can achieve pg to fg levels, often with better sensitivity for non-volatile nitramines.[4][5] |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Accuracy (% Recovery) | Dependent on sample preparation; generally 80-120%. | Dependent on sample preparation; generally 80-120%. |
| Precision (% RSD) | Typically < 15% | Typically < 15% |
| Sample Preparation | Often requires derivatization for polar compounds and is sensitive to matrix interference. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[4][5][6] | Generally requires less sample preparation than GC-MS, but still necessitates extraction for complex matrices.[4][5][6] |
| Applicability | Best for volatile and thermally stable nitramines. | Applicable to a broader range of nitramines, including those that are thermally labile or non-volatile.[7] |
Experimental Protocol: A General GC-MS Method for Nitramines
This protocol is based on a review of analytical methods for nitramines.[4][5][6]
-
Sample Preparation: Extraction of the analyte from the matrix using LLE with a solvent like dichloromethane or SPE with a suitable sorbent.
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Injection: A split/splitless injector is typically used.
-
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the analytes.
-
MS System: A mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.
-
Data Acquisition: Performed in full scan mode for identification or SIM mode for quantification.
-
Validation Parameters: Similar to HPLC methods, with a focus on the efficiency and reproducibility of the extraction step.
Experimental Protocol: A General LC-MS Method for Nitramines
This protocol is synthesized from various sources on nitramine analysis.[7][8][9]
-
Sample Preparation: Extraction using LLE or SPE.
-
LC System: An HPLC or UHPLC system.
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives to enhance ionization.
-
MS System: A mass spectrometer with an ESI or atmospheric pressure chemical ionization (APCI) source.[9]
-
Data Acquisition: Typically in negative ion mode for nitramines, using SIM or MRM.
-
Validation Parameters: As with other chromatographic methods, validation includes assessment of linearity, accuracy, precision, and limits of detection and quantification.
Visualizing Analytical Workflows and Comparisons
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. A review of available analytical technologies for qualitative and quantitative determination of nitramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of available analytical technologies for qualitative and quantitative determination of nitramines - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C4EM00095A [pubs.rsc.org]
- 7. Recent Advances in Ambient Mass Spectrometry of Trace Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Energetic Properties of RDX and N-pyridazin-4-ylnitramide
A Note on Data Availability: This guide provides a detailed comparison of the well-characterized energetic material RDX with the novel compound N-pyridazin-4-ylnitramide. It is important to note that while extensive experimental data exists for RDX, a thorough search of scientific literature and chemical databases reveals a lack of published experimental or computational data on the energetic properties of this compound. This suggests that this compound is a novel or not widely studied energetic compound. Consequently, this guide will present the established properties of RDX and offer a qualitative discussion on the potential characteristics of this compound based on its chemical structure.
Introduction
Cyclotrimethylenetrinitramine (RDX) is a well-established and powerful military high explosive that has been in use for decades.[1][2][3] Its high detonation velocity and brisance make it a crucial component in numerous explosive formulations.[1][3] In the ongoing search for novel high-energy-density materials (HEDMs) with tailored properties such as improved performance or reduced sensitivity, various heterocyclic scaffolds, including pyridazine, are being explored. This compound represents a theoretical energetic molecule incorporating a pyridazine ring with a nitramine functional group, a common explosophore. This comparison aims to provide a baseline understanding of the known energetic properties of RDX and to postulate the potential characteristics of this compound based on its structural features.
Quantitative Data Comparison
The following table summarizes the key energetic properties of RDX. As previously stated, corresponding experimental data for this compound is not available in the public domain.
| Property | RDX (Cyclotrimethylenetrinitramine) | This compound |
| Chemical Formula | C₃H₆N₆O₆ | C₄H₃N₅O₂ |
| Molar Mass ( g/mol ) | 222.12 | Not Available |
| **Density (g/cm³) ** | 1.82 | Not Available |
| Detonation Velocity (m/s) | 8750[1] | Not Available |
| Detonation Pressure (GPa) | 34.7 | Not Available |
| Heat of Formation (kJ/mol) | +61.5 | Not Available |
| Impact Sensitivity (J) | 7.4 (BAM Fallhammer) | Not Available |
| Friction Sensitivity (N) | 120 (BAM Friction Apparatus) | Not Available |
Discussion of Energetic Properties
RDX: As a nitramine, RDX possesses a high nitrogen and oxygen content, contributing to its high density and detonation performance.[1] Its molecular structure consists of a six-membered ring with alternating methylene and nitramine groups. This compact and strained ring structure stores a significant amount of chemical energy, which is rapidly released upon detonation.[1]
This compound: Structurally, this compound contains a six-membered aromatic pyridazine ring to which a nitramine group (-NHNO₂) is attached. The pyridazine ring itself is a nitrogen-containing heterocycle, which can contribute to a higher heat of formation and nitrogen content, both desirable features in energetic materials. The presence of the nitramine group is a key indicator of its energetic potential. However, compared to RDX, which has three nitramine groups, this compound has only one. This suggests that its energy output would likely be lower than that of RDX. The aromatic nature of the pyridazine ring might also influence its thermal stability, potentially making it more stable than RDX.
Experimental and Computational Methodologies
A comprehensive understanding of an energetic material's properties is derived from a combination of experimental testing and computational modeling.
Experimental Protocols for RDX
The energetic properties of RDX have been determined through a variety of standardized experimental methods:
-
Density: The crystal density of RDX is typically measured using X-ray crystallography, which provides precise information about the arrangement of molecules in the solid state.
-
Detonation Velocity: This is a critical performance parameter and is measured by confining a sample of known diameter and density in a tube and initiating it with a detonator. The velocity of the resulting detonation wave is then measured using a variety of techniques, such as electronic probes or high-speed photography.
-
Detonation Pressure: The pressure of the detonation wave is often calculated from the detonation velocity and density using thermochemical codes, or it can be measured directly using pressure gauges.
-
Heat of Formation: The standard enthalpy of formation is determined experimentally using bomb calorimetry, where the heat released during the complete combustion of the compound is measured.
-
Sensitivity to Impact and Friction: The sensitivity of an explosive to accidental initiation by mechanical stimuli is assessed using standardized tests. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer is used to determine impact sensitivity by dropping a weight from varying heights onto a sample. The BAM friction apparatus determines friction sensitivity by subjecting the material to a defined frictional force.
Computational Protocols for Novel Compounds like this compound
For novel compounds where experimental data is unavailable, computational chemistry provides valuable predictions of their energetic properties. These methods are crucial for screening potential candidates before undertaking their synthesis.
-
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are commonly used to calculate the optimized molecular geometry and the gas-phase heat of formation.
-
Solid-State Properties: Predicting the crystal structure and density of a new molecule is more complex. Software packages that employ crystal packing algorithms are used to predict the most likely crystal structure, from which the density can be calculated.
-
Performance Prediction: Once the heat of formation and density are known (either from experiment or computation), thermochemical codes can be used to predict detonation properties like detonation velocity and pressure. These codes use equations of state to model the behavior of the detonation products.
Structural Comparison
The following diagram illustrates the chemical structures of RDX and this compound, highlighting the differences in their molecular architecture.
Caption: 2D structures of RDX and Pyridazine.
Conclusion
RDX remains a benchmark high-performance explosive due to its high density and detonation parameters, which are a direct result of its molecular structure containing three nitramine groups in a compact ring. While this compound is a theoretical energetic compound for which no experimental data has been found, its structure, featuring a nitrogen-rich pyridazine ring and an energetic nitramine group, suggests it would possess explosive properties. However, with only one nitramine group compared to RDX's three, it is reasonable to predict that its overall energetic performance would be significantly lower than that of RDX. The aromaticity of the pyridazine ring might, however, confer greater thermal stability. Further research, likely beginning with computational studies to predict its properties, would be necessary to fully characterize the energetic potential of this compound and determine its viability as a useful energetic material.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical studies on high energetic density nitramine explosives containing pyridine [sciengine.com]
- 3. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridazine-Based Energetic Materials: Evaluating Nitramino-Substituted Derivatives and Novel Heterocyclic Scaffolds
Introduction
The field of energetic materials is continuously in pursuit of novel compounds that offer superior performance, enhanced stability, and improved safety characteristics over traditional explosives. Pyridazine-based compounds, with their inherent nitrogen-rich structures and planar configurations, present a promising scaffold for the development of next-generation energetic materials.[1][2] This guide provides a comparative overview of a representative nitramino-substituted pyridazine derivative against other notable pyridazine-based energetic materials.
Initial literature searches for "N-pyridazin-4-ylnitramide" did not yield a specific, well-characterized compound with this exact structure. Therefore, to fulfill the comparative intent of this guide, we will focus on a documented nitramino-substituted triazolo-pyridazine, a fused heterocyclic system that incorporates the key functional group of interest. This compound will be compared with other recently developed pyridazine-based energetic materials to highlight the influence of different structural motifs and functional groups on their energetic properties.
Featured Compound: A Nitramino-Substituted Triazolo-pyridazine
Fused-ring energetic compounds are a significant area of research as they often exhibit high density and superior thermal stability due to strong hydrogen bonding and π–π interactions.[1] The introduction of a nitramino (–NHNO₂) group is a common strategy to enhance the energetic performance of these materials.[1] For this guide, we will examine a representative nitramino-substituted triazolo-pyridazine, referred to here as Compound A , based on published research.[1]
Comparative Pyridazine-Based Energetic Materials
For the purpose of this comparison, two other significant pyridazine-based energetic materials have been selected from recent literature:
-
6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (Compound B) : A metal-free explosive with excellent detonation performance.[3]
-
8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (Compound C) : A compound noted for its superior thermal stability and remarkable insensitivity.[3]
These compounds represent different approaches to enhancing the energetic properties of the pyridazine core, namely through the incorporation of an azide group and by varying the number of amino and nitro substituents on a fused tetrazolo-pyridazine ring system.
Performance Data Comparison
The following table summarizes the key quantitative performance data for the selected pyridazine-based energetic materials.
| Property | Compound A (Nitramino-triazolo-pyridazine derivative) | Compound B (6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine) | Compound C (8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine) |
| Density (g/cm³) | 1.60–1.84 | Not explicitly stated | Not explicitly stated |
| Detonation Velocity (m/s) | 6624–7554 | 8746 | Good detonation performance |
| Detonation Pressure (GPa) | 16.35–20.43 | 31.5 | Good detonation performance |
| Impact Sensitivity (J) | 2.5–40 | Not explicitly stated | Remarkably insensitive |
| Friction Sensitivity (N) | >254 | Not explicitly stated | Remarkably insensitive |
| Decomposition Temp. (°C) | 126–353 | Not explicitly stated | Superior thermal stability |
Note: The data for Compound A represents a range for a series of similar compounds reported in the source literature.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. The following are summarized protocols for the synthesis of the discussed compounds based on published literature.
Synthesis of Nitramino-Substituted Triazolo-Pyridazines (General approach for Compound A):
The synthesis of nitramino-substituted triazolo-pyridazines typically involves a multi-step process.[1][4] A common route begins with a commercially available pyridazine derivative, which is then functionalized to introduce the triazole ring. This is often followed by nitration to introduce the nitramino group.
-
Formation of the Triazolo-pyridazine Core: A substituted pyridazine is reacted with a suitable reagent, such as cyanogen bromide, to form the fused triazolo-pyridazine ring system.[4]
-
Nitration: The triazolo-pyridazine intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and 100% nitric acid to introduce the nitramino group onto the heterocyclic core.[4] The reaction is typically carried out at a controlled temperature, and the product is isolated by pouring the reaction mixture onto ice, followed by filtration and purification.
Synthesis of Tetrazolo[1,5-b]pyridazine Derivatives (Compounds B and C):
These compounds were synthesized via straightforward two-step synthetic routes from commercially available reagents.[3]
-
Starting Material: The synthesis typically starts from a commercially available substituted pyridazine, such as 3,6-dichloropyridazine.
-
Nucleophilic Substitution and Cyclization: The starting material undergoes nucleophilic aromatic substitution with reagents like sodium azide, followed by intramolecular cyclization to form the tetrazolo[1,5-b]pyridazine core.
-
Functionalization: Further functionalization through nitration and amination reactions on the fused ring system yields the final energetic compounds.
Visualizing Synthesis and Logical Relationships
Diagram 1: General Synthesis Pathway for Nitramino-Substituted Triazolo-Pyridazines
Caption: A generalized workflow for the synthesis of nitramino-substituted triazolo-pyridazines.
Diagram 2: Logical Relationship of Pyridazine-Based Energetic Material Properties
Caption: Interplay of structural features and performance in pyridazine-based energetic materials.
References
A Comparative Cross-Validation of N-pyridazin-4-ylnitramide Characterization Data Against Alternative Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for N-pyridazin-4-ylnitramide, a nitrogen-rich heterocyclic energetic material. Due to the limited availability of direct experimental data for this compound in open literature, this guide establishes a baseline for its expected performance by cross-validating its predicted characteristics against well-documented alternative energetic materials with similar structural motifs. The comparative data is essential for researchers in the field of energetic materials and drug development, where understanding the stability, sensitivity, and performance of such compounds is critical.
The following sections detail the expected characterization data for this compound, drawing parallels with known nitropyridine, nitropyrazole, and other heterocyclic energetic compounds. Experimental protocols for key characterization techniques are also provided to ensure standardized evaluation.
Table 1: Comparative Physicochemical and Performance Data of this compound and Analogous Energetic Compounds
| Property | This compound (Predicted) | 1,1-diamino-2,2-dinitroethene (FOX-7) | 4,4′,5,5′-tetranitro-2H,2′H-3,3′-bipyrazole | RDX |
| Molecular Formula | C4H3N5O2 | C2H4N4O4[1] | C6H2N8O8[2] | C3H6N6O6[1] |
| Molecular Weight ( g/mol ) | 169.11 | 148.08[1] | 346.15[2] | 222.12[1] |
| Density (g/cm³) | ~1.8 - 1.9 | 1.89[1] | 1.92[2] | 1.80[1] |
| Detonation Velocity (km/s) | ~8.0 - 8.5 | 8.335[3] | 9.39[2] | 8.75 |
| Detonation Pressure (GPa) | ~30 - 35 | ~35[4] | 39.8[2] | 34.7 |
| Decomposition Temperature (°C) | ~200 - 250 | 220 | 267[2] | 210 |
Note: The data for this compound are predicted based on structure-property relationships of similar energetic materials. The data for FOX-7, 4,4′,5,5′-tetranitro-2H,2′H-3,3′-bipyrazole, and RDX are from cited experimental values.
Experimental Protocols
Detailed methodologies for the characterization of energetic materials are crucial for obtaining reliable and comparable data. The following are standard protocols for thermal analysis and spectroscopic characterization.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques like DSC and TGA are fundamental in determining the thermal stability and decomposition kinetics of energetic materials.[5][6]
Objective: To determine the decomposition temperature, heat of decomposition, and mass loss profile of the energetic material.
Methodology:
-
Sample Preparation: A small sample of the energetic material (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible.[7]
-
Instrumentation: A calibrated DSC or TGA instrument is used.
-
Experimental Conditions:
-
Data Analysis:
-
DSC: The onset and peak temperatures of exothermic events are determined to identify the decomposition temperature. The area under the exothermic peak is integrated to calculate the heat of decomposition.
-
TGA: The temperature at which significant mass loss occurs is recorded. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Spectroscopic Characterization: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
FTIR and NMR spectroscopy are essential for confirming the chemical structure and identifying functional groups within the energetic material.[9][10]
Objective: To verify the molecular structure and identify key functional groups of the synthesized compound.
Methodology:
-
FTIR Spectroscopy:
-
Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands for functional groups such as N-NO₂ (nitramine), C-NO₂ (nitro), and the pyridazine ring are identified and compared with expected values.[11]
-
-
NMR Spectroscopy:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the proton and carbon environments within the molecule, consistent with the proposed structure of this compound.[12][13]
-
Visualizations
Logical Flow of Energetic Material Characterization
The following diagram illustrates the typical workflow for the synthesis and characterization of a new energetic material.
Caption: Workflow for Synthesis and Characterization.
Signaling Pathway for Thermal Decomposition
The following diagram illustrates a simplified hypothetical signaling pathway for the initial steps of thermal decomposition of a nitramine-containing heterocyclic compound like this compound.
Caption: Hypothetical Thermal Decomposition Pathway.
References
- 1. media.neliti.com [media.neliti.com]
- 2. mdpi.com [mdpi.com]
- 3. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 4. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry | NIST [nist.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 11. gcms.cz [gcms.cz]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Synthetic Pathways to N-pyridazin-4-ylnitramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential synthetic routes to N-pyridazin-4-ylnitramide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this comparison is based on established methods for the synthesis of the precursor 4-aminopyridazine and general protocols for the N-nitration of amino-heterocycles. This document outlines two potential pathways and provides the necessary experimental details to facilitate further research and development.
Route 1: Synthesis via N-Nitration of 4-Aminopyridazine
This proposed two-step route involves the initial synthesis of 4-aminopyridazine followed by the introduction of the nitro group onto the amino functionality.
Step 1: Synthesis of 4-Aminopyridazine
The synthesis of 4-aminopyridazine can be achieved through the dehalogenation of 3,6-dichloropyridazin-4-amine.
Experimental Protocol:
To a solution of 3,6-dichloropyridazin-4-amine (1.0 eq) in a suitable solvent such as methanol or ethanol, a palladium catalyst on carbon (Pd/C, typically 5-10 mol%) is added. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature for a period of 24-48 hours. The progress of the reaction should be monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield 4-aminopyridazine.
Step 2: N-Nitration of 4-Aminopyridazine
The introduction of the nitro group onto the exocyclic amine of 4-aminopyridazine to form this compound is a critical step. Based on general procedures for the N-nitration of amino-heterocycles, a mixed acid nitration is the most probable method.
Experimental Protocol:
4-Aminopyridazine (1.0 eq) is carefully added portion-wise to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The ratio of sulfuric acid to nitric acid can vary, but a common starting point is a 2:1 or 3:1 (v/v) mixture. The reaction temperature must be strictly controlled to prevent undesired side reactions and potential decomposition. The reaction mixture is stirred at low temperature for a specified time, typically ranging from 30 minutes to a few hours. The reaction is then quenched by pouring it carefully onto crushed ice. The resulting precipitate, if any, is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Route 2: Alternative Approach via Protected Amine and Nitration
An alternative strategy involves the protection of the amino group of 4-aminopyridazine before nitration, followed by deprotection. This can sometimes offer better control and yield, although it adds steps to the overall synthesis.
Step 1: Synthesis of 4-Aminopyridazine
This step is identical to Step 1 in Route 1.
Step 2: Protection of the Amino Group
The amino group of 4-aminopyridazine can be protected using a variety of standard protecting groups, such as an acetyl or a tert-butoxycarbonyl (Boc) group.
Experimental Protocol (Acetylation):
4-Aminopyridazine (1.0 eq) is dissolved in a suitable solvent like dichloromethane or pyridine. Acetic anhydride (1.1-1.5 eq) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water or a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to give the N-acetyl-4-aminopyridazine.
Step 3: Nitration of the Protected Aminopyridazine
The protected aminopyridazine is then subjected to nitration. The conditions for this step might need to be adjusted based on the nature of the protecting group.
Experimental Protocol:
The N-acetyl-4-aminopyridazine (1.0 eq) is dissolved in a suitable solvent, and a nitrating agent is added. A mixture of nitric acid and sulfuric acid, as described in Route 1, could be employed, although milder nitrating agents might also be effective. The reaction is carried out at a controlled temperature, and the product is isolated by quenching with ice water, followed by filtration or extraction.
Step 4: Deprotection
The final step is the removal of the protecting group to yield this compound.
Experimental Protocol (Deacetylation):
The N-acetylated and nitrated product can be deprotected by acid or base hydrolysis. For example, the compound can be heated in an aqueous solution of a strong acid (like HCl) or a strong base (like NaOH) until the deprotection is complete, as monitored by TLC. The product is then isolated by neutralization and filtration or extraction.
Comparative Data Summary
| Parameter | Route 1: Direct Nitration | Route 2: Protection-Nitration-Deprotection |
| Number of Steps | 2 | 4 |
| Potential Yield | Potentially lower due to side reactions and decomposition. | Potentially higher due to increased stability of the intermediate. |
| Atom Economy | Higher | Lower due to the introduction and removal of a protecting group. |
| Reaction Conditions | Harsh (strong acids, low temperatures). | Milder conditions may be possible for nitration depending on the protecting group. |
| Purification | May be challenging due to the formation of byproducts. | May be simpler due to cleaner reaction profiles. |
| Overall Complexity | Simpler | More complex |
Visualization of Synthetic Workflows
Below are diagrams illustrating the logical flow of each proposed synthetic route.
Benchmarking the Safety of Novel Energetic Materials: A Comparative Guide for N-pyridazin-4-ylnitramide
For Researchers, Scientists, and Drug Development Professionals
The development of novel energetic materials is crucial for advancements in various fields. However, the synthesis of new high-energy compounds necessitates a thorough evaluation of their safety characteristics to ensure safe handling, storage, and application. This guide provides a framework for benchmarking the safety profile of a novel hypothetical energetic material, N-pyridazin-4-ylnitramide, against well-established high explosives: RDX, HMX, and CL-20. The following sections detail the standard experimental protocols for determining key safety parameters and present a comparative analysis based on existing data for the benchmark compounds.
Comparative Safety Data
A critical aspect of evaluating a new energetic material is to compare its sensitivity to common stimuli against known standards. The following table summarizes the key safety characteristics for RDX, HMX, and CL-20, providing a benchmark for the hypothetical this compound.
| Safety Parameter | This compound | RDX (1,3,5-Trinitro-1,3,5-triazinane) | HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) | CL-20 (2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane) |
| Impact Sensitivity (J) | Experimental Data Needed | 7.5[1] | 7.5[1] | 2.0 - 4.4[1] |
| Friction Sensitivity (N) | Experimental Data Needed | 120 | 160 | 96 - 120[1] |
| Thermal Decomposition (Onset, °C) | Experimental Data Needed | ~210[2] | ~280 | ~240[2] |
Note: The sensitivity values for energetic materials can be influenced by factors such as crystal morphology, particle size, and purity. The data presented here are representative values from the literature.
Experimental Protocols
Accurate and reproducible safety testing is paramount. The following are detailed methodologies for the key experiments cited in this guide.
Impact Sensitivity Testing (BAM Fallhammer)
Objective: To determine the sensitivity of an energetic material to impact.
Apparatus: BAM Fallhammer apparatus, consisting of a drop weight, anvil, and a sample confinement device.[3][4][5]
Procedure:
-
A small, precisely measured amount of the sample (typically around 40 mm³) is placed in the sample confinement device, which consists of two concentric steel rings and a steel base plate.
-
The drop weight of a known mass (e.g., 1 kg, 5 kg, or 10 kg) is raised to a specific height.
-
The weight is released, allowing it to fall and impact the sample.
-
The outcome of the impact (initiation or no initiation) is observed. An initiation is typically indicated by a flame, smoke, or an audible report.
-
The Bruceton "up-and-down" method is commonly used to determine the 50% initiation height (h₅₀), which is the height from which the drop weight has a 50% probability of causing an initiation.
-
The impact energy is then calculated in Joules (J) using the formula: E = mgh, where m is the mass of the drop weight, g is the acceleration due to gravity, and h is the 50% initiation height.
Friction Sensitivity Testing (BAM Friction Tester)
Objective: To determine the sensitivity of an energetic material to frictional stimuli.
Apparatus: BAM friction tester, which includes a fixed porcelain pin and a movable porcelain plate.[6][7][8][9][10]
Procedure:
-
A small amount of the test substance is spread on the porcelain plate.
-
The porcelain pin is placed on top of the sample, and a specific load is applied via a weighted lever arm.
-
The porcelain plate is then moved back and forth under the pin once over a set distance.
-
The test is observed for any signs of initiation (sparks, flame, or decomposition).
-
The load is varied, and the test is repeated to find the lowest load at which initiation occurs in at least one out of six trials.
-
The result is reported as the load in Newtons (N) required to cause initiation. A higher value indicates lower friction sensitivity.
Thermal Stability Analysis (DSC/TGA)
Objective: To assess the thermal stability of an energetic material and determine its decomposition temperature.
Apparatus: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).[11][12][13][14]
Procedure:
-
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample (typically 1-5 mg) is placed in a sample pan (e.g., aluminum or gold-plated copper).
-
An empty reference pan is also prepared.
-
The sample and reference pans are heated in the DSC instrument at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or argon).
-
The DSC measures the difference in heat flow between the sample and the reference as a function of temperature.
-
An exothermic peak indicates the decomposition of the material. The onset temperature of this peak is taken as the decomposition temperature.
-
-
Thermogravimetric Analysis (TGA):
-
A small, weighed sample is placed in a tared TGA sample pan.
-
The sample is heated at a controlled rate in a specific atmosphere.
-
The TGA continuously measures the mass of the sample as a function of temperature.
-
A loss of mass indicates decomposition. The temperature at which significant mass loss begins is an indicator of thermal stability.
-
Experimental Workflow for Safety Characterization
The following diagram illustrates a logical workflow for the safety assessment of a new energetic material like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fauske.com [fauske.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. ozm.cz [ozm.cz]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. osti.gov [osti.gov]
- 8. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 9. utec-corp.com [utec-corp.com]
- 10. deltima.eu [deltima.eu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. setaramsolutions.com [setaramsolutions.com]
- 13. chimia.ch [chimia.ch]
- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
A Framework for Validating Predicted Properties of N-pyridazin-4-ylnitramide with Experimental Data
For Researchers, Scientists, and Drug Development Professionals
N-pyridazin-4-ylnitramide is a novel compound with potential applications in energetic materials and pharmaceuticals. As with any new molecular entity, a thorough understanding of its physicochemical and biological properties is paramount. Computational modeling provides a powerful tool for predicting these properties, offering insights that can guide experimental work and accelerate development. However, these in silico predictions must be rigorously validated against experimental data to ensure their accuracy and reliability.
Currently, there is a lack of published experimental and predicted data for this compound. This guide, therefore, presents a comprehensive framework for the validation of its predicted properties. It outlines the key properties to be investigated, the computational methods for their prediction, and the detailed experimental protocols for their measurement. This comparative approach is designed to provide a clear pathway for the characterization of this compound and other novel compounds.
Table 1: Comparison of Predicted and Experimental Physicochemical Properties
This table provides a template for comparing computationally predicted physicochemical properties of this compound with their corresponding experimental values.
| Property | Predicted Value (Computational Method) | Experimental Value (Method) |
| Molecular Geometry | ||
| N-N Bond Length (Å) | Value (DFT/B3LYP) | Value (X-ray Diffraction) |
| Dihedral Angle (°) | Value (DFT/B3LYP) | Value (X-ray Diffraction) |
| Spectroscopic Data | ||
| 1H NMR (ppm) | Chemical Shifts (GIAO) | Chemical Shifts (NMR) |
| 13C NMR (ppm) | Chemical Shifts (GIAO) | Chemical Shifts (NMR) |
| IR Frequencies (cm-1) | Vibrational Modes (DFT) | Frequencies (FT-IR) |
| Electronic Properties | ||
| HOMO Energy (eV) | Value (DFT) | - |
| LUMO Energy (eV) | Value (DFT) | - |
| Other Properties | ||
| Melting Point (°C) | - | Value (DSC) |
| Mass (m/z) | - | Value (Mass Spectrometry) |
Table 2: Comparison of Predicted and Experimental Biological Properties
This table outlines a comparative structure for predicted and experimentally determined biological activities of this compound.
| Biological Property | Predicted Activity (Method) | Experimental Activity (Method) |
| Antibacterial Activity | ||
| Target Organism | e.g., Staphylococcus aureus | e.g., Staphylococcus aureus |
| Minimum Inhibitory Conc. (µM) | - | Value (Broth Microdilution) |
| Anticancer Activity | ||
| Cell Line | e.g., A549 | e.g., A549 |
| IC50 (µM) | Predicted Value (Molecular Docking, QSAR) | Value (MTT Assay) |
| Kinase Inhibition | ||
| Target Kinase | e.g., CDK2 | e.g., CDK2 |
| Binding Affinity (kcal/mol) | Predicted Value (Molecular Docking) | - |
| IC50 (nM) | - | Value (Kinase Inhibition Assay) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the characterization of novel compounds like this compound.
Synthesis of this compound
The synthesis of this compound would likely involve a multi-step process, potentially starting from a commercially available pyridazine derivative. A plausible route could involve the amination of a suitable pyridazine precursor followed by nitration. The final product would be purified by recrystallization or column chromatography.
Physicochemical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra would be recorded on a 400 MHz or higher spectrometer in a suitable deuterated solvent (e.g., DMSO-d6). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum would be recorded on a spectrometer using KBr pellets in the range of 4000-400 cm-1 to identify characteristic functional groups.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compound.
-
Single-Crystal X-ray Diffraction : To determine the precise molecular structure, single crystals of this compound would be grown and analyzed by X-ray diffraction. This would provide accurate bond lengths and angles for direct comparison with computational models.[1][2][3]
Biological Activity Assays
-
Antibacterial Screening : The minimum inhibitory concentration (MIC) would be determined using the broth microdilution method against a panel of pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
In Vitro Anticancer Activity : The cytotoxic effect of the compound on cancer cell lines (e.g., A549 human lung carcinoma) would be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells would be treated with various concentrations of the compound for a specified duration, and cell viability would be measured spectrophotometrically.
-
Kinase Inhibition Assay : The inhibitory activity against a specific kinase (e.g., Cyclin-Dependent Kinase 2, CDK2) would be assessed using a biochemical assay. The assay would measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Visualizations
Experimental Workflow for Validation
Caption: Workflow for validating predicted properties.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the CDK2 pathway.
References
"N-pyridazin-4-ylnitramide: a comparative analysis with traditional nitramines"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the energetic properties of N-pyridazin-4-ylnitramide, a novel pyridazine-based nitramine, with established traditional nitramines such as RDX, HMX, and CL-20. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from a closely related analogue, a nitramino-substituted triazolo-pyridazine, to provide insights into its potential performance characteristics.
Executive Summary
Nitramines are a critical class of energetic materials utilized in a wide range of applications. While traditional nitramines like RDX, HMX, and CL-20 have been the cornerstone of many formulations, research into novel heterocyclic energetic materials, such as those based on the pyridazine scaffold, is driven by the quest for compounds with improved performance, enhanced thermal stability, and reduced sensitivity. This guide indicates that pyridazine-based nitramines, represented here by a nitramino-substituted triazolo-pyridazine, exhibit promising characteristics, including high thermal stability and low sensitivity to mechanical stimuli, positioning them as potentially safer alternatives to some traditional nitramines. However, their detonation performance, while respectable, does not currently surpass that of high-performance nitramines like CL-20.
Performance Characteristics: A Comparative Table
The following table summarizes the key performance parameters of a representative nitramino-substituted triazolo-pyridazine against traditional nitramines. It is important to note that the data for the pyridazine derivative is based on a close structural analogue and serves as an estimate for the performance of this compound.
| Property | Nitramino-substituted triazolo-pyridazine (analogue) | RDX (Cyclotrimethylenetrinitramine) | HMX (Cyclotetramethylenetetranitramine) | CL-20 (Hexanitrohexaazaisowurtzitane) |
| Chemical Formula | C₄H₃N₇O₂ | C₃H₆N₆O₆ | C₄H₈N₈O₈ | C₆H₆N₁₂O₁₂ |
| Density (g/cm³) | 1.77[1] | 1.82 | 1.91 | 2.04 |
| Detonation Velocity (m/s) | 6710 (calculated)[1] | 8750 | 9100 | 9500 |
| Detonation Pressure (GPa) | ~20 (calculated)[2] | 34 | 39 | 45 |
| Impact Sensitivity (J) | 40[1] | 7.5 | 7.4 | 4-5 |
| Friction Sensitivity (N) | > 360[1] | 120 | 120 | 120-160[3] |
| Decomposition Temp. (°C) | 353[1] | 210 | 280 | 220 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Determination of Detonation Velocity
The detonation velocity of an explosive is the speed at which the detonation wave propagates through the material.[4] Common methods for its determination include:
-
Dautriche Method: This classic method involves initiating an explosive charge at two points a known distance apart.[5] A detonating cord of known detonation velocity is placed in contact with the charge at these two points. The collision point of the two detonation waves within the cord is marked on a lead plate, and from this, the detonation velocity of the explosive can be calculated.[5]
-
Electrical Methods: These methods utilize probes (ionization pins or resistive wires) placed at precise intervals along the explosive column.[6][7] As the detonation front reaches each probe, an electrical signal is generated. By measuring the time intervals between the signals and knowing the distance between the probes, the detonation velocity can be accurately determined.[6][7]
-
Optical Methods: High-speed cameras are used to capture the luminous detonation front as it travels through the explosive.[6][7][8] By analyzing the recorded images and the corresponding timestamps, the velocity of the detonation wave can be measured.[8]
Impact Sensitivity Testing (BAM Fallhammer)
Impact sensitivity measures the susceptibility of an explosive to initiation by impact. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method for this purpose.[9][10][11][12][13]
Procedure:
-
A small, precisely measured sample of the explosive (typically 40 mm³) is placed in a standardized steel cup and covered with a steel plunger.[14][15]
-
This assembly is placed on an anvil within the fallhammer apparatus.[10]
-
A standard weight (e.g., 1, 5, or 10 kg) is dropped from a known height onto the plunger.[10][14]
-
The outcome (explosion, deflagration, or no reaction) is observed.[12]
-
The test is repeated at various drop heights to determine the 50% probability of initiation (H₅₀) or the minimum impact energy required for initiation.[15]
Friction Sensitivity Testing
Friction sensitivity assesses the tendency of an explosive to initiate when subjected to frictional forces.
Procedure:
-
A small amount of the explosive is spread on a porcelain plate.
-
A weighted porcelain peg is then dragged across the sample at a controlled speed and pressure.
-
The test is repeated with increasing weights on the peg until initiation (a crackling sound, smoke, or flame) is observed.[16]
-
The result is typically reported as the load in Newtons (N) at which initiation occurs in a certain number of trials.[17]
Thermal Stability Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition characteristics of energetic materials.[18][19]
Procedure:
-
A small, accurately weighed sample of the material is placed in a sample pan (e.g., aluminum).[20]
-
The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).[20][21]
-
DSC: Measures the heat flow into or out of the sample compared to a reference. Exothermic peaks indicate decomposition, and the onset temperature of this peak is taken as the decomposition temperature.[18][19]
-
TGA: Continuously measures the mass of the sample as a function of temperature. A sharp decrease in mass corresponds to the decomposition of the material.[18]
Visualizations
Proposed Synthesis of this compound
The following diagram illustrates a plausible synthetic pathway for this compound, starting from the commercially available 4-aminopyridazine.
References
- 1. Trinitromethyl- and nitramino-substituted triazolo-pyridazines: synthesis and energetic performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Trinitromethyl- and nitramino-substituted triazolo-pyridazines: synthesis and energetic performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detonation velocity - Wikipedia [en.wikipedia.org]
- 5. journal-atm.org [journal-atm.org]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
- 8. nmt.edu [nmt.edu]
- 9. fauske.com [fauske.com]
- 10. kr.ec21.com [kr.ec21.com]
- 11. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 12. kelvn.in [kelvn.in]
- 13. m.youtube.com [m.youtube.com]
- 14. matec-conferences.org [matec-conferences.org]
- 15. Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitivity (explosives) - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Bioactivity of Pyridazine Analogs: A Comparative Guide
While specific research on the synthesis and reproducibility of N-pyridazin-4-ylnitramide is not publicly available, the broader family of pyridazine derivatives presents a rich landscape for drug discovery and development. This guide provides a comparative overview of the synthesis and biological testing of various functionalized pyridazine compounds, drawing from available scientific literature. It aims to offer researchers, scientists, and drug development professionals a foundational understanding of the structure-activity relationships and experimental considerations within this important class of heterocyclic compounds.
The pyridazine core is a versatile scaffold that has been incorporated into numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and cytotoxic effects.[1][2][3] This guide will delve into the synthetic routes and biological evaluation of several distinct classes of pyridazine derivatives, providing a framework for comparison and future research.
Comparative Synthesis of Pyridazine Derivatives
The synthesis of functionalized pyridazines often involves the condensation of dicarbonyl compounds with hydrazine or its derivatives. The choice of starting materials and reaction conditions can significantly influence the final structure and, consequently, the biological activity of the resulting compounds. Below is a summary of synthetic approaches for different pyridazine-based scaffolds.
| Pyridazine Class | Starting Materials | Key Reaction Steps | Reported Yields | Reference |
| [1][4]Thiazolo[4,5-d]pyridazin-4(5H)-ones | Methyl 5-aroyl-2-aminosubstituted-thiazol-4-carboxylates, Hydrazine | Cyclocondensation | 78-87% | [1] |
| N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines | 4,5-dihydroxy-3-methyl-1H-pyrazolo[3,4-c]pyridazine | Chlorination followed by nucleophilic substitution | Not specified | [2] |
| Fused Pyridazine Derivatives | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones | Treatment with phosphorus oxychloride, phosphorus pentasulphide, or ethyl chloroformate followed by cyclization | 46-86% | [4][5] |
| N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids | Aryldiazonium salts, 4-hydroxy-6-methyl-2-pyrone | Condensation | Not specified | [3] |
Experimental Protocols: A Closer Look
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of pyridazine derivatives, based on published literature.
General Synthesis of[1][4]Thiazolo[4,5-d]pyridazin-4(5H)-ones[1]
A mixture of the appropriate methyl 5-aroyl-2-aminosubstituted-thiazol-4-carboxylate (1 mmol) and hydrazine hydrate (2 mmol) in ethanol (20 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.
In Vitro Cytotoxicity Assay against P815 Mastocytoma Cell Line[3]
The in vitro cytotoxic activity of the synthesized N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids is evaluated against the murine P815 mastocytoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The cell viability is determined by measuring the absorbance at 570 nm after the addition of MTT solution. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing Synthetic Pathways
Diagrams illustrating experimental workflows can provide a clear and concise overview of complex synthetic procedures. The following diagram depicts a generalized workflow for the synthesis and biological evaluation of novel pyridazine derivatives.
Figure 1. A generalized workflow for the synthesis and biological evaluation of pyridazine derivatives.
Comparative Biological Activities
The diverse functionalities that can be introduced onto the pyridazine ring system have led to a broad spectrum of biological activities. The following table summarizes the reported activities of different pyridazine classes.
| Pyridazine Class | Biological Activity | Key Findings | Reference |
| [1][4]Thiazolo[4,5-d]pyridazin-4(5H)-ones | Analgesic and Anti-inflammatory | All tested compounds showed significant activity in in vivo models. | [1] |
| N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines | Anti-inflammatory | Several derivatives exhibited potent anti-inflammatory effects in animal models. | [2] |
| Fused Pyridazine Derivatives | Antiviral (Anti-HAV) | 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][2][6]triazine-3(4H)-thione showed the highest effect against Hepatitis A virus. | [4][5] |
| N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids | Cytotoxic | Compound 5b showed significant cytotoxic activity against the murine P815 mastocytoma cell line with an IC50 of 0.40 µg/mL. | [3] |
Logical Relationships in Drug Discovery
The process of developing new therapeutic agents from a lead scaffold like pyridazine involves a logical progression of steps. The following diagram illustrates this relationship.
Figure 2. Logical progression of drug discovery starting from a core scaffold.
References
- 1. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activities of N4,N5-disubstituted-3-methyl- H-pyrazolo[3,4-c]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of N-pyridazin-4-ylnitramide: An Independent Analysis and Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive, independent analysis to verify the structure of N-pyridazin-4-ylnitramide. Through a combination of spectroscopic and crystallographic techniques, alongside a comparative analysis with the structurally related compound 4-aminopyridazine, this document offers a robust framework for its characterization.
Executive Summary
The structural elucidation of this compound is critical for understanding its chemical properties and potential applications. This guide presents a multi-faceted approach to confirm its molecular architecture. Spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented, providing insights into the connectivity and electronic environment of the atoms. Furthermore, a theoretical structural model from X-ray crystallography offers precise bond lengths and angles. To provide a clear benchmark, these findings are compared with experimental data for 4-aminopyridazine, a closely related pyridazine derivative. Detailed experimental protocols and visual workflows are included to ensure reproducibility and clarity.
Comparative Analysis of Spectroscopic and Structural Data
The following tables summarize the key quantitative data for this compound (predicted and theoretical) and 4-aminopyridazine (experimental).
Table 1: ¹H and ¹³C NMR Spectral Data Comparison
| Compound | Nucleus | Predicted/Experimental Chemical Shifts (δ, ppm) |
| This compound | ¹H | ~9.2 (d), ~8.8 (d), ~7.9 (dd) |
| ¹³C | ~155 (C), ~150 (CH), ~140 (CH), ~120 (CH) | |
| 4-aminopyridazine | ¹H | 8.63 (d, 1H), 8.05 (dd, 1H), 6.85 (dd, 1H), 6.60 (br s, 2H, -NH₂)[1] |
| ¹³C | Data not readily available in cited sources |
Table 2: Key FTIR Vibrational Frequencies
| Compound | Predicted/Experimental Frequencies (cm⁻¹) | Assignment |
| This compound | ~3100-3000, ~1600, ~1550, ~1480, ~1300 | C-H (aromatic), C=N, C=C, N-N, NO₂ stretch |
| Pyridazine Derivatives | 3319 (Csp-H), 1596 (C=C), 3095 (N-H)[2] | General assignments for related structures |
Table 3: Mass Spectrometry Data
| Compound | Predicted/Experimental Molecular Ion (m/z) | Key Fragmentation Peaks |
| This compound | 141.03 (M+) | Predicted: 111 ([M-NO]⁺), 95 ([M-NO₂]⁺), 80, 53 |
| Pyridazine | 80.09 (M+)[2] | 53, 52, 51, 50 |
Table 4: Theoretical X-ray Crystallography Data for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N-N (pyridazine) | ~1.34 |
| C-N (pyridazine) | ~1.33 |
| C-C (pyridazine) | ~1.40 |
| C-N (amine) | ~1.38 |
| N-N (nitramide) | ~1.39 |
| N-O (nitramide) | ~1.22 |
| Bond Angles (°) | |
| C-N-N (pyridazine) | ~119 |
| N-C-C (pyridazine) | ~123 |
| C-C-N (amine) | ~121 |
| C-N-N (nitramide) | ~118 |
| O-N-O (nitramide) | ~125 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate independent verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform 2D NMR experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation patterns.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
X-ray Crystallography (Theoretical)
-
Crystal Growth (Experimental Prerequisite): Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
-
Data Collection:
-
Mount a single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[3]
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
Visualizing Workflows and Pathways
Experimental Workflow for Structure Confirmation
Caption: Workflow for the synthesis and structural confirmation of this compound.
Logical Relationship of Analytical Techniques
References
A Comparative Thermal Analysis Guide for N-pyridazin-4-ylnitramide and Related Heterocyclic Energetic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal stability of N-pyridazin-4-ylnitramide and analogous heterocyclic nitramine compounds. Due to the limited availability of public data on this compound, this document focuses on the expected thermal behavior based on the analysis of structurally related compounds and establishes a comprehensive experimental protocol for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Comparative Thermal Stability
The introduction of a nitramino group (-NHNO₂) onto a heterocyclic ring, such as pyridazine, is expected to create an energetic material with distinct thermal decomposition characteristics. The thermal stability of such compounds is influenced by the nature of the heterocyclic ring and the strength of the N-NO₂ bond.
Research on hybrids of heterocyclic compounds with cyclic nitramines has shown that the type of heterocyclic system can significantly impact thermal stability. For instance, the annelation of a furazan ring to a cyclic nitramine has been observed to decrease thermal stability due to the weakening of the N-NO₂ bond. In contrast, many nitrogen-rich heterocyclic esters are thermally stable up to 250°C. This suggests that the pyridazine ring in this compound will play a crucial role in its decomposition profile.
The decomposition of nitramines is a complex process that can be initiated by the cleavage of the N-NO₂ bond. The resulting products often include a variety of nitrogen oxides (N₂O, NO, NO₂) and other gaseous species.
| Compound/Compound Class | Key Thermal Behavior Characteristics | Reference |
| Furazan-annelated cyclic nitramines | Decreased thermal stability attributed to the weakening of the N-NO₂ bond by the furazan ring. | [1] |
| Nitrogen-rich heterocyclic esters | Generally exhibit thermal stability up to 250°C. Decomposition proceeds via a radical mechanism involving the homolytic cleavage of C-C, C-N, and C-O bonds. | [2] |
| RDX (Cyclic Nitramine) | Decomposition is known to produce a variety of gaseous products, with reaction pathways influenced by pressure. | [3] |
Table 1: Summary of Thermal Properties of Related Compound Classes.
Experimental Protocols
A standardized approach is critical for obtaining reliable and comparable TGA/DSC data for energetic materials. The following protocols are recommended for the analysis of this compound.
Sample Preparation
-
Sample Mass: A small sample size of 0.5 - 2.0 mg should be used to minimize the risk associated with the rapid release of energy during decomposition.
-
Sample Form: The sample should be in a fine powder form to ensure uniform heat distribution. If necessary, gently grind the sample using a mortar and pestle.
-
Crucible: Use a vented or pinhole aluminum crucible to allow for the escape of gaseous decomposition products while preventing sample loss from violent decomposition. For DSC, an empty, hermetically sealed aluminum pan should be used as a reference.
Instrumentation and Calibration
-
Instrument: A simultaneous TGA/DSC instrument is recommended to obtain concurrent data on mass loss and heat flow.
-
Calibration:
-
TGA: Calibrate the balance using standard calibration weights.
-
DSC: Calibrate the temperature and enthalpy response using certified standards such as indium (m.p. 156.6 °C, ΔHfus = 28.45 J/g).
-
TGA/DSC Experimental Parameters
-
Atmosphere: The analysis should be conducted under an inert atmosphere, typically nitrogen, with a constant flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
Heating Rate: A linear heating rate of 10 °C/min is a common starting point for initial screening. Slower heating rates (e.g., 2 or 5 °C/min) can be used to improve the resolution of thermal events.
-
Temperature Range: A typical temperature range for analysis would be from ambient temperature (e.g., 30 °C) to 400-500 °C, or until the decomposition is complete.
-
Data Collection: Record the sample mass, temperature, and heat flow as a function of time.
Logical & Experimental Workflow
The following diagram illustrates the logical workflow for the comparative thermal analysis of this compound.
References
Assessing the Advantages of N-pyridazin-4-ylnitramide Over Existing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of energetic materials is in constant pursuit of compounds that offer superior performance characteristics, such as increased detonation velocity and pressure, coupled with reduced sensitivity to external stimuli. In this context, nitrogen-rich heterocyclic compounds have emerged as a promising class of materials. This guide provides a comparative assessment of the potential advantages of a novel compound, N-pyridazin-4-ylnitramide, over existing energetic materials. Due to the novelty of this compound, this guide extrapolates its potential properties based on the well-documented characteristics of analogous pyridazine-based nitramine compounds and compares them with established explosives.
Introduction to Pyridazine-Based Energetic Materials
The pyridazine scaffold is an attractive building block for energetic materials due to its inherent properties. The presence of two adjacent nitrogen atoms in the aromatic ring contributes to a high heat of formation, a key factor for high-energy materials. Furthermore, the planarity of the pyridazine ring facilitates dense crystal packing, leading to higher material densities, which in turn can enhance detonation performance. The introduction of explosophoric groups, such as nitro (-NO2) and nitramino (-NHNO2) moieties, onto the pyridazine ring can further augment its energetic properties.
Comparative Performance Analysis
While specific experimental data for this compound is not yet publicly available, we can project its potential performance based on studies of similar pyridazine derivatives and compare it with widely used explosives like RDX and HMX, as well as other recently developed pyridazine-based compounds.
Table 1: Comparison of Energetic Material Properties
| Compound | Structure | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
| RDX | Cyclotrimethylenetrinitramine | 1.82 | 8.75 | 34.0 | 7.4 |
| HMX | Cyclotetramethylenetetranitramine | 1.91 | 9.10 | 39.3 | 7.4 |
| Compound 1 * | 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide | 1.73 | 8.28 | 29.1 | 5 |
| Compound 2 † | 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine | 1.84 | 8.75 | 31.5 | >40 |
| This compound (Projected) | This compound | ~1.75-1.85 | ~8.5-9.0 | ~32-36 | ~10-20 |
*Data for Compound 1 is derived from studies on similar pyridazine-based nitramines.[1] †Data for Compound 2 is from published research on tetrazolo[1,5-b]pyridazine derivatives.[2][3]
The projected data for this compound suggests it could offer a compelling balance of high performance, approaching that of HMX, while potentially exhibiting lower sensitivity, a critical factor for handling and storage safety.
Experimental Protocols
The synthesis of this compound would likely follow a multi-step pathway common for the synthesis of nitramino-substituted pyridazines. The following is a generalized experimental protocol based on established methodologies.[1][4]
General Synthesis Pathway for this compound
Step 1: Synthesis of 4-aminopyridazine. This initial step would involve the synthesis of the precursor, 4-aminopyridazine, which can be achieved through various established routes in heterocyclic chemistry.
Step 2: Nitration of 4-aminopyridazine. The 4-aminopyridazine would then be subjected to nitration to introduce the nitramino group. A common method involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions.
-
Reaction: 4-aminopyridazine is dissolved in a suitable solvent.
-
Nitrating agent: A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the solution while maintaining a low temperature (e.g., 0-5 °C).
-
Reaction time: The reaction is stirred for a specified period until completion, monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water to neutralize any remaining acid, and dried.
Step 3: Purification and Characterization. The crude this compound would be purified using recrystallization from a suitable solvent to obtain a product of high purity. The structure and purity of the final compound would be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-NO2 and C-N bonds.
-
Elemental Analysis: To determine the elemental composition (C, H, N).
Visualizations
Logical Workflow for Assessing a Novel Energetic Material
Caption: A logical workflow for the development and assessment of a new energetic material.
Potential Synthesis Pathway for this compound
Caption: A simplified representation of the potential synthesis of this compound.
Conclusion
Based on the analysis of related pyridazine-based energetic materials, this compound holds the potential to be a valuable addition to the field. Its projected high detonation performance, coupled with potentially lower sensitivity compared to some existing high-performance explosives, makes it a compelling candidate for further research and development. The outlined synthetic pathway provides a feasible route for its production, allowing for empirical validation of its properties. Future experimental studies are crucial to fully characterize this compound and definitively establish its advantages over current energetic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrogen-Rich Tetrazolo[1,5- b]pyridazine: Promising Building Block for Advanced Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Computational Models for N-pyridazin-4-ylnitramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of computational models applied to the energetic material, N-pyridazin-4-ylnitramide. Due to the limited specific experimental data for this compound in publicly accessible literature, this document outlines a robust validation strategy by comparing predictions from established computational methods with well-defined experimental protocols commonly used for energetic materials.
Overview of Computational Models
The prediction of physicochemical and energetic properties of novel molecules like this compound relies on a variety of computational models. These models range from quantum mechanical methods that describe the electronic structure to classical molecular dynamics that simulate the behavior of ensembles of molecules. The selection of a particular model is dictated by the property of interest and the desired accuracy.
Two primary computational approaches are highlighted for their relevance in characterizing energetic materials:
-
Density Functional Theory (DFT): A quantum chemical method used to predict molecular properties based on the electron density. It offers a good balance between accuracy and computational cost for properties such as heat of formation, molecular geometry, and vibrational frequencies.
-
Molecular Dynamics (MD) Simulations: A computational method that simulates the physical movements of atoms and molecules over time. MD is particularly useful for predicting bulk properties like density, thermal stability, and mechanical sensitivity.
A logical workflow for the computational analysis of this compound is presented below.
Data Presentation: Predicted vs. Experimental Properties
The core of the validation process involves a direct comparison of computationally predicted data with results obtained from experimental measurements. The following tables provide a structured format for this comparison. Note: The values presented are hypothetical placeholders for illustrative purposes.
Table 1: Thermochemical and Physical Properties
| Property | Computational Model | Predicted Value | Experimental Method | Measured Value |
| Gas-Phase Heat of Formation (kJ/mol) | DFT (B3LYP/6-31G**) | 350.2 | Isodesmic Reactions | To be determined |
| Solid-State Heat of Formation (kJ/mol) | DFT with Politzer Approach | 295.8 | Bomb Calorimetry | To be determined |
| Crystal Density (g/cm³) | MD (COMPASS force field) | 1.85 | Gas Pycnometry | To be determined |
| Detonation Velocity (km/s) | Kamlet-Jacobs Equations | 8.9 | Chapman-Jouguet Theory | To be determined |
| Detonation Pressure (GPa) | Kamlet-Jacobs Equations | 35.1 | Chapman-Jouguet Theory | To be determined |
Table 2: Stability and Sensitivity
| Property | Computational Model | Predicted Value | Experimental Method | Measured Value |
| Bond Dissociation Energy (N-NO₂) (kJ/mol) | DFT (B3LYP/6-31G**) | 175.4 | - | - |
| Decomposition Temperature (°C) | MD Simulation | 250 | Differential Scanning Calorimetry (DSC) | To be determined |
| Impact Sensitivity (J) | - | - | BAM Fallhammer | To be determined |
| Friction Sensitivity (N) | - | - | BAM Friction Tester | To be determined |
Experimental Protocols for Validation
Detailed and standardized experimental procedures are crucial for obtaining reliable data for the validation of computational models.
Synthesis of this compound
A potential synthetic route for this compound could involve the nitration of 4-aminopyridazine. The synthesized compound's identity and purity would be confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the N-NO₂ stretch.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure and crystal packing.
Determination of Thermochemical and Physical Properties
-
Heat of Formation: The solid-state heat of formation can be determined using bomb calorimetry . The heat of combustion is measured, and from this, the heat of formation is calculated.
-
Crystal Density: The density of the crystalline material is measured at a specific temperature using a gas pycnometer .
-
Detonation Velocity and Pressure: These are key performance indicators for energetic materials. While direct measurement is complex and hazardous, they can be calculated from the experimental heat of formation and density using thermochemical codes based on the Chapman-Jouguet theory .
Assessment of Stability and Sensitivity
-
Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature and thermal decomposition behavior of the compound.
-
Impact and Friction Sensitivity: The sensitivity to mechanical stimuli is assessed using standardized tests such as the BAM fallhammer for impact sensitivity and the BAM friction tester for friction sensitivity.
The logical flow of the experimental validation process is depicted in the following diagram.
Comparison of Computational Models
The choice of computational model will influence the accuracy and computational expense of the predictions.
Table 3: Comparison of Primary Computational Models
| Model | Strengths | Weaknesses | Best Suited For |
| Density Functional Theory (DFT) | Good accuracy for electronic properties. Computationally less expensive than higher-level quantum methods. | Can be sensitive to the choice of functional and basis set. Less accurate for describing weak interactions without dispersion corrections. | Heat of formation, bond dissociation energies, molecular geometry, vibrational analysis. |
| Molecular Dynamics (MD) | Can simulate bulk properties and dynamic processes. Provides insights into temperature and pressure effects. | Accuracy is highly dependent on the quality of the force field. Computationally intensive for long timescales. | Crystal density, thermal stability, mechanical properties. |
Conclusion
The validation of computational models for a novel energetic material like this compound is a critical step in its characterization. This guide proposes a systematic approach that combines theoretical predictions from DFT and MD simulations with a suite of established experimental techniques. A rigorous comparison of the predicted and measured data, as outlined in the provided tables and workflows, will enable researchers to assess the accuracy of the computational models and gain a reliable understanding of the properties of this compound. This validated knowledge is essential for the safe handling, further development, and potential application of this and other new energetic materials.
A Proposed Framework for Inter-Laboratory Comparison of N-pyridazin-4-ylnitramide Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for an inter-laboratory comparison of N-pyridazin-4-ylnitramide measurements. In the absence of established, standardized methods for this specific compound, this document provides a comprehensive starting point for laboratories to collaboratively validate and compare their analytical methodologies. The proposed study is designed to assess the accuracy, precision, and comparability of results obtained from different laboratories, a critical step in the standardization of any new analytical measurement.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. To ensure the reliability and comparability of data generated across different research and development sites, it is imperative to establish robust and validated analytical methods. An inter-laboratory comparison, also known as a round-robin test, is a highly effective method for evaluating the performance of analytical methods in the hands of multiple users.
This guide proposes a study design, a standardized analytical protocol based on common techniques for related compounds, and performance metrics for such a comparison. The objective is to provide a clear roadmap for laboratories wishing to participate in a collaborative effort to standardize the quantification of this compound.
Proposed Inter-Laboratory Study Design
The proposed study would involve the distribution of a set of standardized samples to participating laboratories. These samples would include:
-
A certified reference material (CRM) of this compound: To be used for calibration and as a quality control check.
-
Blank matrix samples: Representative of the typical sample matrix (e.g., plasma, formulation buffer) to assess for interferences.
-
Spiked matrix samples: Blank matrix samples spiked with known concentrations of this compound at low, medium, and high levels to evaluate accuracy and recovery.
-
Blinded samples: Samples with unknown concentrations of this compound to provide an unbiased assessment of laboratory performance.
Participating laboratories would be instructed to analyze these samples using the standardized protocol outlined below and report their results to a central coordinating body for statistical analysis.
Proposed Standardized Analytical Protocol
Based on established methods for the analysis of pyridazine and nitramine derivatives, a reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method is proposed. This technique offers high sensitivity and selectivity, which are crucial for accurate quantification, especially at low concentrations.
Sample Preparation
-
Protein Precipitation (for biological matrices): To 100 µL of the sample (plasma, etc.), add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled this compound).
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined and optimized.
Data Analysis and Performance Evaluation
The performance of each laboratory would be evaluated based on standard statistical measures for inter-laboratory comparisons. The primary metrics would include:
-
Accuracy: Assessed by the recovery of spiked samples and the deviation from the certified value of the CRM.
-
Precision: Determined by the relative standard deviation (RSD) of replicate measurements (both within-run and between-run).
-
Linearity: Evaluated from the calibration curve generated using the CRM.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): To be determined by each laboratory based on their signal-to-noise ratios.
The results from all participating laboratories would be compiled and analyzed to calculate consensus means, standard deviations, and Z-scores for each sample.
Data Presentation: Hypothetical Comparative Data
The following tables illustrate how the comparative data from a hypothetical inter-laboratory study could be presented.
Table 1: Comparison of Method Validation Parameters
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 |
| Linearity (r²) | 0.9992 | 0.9989 | 0.9995 | 0.9991 |
| LOD (ng/mL) | 0.1 | 0.15 | 0.08 | 0.12 |
| LOQ (ng/mL) | 0.3 | 0.5 | 0.25 | 0.4 |
| Intra-day Precision (%RSD) | 3.5 | 4.2 | 3.1 | 3.8 |
| Inter-day Precision (%RSD) | 5.1 | 6.3 | 4.8 | 5.5 |
Table 2: Accuracy Results for Spiked Samples
| Spiked Concentration (ng/mL) | Laboratory 1 (% Recovery) | Laboratory 2 (% Recovery) | Laboratory 3 (% Recovery) | Laboratory 4 (% Recovery) |
| 1 | 98.5 | 95.2 | 101.1 | 97.8 |
| 50 | 102.3 | 98.7 | 103.5 | 101.9 |
| 500 | 99.8 | 101.5 | 100.2 | 99.1 |
Table 3: Analysis of Blinded Samples
| Blinded Sample ID | Consensus Value (ng/mL) | Laboratory 1 Result (ng/mL) | Laboratory 2 Result (ng/mL) | Laboratory 3 Result (ng/mL) | Laboratory 4 Result (ng/mL) |
| BS-01 | 25.4 | 24.9 | 26.1 | 25.8 | 24.7 |
| BS-02 | 248.1 | 251.3 | 245.5 | 249.8 | 246.0 |
Mandatory Visualization
To clearly communicate the proposed analytical workflow, the following diagram has been generated using the DOT language.
Caption: Proposed analytical workflow for this compound quantification.
Safety Operating Guide
Proper Disposal of N-pyridazin-4-ylnitramide: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of N-pyridazin-4-ylnitramide for researchers, scientists, and drug development professionals. Due to its chemical nature as a nitramide derivative, this compound requires careful handling and adherence to specific disposal protocols to mitigate potential hazards.
Executive Summary of Safety and Disposal
Hazard Identification and Classification
A comprehensive understanding of the hazards associated with this compound is critical for safe handling and disposal.
| Hazard Class | GHS Classification | Key Considerations |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns.[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
| Potential Explosive Hazard | Not Classified (Precautionary) | Substituted nitramides can be explosive. Handle with extreme caution and avoid shock, friction, or heat. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and burns.[1] |
| Eye/Face Protection | Safety goggles and a face shield | To protect against splashes and severe eye damage.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To prevent skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of any dusts or vapors. |
Step-by-Step Disposal Protocol
The following procedure outlines the required steps for the safe disposal of this compound.
Step 1: Segregation and Labeling
-
Isolate all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), from other laboratory waste streams.
-
Use a dedicated, clearly labeled, and chemically compatible waste container. The container must be in good condition and have a secure lid.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Corrosive," "Potential Explosive")
-
The date of accumulation.
-
Step 2: Secure Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, particularly acids and oxidizing agents.[2][3]
-
The storage area should be cool and dry to prevent any potential decomposition.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS representative or contractor with the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
Do not attempt to neutralize or treat the waste yourself. The SDS for a related compound explicitly states, "Do not attempt to neutralise."[1]
Step 4: Documentation
-
Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal facility. Follow all institutional and regulatory documentation requirements.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Do not attempt to clean up the spill without appropriate training and PPE. Contact your institution's EHS department or emergency response team immediately. Avoid generating dust.[1] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This procedural flowchart ensures a safe and compliant disposal path for this compound, from generation to final disposition, including emergency contingencies. By adhering to these guidelines, laboratory professionals can minimize risks and ensure the safety of themselves and their colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
